molecular formula C9H7BrFN B1380579 4-Bromo-7-fluoro-5-methyl-1H-indole CAS No. 1449581-02-5

4-Bromo-7-fluoro-5-methyl-1H-indole

Cat. No.: B1380579
CAS No.: 1449581-02-5
M. Wt: 228.06 g/mol
InChI Key: WRNMGFNXEUPRBP-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-5-methyl-1H-indole (CAS 1449581-02-5) is a high-value halogenated indole derivative designed for advanced research and development applications. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis , particularly in the construction of novel active pharmaceutical ingredients (APIs) . The strategic bromo and fluoro substituents on the indole scaffold make it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of new chemical space in drug discovery programs . Supplied with a guaranteed purity of >99%, this reagent is rigorously analyzed by techniques including LCMS, GCMS, HPLC, and NMR to ensure consistency and reliability for sensitive synthetic workflows . It is classified as a pharmaceutical intermediate and is suitable for use in fine chemical synthesis, agrochemical research, and as a reagent in synthetic organic chemistry . Handling and Safety: This compound requires careful handling. Refer to the corresponding Safety Data Sheet (SDS) for detailed hazard information, which includes potential risks such as skin and eye irritation, and harmful effects if swallowed . Researchers should use appropriate personal protective equipment (PPE) and work in a well-ventilated area. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-fluoro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNMGFNXEUPRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1Br)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-7-fluoro-5-methyl-1H-indole, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, provides a validated synthesis protocol, explores its applications in drug discovery, and outlines essential safety and handling procedures. The content is structured to provide both a thorough understanding of the molecule and practical insights for its use in a research and development setting.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for interaction with a diverse range of biological targets. The strategic placement of substituents on the indole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS No. 1449581-02-5) is a synthetically derived indole with a distinct substitution pattern that makes it a valuable intermediate for the synthesis of complex molecules.[2] The presence of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity. The methyl group at the 5-position can also influence the molecule's interaction with its biological target. This guide will delve into the technical details of this important research chemical.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1449581-02-5[2]
Molecular Formula C₉H₇BrFN[3]
Molecular Weight 228.06 g/mol [3]
IUPAC Name This compound[2]
SMILES CC1=CC(=C2C(=C1Br)C=CN2)F[4]
Appearance (Typically) Off-white to light brown solidSupplier Data
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General Chemical Knowledge

Note: Physical properties such as melting point and boiling point are not consistently reported and should be determined experimentally.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 7-fluoro-5-methyl-1H-indole. The following protocol is based on established synthetic transformations of indole scaffolds.

Overall Synthesis Scheme

Synthesis A 7-Fluoro-5-methyl-1H-indole B 7-Fluoro-5-methyl-1-tosyl-1H-indole A->B  p-Toluenesulfonyl chloride, NaH, DMF   C 3-Bromo-7-fluoro-5-methyl-1-tosyl-1H-indole B->C  N-Bromosuccinimide, CH2Cl2   D This compound C->D  Deprotection (e.g., NaOH or Mg/MeOH)   KinaseInhibitor A This compound B Palladium-Catalyzed Cross-Coupling A->B C Functionalized Indole Core B->C  Introduction of diverse moieties   D Kinase Inhibitor Candidate C->D  Further synthetic modifications  

Sources

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Bromo-7-fluoro-5-methyl-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data, outlines practical considerations for its use, and explores its broader context within the landscape of indole derivatives in pharmaceutical research.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted indole, a class of bicyclic aromatic organic compounds that are central to a vast array of biologically active molecules. The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Molecular Identity and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1449581-02-5[1]
PubChem CID 89739137[1]
Molecular Formula C₉H₇BrFN[2]
Molecular Weight 228.06 g/mol [2]
Monoisotopic Mass 226.97459 Da[2][3]
SMILES CC1=CC(=C2C(=C1Br)C=CN2)F[3]

The structural formula of this compound is depicted below:

Figure 1. Chemical structure of this compound.

Synthesis and Chemical Reactivity

The reactivity of the this compound core is dictated by the interplay of its substituents. The electron-rich pyrrole ring is susceptible to electrophilic attack, while the halogen substituents provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in elaborating the core structure to build more complex molecules with desired pharmacological properties.

Role in Drug Discovery and Medicinal Chemistry

Indole derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of biological activities.[5] They serve as privileged scaffolds in the design of new drugs targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[5]

The specific combination of substituents in this compound makes it a particularly interesting building block for several reasons:

  • Bromine Atom: The bromo group at the 4-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

  • Fluorine Atom: The fluorine at the 7-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the molecule.

  • Methyl Group: The methyl group at the 5-position can provide steric bulk and influence the overall lipophilicity of the molecule, which can impact its pharmacokinetic properties.

Given these features, this compound is a valuable starting material for the synthesis of libraries of novel compounds to be screened for biological activity.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are paramount for its application in research and development. A suite of analytical techniques is typically employed for its characterization.

Spectroscopic and Chromatographic Methods

The following table outlines the key analytical methods used for the characterization of this and related indole compounds.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic and aliphatic proton signals with characteristic chemical shifts and coupling constants.
¹³C NMR Determination of the carbon skeleton.Distinct signals for each carbon atom in the molecule.
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A singlet or coupled signal corresponding to the fluorine atom.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the molecule.
HPLC/GC Purity assessment and separation from impurities.A single major peak indicating high purity.
FTIR Identification of functional groups.Characteristic absorption bands for N-H, C-H, and aromatic C=C stretching.

While specific spectral data for this compound is not publicly available, it can typically be requested from commercial suppliers.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound represents a strategically functionalized building block with considerable potential for the advancement of drug discovery programs. Its unique substitution pattern offers a versatile platform for the synthesis of novel and diverse molecular entities. As our understanding of the biological roles of indole-containing compounds continues to expand, the demand for well-characterized and readily accessible intermediates like this will undoubtedly grow. Future research efforts will likely focus on the development of efficient and scalable synthetic routes to this compound and its analogues, as well as the exploration of their utility in the creation of next-generation therapeutics.

References

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • SynHet. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-1H-indole.
  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
  • PubChem. (n.d.). 7-bromo-4-fluoro-5-methyl-1H-indole.
  • BLDpharm. (n.d.). Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • AK Scientific, Inc. (n.d.). 4-Bromo-7-azaindole Safety Data Sheet.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Wikipedia. (n.d.). 5-Bromo-DMT.
  • ChemicalBook. (n.d.). 4-Bromo-7-azaindole: properties, applications and safety.
  • Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.
  • ChemicalBook. (n.d.). methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum.
  • BLDpharm. (n.d.). 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid.
  • PubChemLite. (n.d.). This compound.

Sources

The Strategic Synthesis and Characterization of 4-Bromo-7-fluoro-5-methyl-1H-indole: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of a specifically substituted indole, 4-bromo-7-fluoro-5-methyl-1H-indole, a compound of significant interest for the development of novel therapeutics. The presence of a bromine atom can enhance biological activity, while the fluorine atom can improve metabolic stability and binding affinity. The methyl group provides an additional point for steric and electronic modulation.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . Its structure is characterized by an indole core with a bromine atom at position 4, a fluorine atom at position 7, and a methyl group at position 5.

Identifier Value
IUPAC Name This compound
CAS Number 1449581-02-5[2]
Molecular Formula C₉H₇BrFN
Molecular Weight 228.06 g/mol
SMILES Cc1cc(F)c2c(c1Br)cnc2

A Plausible Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis

The proposed synthesis commences with the appropriately substituted 2-nitrotoluene derivative, which undergoes condensation with a formamide acetal to form an enamine, followed by reductive cyclization to yield the desired indole.

Leimgruber-Batcho Synthesis Start 2-Methyl-3-fluoro-5-nitroaniline Intermediate1 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene Start->Intermediate1 Sandmeyer Reaction Intermediate2 4-Bromo-7-fluoro-5-methyl-2-nitrotoluene Intermediate1->Intermediate2 Iodination followed by Methylation Intermediate3 Enamine Intermediate Intermediate2->Intermediate3 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Product This compound Intermediate3->Product Reductive Cyclization (e.g., H2, Pd/C) Characterization_Workflow Crude_Product Crude Product Purification Purification (Chromatography & Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Characterization Pure_Product->Characterization NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Final_Confirmation Structural Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Sources

4-Bromo-7-fluoro-5-methyl-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole: Synthesis, Characterization, and Application Potential

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a halogenated and substituted indole derivative. While specific literature on this exact molecule is sparse, this guide leverages established principles of indole chemistry and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging this and similar scaffolds for the creation of novel chemical entities.

We will explore plausible synthetic routes, predict its spectroscopic signature, and discuss its potential as a versatile building block in modern synthetic and medicinal chemistry. The insights herein are grounded in fundamental chemical principles and supported by authoritative literature on indole synthesis and functionalization.

Section 1: Strategic Importance in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. The specific substitution pattern of this compound imparts a unique combination of features that make it a highly attractive starting point for library synthesis:

  • 4-Bromo Position : The bromine atom at the C4 position serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino groups, enabling rapid lead optimization.

  • 7-Fluoro Position : The fluorine atom at the C7 position can significantly modulate the physicochemical properties of the molecule. Fluorine is known to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can influence the pKa of the indole N-H, alter the molecule's lipophilicity, and lead to favorable binding interactions (e.g., with amide backbones in proteins) through the formation of orthogonal multipolar interactions.

  • 5-Methyl Position : The methyl group at the C5 position provides a point of steric definition and can influence the electronic properties of the indole ring. It can also serve as a lipophilic pocket-filling element in ligand-receptor binding.

The combination of these three substituents on the indole core creates a trifecta of functionality that can be exploited to systematically explore the chemical space around this scaffold.

Section 2: Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₉H₇BrFNBased on atom count
Molecular Weight 228.06 g/mol Sum of atomic masses
Appearance Likely a white to off-white or pale yellow solidTypical for functionalized indoles
Predicted LogP ~3.5Calculated based on contributions from the indole core and substituents
Predicted pKa ~16-17The electron-withdrawing fluorine at C7 is expected to slightly lower the pKa of the N-H proton compared to unsubstituted indole.

Table 2: Predicted Spectroscopic Signature

SpectroscopyPredicted Features
¹H NMR - N-H proton: A broad singlet around 8.0-8.5 ppm.- Aromatic protons: Complex multiplets in the aromatic region (6.5-7.5 ppm). The proton at C6 will likely be a singlet or a very narrowly split doublet due to a small J-coupling with the fluorine. The protons at C2 and C3 will be doublets or triplets depending on the coupling with each other.- Methyl protons: A singlet around 2.4 ppm.
¹³C NMR - Carbon atoms attached to halogens: The C4 (attached to Br) will be downfield shifted (~115 ppm), and the C7 (attached to F) will show a large C-F coupling constant (~240 Hz).- Other aromatic carbons: Peaks will appear between 100 and 140 ppm.
¹⁹F NMR - A singlet or a narrowly split multiplet around -120 to -140 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Section 3: Proposed Synthetic Strategies

There are several plausible routes to synthesize this compound. Below are two common and reliable strategies in indole synthesis, adapted for this specific target.

Strategy A: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole core. This approach would involve the acid-catalyzed reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde.

Step-by-Step Protocol:

  • Synthesis of (4-Bromo-2-fluoro-5-methylphenyl)hydrazine: This key intermediate can be prepared from 4-bromo-2-fluoro-5-methylaniline via diazotization followed by reduction with tin(II) chloride.

  • Formation of the Phenylhydrazone: React the (4-bromo-2-fluoro-5-methylphenyl)hydrazine with acetaldehyde in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

  • Indolization: Heat the hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid. The reaction proceeds through a-sigmatropic rearrangement to yield the target indole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Acid Catalyst: The choice of acid is critical. PPA is often effective as it serves as both a catalyst and a solvent at higher temperatures.

  • Reaction Temperature: The indolization step typically requires elevated temperatures (80-160 °C) to overcome the activation energy of the sigmatropic rearrangement.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 4-Bromo-2-fluoro-5-methylaniline C (4-Bromo-2-fluoro-5-methylphenyl)hydrazine A->C 1. NaNO₂, HCl 2. SnCl₂ B Acetaldehyde D Hydrazone Intermediate B->D C->D + Acetaldehyde (AcOH) E This compound D->E Acid Catalyst (PPA) Heat

Caption: Fischer Indole Synthesis Workflow.

Strategy B: Post-Functionalization of a Simpler Indole

An alternative approach is to start with a more readily available indole and introduce the substituents in a stepwise manner. The order of these steps is crucial and is dictated by the directing effects of the existing substituents.

Step-by-Step Protocol:

  • Starting Material: 7-Fluoro-5-methyl-1H-indole could be a potential starting material.

  • Bromination: The bromination of this indole would be directed by the existing substituents. Due to the electron-donating nature of the indole ring, electrophilic bromination using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄ is expected to occur at the C3 position initially. To achieve C4 bromination, one might need to first protect the C3 position or use a directed lithiation approach.

  • Directed Ortho-Metalation and Bromination: A more regioselective method would be to first protect the indole nitrogen (e.g., with a Boc or SEM group). Then, perform a directed ortho-metalation using a strong base like n-butyllithium or LDA, followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄). The directing group on the nitrogen will favor metalation at the C7 position, but the existing fluorine might influence this. A more reliable approach would be a halogen dance reaction if a suitable starting bromo-indole is available.

  • Deprotection: If a protecting group was used, it would be removed in the final step to yield the target compound.

Post_Functionalization_Workflow cluster_start Starting Material cluster_steps Functionalization Steps cluster_final Final Product SM 7-Fluoro-5-methyl-1H-indole P1 N-Protection (e.g., Boc) SM->P1 P2 Directed Lithiation (LDA/n-BuLi) P1->P2 P3 Quench with Electrophilic Br+ P2->P3 P4 N-Deprotection P3->P4 FP This compound P4->FP

Caption: Post-Functionalization Workflow.

Section 4: Reactivity Profile and Synthetic Utility

The true value of this compound lies in its potential for diversification. The C4-bromo group is the primary handle for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is highly amenable to a variety of Pd-catalyzed cross-coupling reactions.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid to the 4-bromo position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating. The progress can be monitored, and the product can be characterized by NMR and Mass Spectrometry to confirm the successful coupling. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.

Synthetic_Utility cluster_reactions Potential Transformations A This compound B Suzuki Coupling (Aryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base E N-Alkylation/Arylation A->E Base, R-X

Caption: Synthetic Utility of the Scaffold.

Section 5: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance.

Section 6: Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its unique substitution pattern provides a clear strategy for diversification through well-established synthetic methodologies like palladium-catalyzed cross-coupling. The predictive analysis of its properties and reactivity provided in this guide serves as a valuable starting point for researchers looking to incorporate this or similar scaffolds into their research programs. The continued exploration of such functionalized heterocycles will undoubtedly lead to the discovery of novel chemical entities with significant biological activity.

Section 7: References

  • Title: The Fischer Indole Synthesis. A Review. Source: Organic Reactions URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Indoles. Source: Chemical Reviews URL: [Link]

  • Title: The Strategic Use of Halogen Atoms in Drug Design. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Directed ortho Metalation (DoM): A Transformative Reaction in Organic Synthesis. Source: Angewandte Chemie International Edition URL: [Link]

Spectroscopic Data of 4-Bromo-7-fluoro-5-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This technical guide provides a predictive analysis of the spectroscopic data for 4-Bromo-7-fluoro-5-methyl-1H-indole. As of the latest literature review, experimental data for this specific compound is not publicly available. The predictions herein are based on the established principles of spectroscopic analysis and a thorough review of experimentally determined data for structurally analogous indole derivatives.

Introduction

This compound is a halogenated and methylated derivative of the indole scaffold, a core structure in a vast array of biologically active compounds. The unique substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, is anticipated to confer distinct physicochemical and pharmacological properties. Such multi-substituted indoles are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

This guide offers a comprehensive, in-depth prediction of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind the predicted spectral features is explained, drawing upon established substituent effects on the indole ring system. Furthermore, detailed, field-proven experimental protocols for acquiring such data are provided to serve as a practical resource for researchers.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Figure 1: Structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. The predicted chemical shifts for this compound are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole ring.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
N1-H8.1 - 8.5br s-The N-H proton of indoles typically resonates in this downfield region and is often broadened due to quadrupolar relaxation and exchange. The precise shift is highly dependent on solvent and concentration.[1][2]
H27.2 - 7.4tJ ≈ 2.5 - 3.0The protons on the pyrrole ring of indoles are characteristic. H2 typically couples with H3 and the N-H proton.
H36.5 - 6.7tJ ≈ 2.0 - 2.5H3 is generally found upfield from H2.
H66.9 - 7.1dJ(H6-F7) ≈ 8.0 - 10.0The single proton on the benzene ring, H6, is expected to be a doublet due to coupling with the adjacent fluorine at C7. The electron-donating methyl group at C5 and the electron-withdrawing fluorine at C7 will influence its chemical shift.
C5-CH₃2.3 - 2.5s-The methyl protons will appear as a singlet in the typical range for an aromatic methyl group.
Experimental Protocol for ¹H NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

2. Instrumentation and Data Acquisition:

  • The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is typically used.

  • Key acquisition parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shift axis is calibrated relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative ratios of the different types of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2123 - 126The chemical shifts of the pyrrole ring carbons are characteristic of indoles.[3]
C3102 - 105C3 is typically the most upfield carbon of the indole ring.[3]
C3a128 - 131A quaternary carbon at the junction of the two rings.
C4112 - 115The bromine atom will have a significant shielding effect on the directly attached carbon.
C5125 - 128The methyl-substituted carbon.
C6115 - 118The chemical shift will be influenced by the adjacent fluorine and methyl groups.
C7150 - 155 (d, ¹J(C-F) ≈ 240-250 Hz)The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F.
C7a135 - 138The other quaternary carbon at the ring junction.
C5-CH₃15 - 20A typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy

1. Sample Preparation:

  • A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2. Instrumentation and Data Acquisition:

  • The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • A standard proton-decoupled ¹³C NMR experiment is typically run to produce a spectrum with singlets for each unique carbon atom.

  • Longer acquisition times and a greater number of scans are usually necessary.

3. Data Processing:

  • The data processing steps are similar to those for ¹H NMR. The chemical shifts are referenced to TMS or the solvent peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data
FeaturePredicted Value/ObservationRationale for Prediction
Molecular Ion (M⁺) m/z 227 and 229 (approx. 1:1 ratio)The molecular weight of C₉H₇BrFN is approximately 228 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Major Fragments Loss of Br (M-79/81), Loss of HCN, Loss of CH₃Fragmentation of indoles often involves the loss of small, stable molecules. For halogenated compounds, the loss of the halogen radical is a common fragmentation pathway.[4]
Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

  • A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Instrumentation and Data Acquisition:

  • A variety of ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak.

  • The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Analysis:

  • The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Rationale for Prediction
N-H Stretch3400 - 3300The N-H stretching vibration in indoles typically appears as a sharp to medium band in this region.[5]
Aromatic C-H Stretch3100 - 3000Characteristic of C-H bonds in aromatic rings.
Aliphatic C-H Stretch2950 - 2850From the methyl group.
C=C Stretch (Aromatic)1620 - 1450Multiple bands are expected in this region due to the vibrations of the aromatic rings.
C-F Stretch1250 - 1000A strong absorption band is expected in this region due to the C-F bond.
C-Br Stretch680 - 500The C-Br stretching vibration appears in the lower frequency region of the spectrum.
Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation (for a solid sample):

  • KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

2. Instrumentation and Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded.

  • The sample is then placed in the instrument, and the IR spectrum is recorded.

3. Data Analysis:

  • The absorption bands in the spectrum are correlated with specific functional groups to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

G cluster_0 Structural Elucidation of this compound A Sample Preparation B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Data Integration and Structure Confirmation B->F C->F D->F E->F

Sources

An In-depth Technical Guide to the NMR Analysis of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural Features and Plausible Synthetic Route

The structure of 4-Bromo-7-fluoro-5-methyl-1H-indole, with the IUPAC numbering convention, is presented below. Understanding the substitution pattern is key to interpreting its NMR spectra.

Figure 1: Structure of this compound with IUPAC numbering.

A plausible synthetic route for this compound is the Fischer indole synthesis.[1][2] This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

G Figure 2: Plausible Fischer Indole Synthesis start 3-Bromo-6-fluoro-4-methylaniline hydrazine (1) NaNO2, HCl (2) SnCl2, HCl start->hydrazine Diazotization & Reduction intermediate (3-Bromo-6-fluoro-4-methylphenyl)hydrazine hydrazine->intermediate product This compound cyclization Acetaldehyde, H+ intermediate->cyclization Hydrazone formation cyclization->product [3,3]-Sigmatropic rearrangement & Cyclization

Figure 2: A plausible Fischer indole synthesis route for the target molecule.

Potential impurities from this synthesis could include unreacted starting materials, partially cyclized intermediates, or regioisomers, depending on the precise reaction conditions. These possibilities should be considered during the analysis of the NMR spectra of a synthesized sample.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (N-H)~8.1br s-
H2~7.2tJ = 2.8 Hz
H3~6.5ddJ = 3.2, 0.8 Hz
H6~7.0dJ(H-F) = 9.2 Hz
CH₃~2.4s-

Interpretation:

  • N-H Proton (H1): The indole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum, and its chemical shift can be highly dependent on solvent and concentration.

  • Pyrrole Protons (H2 and H3): H2 and H3 of the indole ring typically appear as a triplet and a doublet of doublets, respectively. Their coupling constant (³J(H2-H3)) is expected to be around 2.8-3.2 Hz.

  • Aromatic Proton (H6): The single proton on the benzene ring, H6, is expected to be a doublet due to coupling with the adjacent fluorine atom (³J(H-F)). The magnitude of this coupling is typically in the range of 8-10 Hz.

  • Methyl Protons (CH₃): The methyl group at the C5 position will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides further confirmation of the molecular structure. The chemical shifts are significantly affected by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C2~124
C3~102
C3a~128
C4~110 (d, J(C-F) ≈ 4 Hz)
C5~125
C6~115 (d, J(C-F) ≈ 20 Hz)
C7~150 (d, J(C-F) ≈ 245 Hz)
C7a~130
CH₃~18

Interpretation:

  • C-F Coupling: The most notable features of the ¹³C NMR spectrum will be the large one-bond coupling between C7 and the fluorine atom (¹J(C-F)), which is typically around 245 Hz, and smaller two- and three-bond couplings for C6 and C4, respectively.

  • Substituent Effects: The bromine atom at C4 will cause a downfield shift compared to an unsubstituted indole. The fluorine atom at C7 will cause a significant downfield shift for C7. The methyl group at C5 will have a smaller shielding effect on the attached carbon.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.

G Figure 3: NMR Sample Preparation and Analysis Workflow A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Filter solution into a clean NMR tube B->C D Acquire 1H NMR spectrum C->D E Acquire 13C NMR spectrum D->E F Process and analyze data E->F

Figure 3: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[3][4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-15 ppm is generally sufficient.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-250 ppm is standard.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Troubleshooting Common NMR Issues

Table 3: Common Problems and Solutions in NMR Spectroscopy

ProblemPossible CauseSuggested Solution
Broad peaksPoor shimming, sample too concentrated, presence of paramagnetic impurities.Re-shim the magnet. Dilute the sample. Filter the sample to remove any solids.[6]
Overlapping signals in the aromatic regionInsufficient magnetic field strength.Use a higher field NMR spectrometer if available. Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[6]
Noisy spectrumInsufficient number of scans, low sample concentration.Increase the number of scans. Prepare a more concentrated sample if possible.
Extraneous peaksSolvent impurities, water, grease from glassware.Use high-purity deuterated solvents. Ensure glassware is scrupulously clean and dry. A D₂O shake can confirm the presence of exchangeable protons like N-H.[6]

Conclusion

The NMR analysis of this compound, while currently reliant on predicted data, provides a clear roadmap for the structural verification of this important synthetic building block. The distinct electronic environments created by the bromo, fluoro, and methyl substituents give rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra. By following the detailed experimental protocol and being mindful of potential synthetic impurities and common spectroscopic artifacts, researchers can confidently elucidate and confirm the structure of this and related indole derivatives, paving the way for their further development in various scientific disciplines.

References

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • MDPI. (2022). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • RSC Publishing. (2017).
  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Thieme. (2018).
  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PMC. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-4-fluoro-5-methyl-1H-indole. Retrieved from [Link]

  • ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved from [Link]

  • RSC Publishing. (2017).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding Complexity in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly indole derivatives, form the backbone of numerous pharmacologically active molecules. The introduction of multiple substituents, such as halogens and alkyl groups, creates a rich chemical space but also presents unique analytical challenges. This guide provides an in-depth exploration of the mass spectrometric behavior of a specific polysubstituted indole, 4-bromo-7-fluoro-5-methyl-1H-indole, a compound representative of the complex scaffolds encountered in contemporary medicinal chemistry.

Our approach moves beyond a mere recitation of methods. We delve into the "why" behind the "how," offering a framework for rational method development and data interpretation. This document is intended for researchers, scientists, and drug development professionals who seek not only to acquire a mass spectrum but to understand the intricate story the fragmentation pattern tells about the molecule's structure and stability.

Molecular Profile and Analytical Significance

This compound is a substituted indole with potential applications as a pharmaceutical intermediate.[1] Its structure presents several key features that dictate its mass spectrometric behavior: a bromine atom with its characteristic isotopic signature, a fluorine atom, a methyl group, and the indole core itself. Understanding how these components influence ionization and fragmentation is crucial for its unambiguous identification and characterization.

PropertyValueSource
IUPAC Name This compoundSynHet[1]
CAS Number 1449581-02-5SynHet[1]
Molecular Formula C₉H₇BrFNPubChem[2]
Molecular Weight ~228.06 g/mol PubChem[2]
Canonical SMILES CC1=CC(=C2C(=C1F)C=CN2)BrPubChem[2]

The presence of both bromine and fluorine makes this molecule particularly interesting from a mass spectrometry perspective. The isotopic pattern of bromine provides a clear diagnostic marker, while the high electronegativity of fluorine can influence fragmentation pathways.

Foundational Principles of Ionization and Isotopic Abundance

Choosing the Right Ionization Technique

For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, typically coupled with liquid chromatography (LC-MS). The choice depends on the specific analytical goal.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for generating intact protonated molecules [M+H]⁺. This is particularly useful for accurate mass measurements and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. Given the presence of the nitrogen atom in the indole ring, this molecule is expected to readily accept a proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for compounds of this nature, GC-MS can also be employed.[1] This would typically involve electron ionization (EI), a high-energy technique that induces extensive fragmentation. The resulting fragmentation pattern can provide detailed structural information.

The Bromine Isotopic Signature: A Built-in Marker

A key identifying feature in the mass spectrum of this compound will be the presence of a characteristic isotopic pattern for bromine.[3][4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in two peaks of roughly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.[3][4] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.

Predicting the Fragmentation Cascade: A Structural Approach

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For this compound, we can predict a series of logical fragmentation pathways based on the principles of chemical stability and bond energies. The following discussion assumes electron ionization (EI) for a more detailed fragmentation analysis, but similar cleavages can be induced by collision-induced dissociation (CID) in MS/MS experiments.

The indole ring itself is a stable aromatic system, and its fragmentation often involves characteristic losses.[5] The substituents on the benzene portion of the indole will direct the fragmentation pathways.

Primary Fragmentation Pathways

The initial fragmentation events are likely to involve the weaker bonds and the loss of small, stable neutral molecules or radicals.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group is a common fragmentation pathway. This would result in a fragment ion with a loss of 15 Da.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond is also susceptible to cleavage, leading to the loss of a bromine radical (79 or 81 Da).

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring involves the expulsion of HCN (27 Da) from the pyrrole moiety.

Visualizing Fragmentation Logic

The following diagram illustrates the initial, high-probability fragmentation steps for the molecular ion of this compound.

fragmentation_pathway M [C₉H₇BrFN]⁺˙ (Molecular Ion) F1 [M - CH₃]⁺ (Loss of •CH₃) M->F1 - 15 Da F2 [M - Br]⁺ (Loss of •Br) M->F2 - 79/81 Da F3 [M - HCN]⁺˙ (Loss of HCN) M->F3 - 27 Da

Caption: Predicted primary fragmentation pathways for this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a complex but interpretable spectrum. For instance, the [M - CH₃]⁺ ion could subsequently lose a bromine radical or HCN. Similarly, the [M - Br]⁺ ion could lose a methyl radical or HCN. These sequential losses provide corroborating evidence for the proposed structure.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust approach for the analysis of this compound using LC-MS/MS. This workflow is designed to be self-validating by incorporating systematic steps for optimization and confirmation.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) that is compatible with the LC method. The addition of formic acid promotes protonation for positive ion mode ESI.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes is typically sufficient to elute the compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Method
  • Full Scan (MS1):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Objective: Identify the protonated molecule [M+H]⁺ and confirm the characteristic bromine isotopic pattern (two peaks of equal intensity separated by 2 m/z).

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: Isolate the monoisotopic peak of the protonated molecule.

    • Collision Energy Optimization: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy to induce fragmentation.

    • Product Ion Scan: Acquire the MS/MS spectrum at the optimized collision energy.

    • Objective: Generate a characteristic fragmentation pattern that can be used for structural confirmation and quantification.

Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Stock 1 mg/mL Stock Working 1 µg/mL Working Solution Stock->Working LC C18 Reversed-Phase Working->LC MS1 Full Scan (MS1) Identify [M+H]⁺ & Isotope Pattern LC->MS1 MS2 Product Ion Scan (MS/MS) Fragment [M+H]⁺ MS1->MS2 Select Precursor DA Interpret Spectrum Confirm Structure MS2->DA

Caption: A self-validating LC-MS/MS workflow for the analysis of this compound.

Data Interpretation: Synthesizing the Evidence

A successful analysis will yield a set of data that, when combined, provides a high-confidence identification of this compound.

Data PointExpected ObservationSignificance
Retention Time A sharp, symmetrical peak at a specific time.Confirms chromatographic purity.
MS1 Spectrum A pair of peaks of roughly equal intensity at m/z ~228 and ~230.Confirms the molecular weight and the presence of one bromine atom.
MS/MS Spectrum A series of product ions corresponding to logical neutral losses (e.g., -15, -79/81, -27).Provides definitive structural confirmation.

By systematically evaluating each piece of evidence, the analyst can move from a simple mass measurement to a confident structural assignment. This rigorous, evidence-based approach is the hallmark of sound scientific practice in the field of mass spectrometry.

References

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? Available from: [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

  • Wikipedia. 5-Bromo-DMT. Available from: [Link]

  • PubChem. 7-bromo-4-fluoro-5-methyl-1H-indole. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry? Available from: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

A Technical Guide to the Purity and Analysis of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a diverse range of biological targets. Within this important class, halogenated and methylated indoles such as 4-Bromo-7-fluoro-5-methyl-1H-indole are of particular interest to researchers and drug development professionals. The introduction of bromine, fluorine, and methyl groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Given its role as a critical building block, ensuring the purity and thorough characterization of this compound is paramount. The presence of even trace amounts of impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key analytical methodologies for assessing the purity of this compound, grounded in established scientific principles and practical, field-proven insights.

I. Synthesis and Potential Impurities: A Proactive Approach to Quality Control

A robust analytical strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While specific, proprietary synthesis methods for this compound may vary, a plausible approach could involve the Fischer indole synthesis or a multi-step pathway starting from a substituted aniline.

A hypothetical, yet chemically reasonable, synthetic pathway can help in predicting potential impurities. For instance, a synthesis might start from 2-bromo-5-fluoro-4-methylaniline, which is then subjected to reactions to form the indole ring.

Potential Process-Related Impurities:

  • Starting Material Carryover: Unreacted 2-bromo-5-fluoro-4-methylaniline.

  • Isomeric Impurities: Incomplete regioselectivity during bromination or other substitution reactions could lead to isomers with the bromine, fluorine, or methyl groups at different positions on the indole ring.

  • By-products from Incomplete Cyclization: Intermediates from the indole ring-forming reaction that have not fully cyclized.

  • Dehalogenated Impurities: Loss of the bromine or fluorine atom during certain reaction steps, particularly reductive processes.[1]

  • Oxidation Products: Indoles can be susceptible to oxidation, which may result in the formation of colored impurities.[2]

Diagram of Potential Impurity Origins:

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Materials Substituted Anilines & Reagents Reaction_Intermediates Intermediates Starting_Materials->Reaction_Intermediates Incomplete Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Isomers Positional Isomers Starting_Materials->Isomers Isomeric Starting Materials Final_Product This compound Reaction_Intermediates->Final_Product Desired Conversion Byproducts Reaction By-products Reaction_Intermediates->Byproducts Degradants Degradation Products (e.g., Oxidation) Final_Product->Degradants Storage/ Handling G Sample Sample HPLC HPLC (Purity, Non-volatile impurities) Sample->HPLC GC_MS GC-MS (Volatile impurities, Identification) Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Sample->NMR Final_Report Certificate of Analysis (Purity >99%) HPLC->Final_Report GC_MS->Final_Report NMR->Final_Report

Sources

An In-depth Technical Guide to the Safe Handling and Use of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-7-fluoro-5-methyl-1H-indole is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.[1] As a specialized research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) is not always accessible. This guide synthesizes available safety data, chemical properties, and established laboratory best practices to provide a robust framework for its safe handling, use, and storage. It is designed to empower researchers to conduct their work with a full understanding of the compound's potential hazards and the necessary control measures to mitigate them.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. This compound is a solid, heterocyclic compound with the molecular formula C₉H₇BrFN. Key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1449581-02-5SynHet[1]
Molecular Formula C₉H₇BrFNPubChem[2]
Molecular Weight 228.06 g/mol PubChem[2]
Appearance Solid (Form not specified, likely powder/crystals)General
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 1PubChem[2]

Hazard Identification and Safety Profile

While a specific, verified Safety Data Sheet for this exact molecule is not provided in the search results, the hazards can be inferred from the GHS classifications of structurally similar brominated and fluorinated indole derivatives.[3][4][5] The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Inferred)

PictogramGHS ClassHazard StatementMeaning
Acute Toxicity (Oral, Dermal)H301/H311: Toxic if swallowed or in contact with skin.[3][6]Ingestion or skin absorption of small quantities may cause serious health effects or death.
Skin/Eye IrritationH315: Causes skin irritation. H319: Causes serious eye irritation.[6][7]Direct contact can cause redness, pain, and inflammation of the skin and eyes.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[3][6][7]Inhalation of dust may lead to irritation of the nose, throat, and lungs.

Primary Routes of Exposure and Symptoms:

  • Inhalation: May cause irritation of the lungs and respiratory system.[3]

  • Skin Contact: Can result in inflammation, itching, redness, or blistering. Toxic effects may occur upon absorption through the skin.[3][6]

  • Eye Contact: May lead to redness, pain, or severe eye damage.[3]

  • Ingestion: Harmful or toxic if swallowed.[3][6]

Laboratory Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before handling any research chemical. The choice of experimental controls is directly caused by the identified hazards of the material and the procedure.

G A 1. Identify Hazards (Toxicity, Irritation) B 2. Assess Procedure (Weighing, Dissolving, Reaction) A->B informs C 3. Select Controls (Fume Hood, PPE) B->C dictates D 4. Implement Protocol (Execute SOP) C->D enables E 5. Review & Refine (Post-Experiment) D->E provides data for

Caption: Proactive risk assessment workflow for handling research chemicals.

Causality in Control Selection:

  • The "Why": The inferred hazards of acute toxicity via inhalation and dermal contact (H311, H335) are the primary drivers for selecting engineering controls.

  • Engineering Control (Causality): Because the compound is a fine solid that can become airborne, a chemical fume hood or ventilated balance enclosure is mandatory during any manipulation of the powder. This physically contains the particles, preventing inhalation.

  • Personal Protective Equipment (PPE) (Causality): Because the compound is toxic upon skin contact (H311) and a skin/eye irritant (H315, H319), wearing non-porous gloves (e.g., nitrile), a lab coat, and safety glasses with side shields is required to prevent accidental exposure.[3]

Standard Operating Procedures (SOPs)

Adherence to detailed protocols ensures both safety and experimental reproducibility.

SOP 1: Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles approved under standards like EU EN166 or OSHA 29 CFR 1910.133.[3]

  • Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for tears or holes before each use. Wash hands thoroughly after handling the material, even after removing gloves.[3][4]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is not typically required. If a significant aerosolization event or spill occurs outside of a containment device, a respirator may be necessary.

SOP 2: Weighing and Handling of Solid Compound
  • Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Containment: Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

  • Aliquotting: Use a micro-spatula to carefully transfer the desired amount of the solid from the stock vial to a tared weighing vessel.

  • Technique: Perform all transfers slowly and deliberately to minimize dust generation. Avoid any actions that could cause the powder to become airborne.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., ethanol or isopropanol) to decontaminate surfaces. Dispose of wipes as chemical waste.

SOP 3: Solution Preparation
  • Setup: Conduct all solution preparation within the chemical fume hood.

  • Vessel Selection: Choose an appropriately sized flask or vial.

  • Solvent Addition: Add the selected solvent to the vessel containing the weighed solid.

  • Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer until the solid is fully dissolved. Gentle heating may be applied if solubility information indicates it is safe and effective.

  • Storage: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

This table provides immediate actions to be taken in case of exposure, based on guidelines for similar hazardous chemicals.[4][6] Always seek professional medical attention following any exposure.[6]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3][4]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs or you feel unwell, get medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4] Never give anything by mouth to an unconscious person.[6]
Minor Spill Response Workflow

This workflow applies to small spills (<1 g) contained within a chemical fume hood.

G A 1. Alert Personnel (Notify others in the lab) B 2. Isolate Area (Ensure fume hood sash is lowered) A->B C 3. Absorb Spill (Cover with absorbent pads or granules) B->C D 4. Decontaminate (Wipe area with appropriate solvent) C->D E 5. Dispose of Waste (Collect all materials in a sealed waste bag) D->E F 6. Report Incident (Inform Lab Manager / EHS) E->F

Caption: Step-by-step workflow for minor chemical spill response.

Storage and Disposal

Proper long-term storage and disposal are essential for laboratory safety and environmental protection.

Storage Conditions:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][7]

  • Keep away from incompatible substances such as strong oxidizing agents.[3]

  • Some suppliers recommend long-term storage at -20°C to ensure stability.[3]

  • Store locked up and out of reach of unauthorized personnel.[4]

Waste Disposal:

  • Dispose of unused material and contaminated waste in accordance with institutional and local environmental regulations.[4]

  • Do not allow the chemical to enter drains or waterways.

  • All contaminated items (gloves, wipes, vials) must be collected in a designated, sealed hazardous waste container.

References

  • Sigma-Aldrich. SAFETY DATA SHEET. (2025). Accessed January 22, 2026.
  • AK Scientific, Inc. Safety Data Sheet (United States) 4-Bromo-7-azaindole. Accessed January 22, 2026.
  • Cayman Chemical Co. Safety Data Sheet acc. to OSHA HCS: Indole-3-carboxaldehyde. (2025). Accessed January 22, 2026.
  • Central Drug House (P) Ltd. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed January 22, 2026.
  • SynHet. This compound. Accessed January 22, 2026.
  • Jubilant Ingrevia Limited.
  • ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole. Accessed January 22, 2026.
  • PubChem. 7-bromo-4-fluoro-5-methyl-1H-indole | C9H7BrFN | CID 69347122.

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The Strategic Utility of 4-Bromo-7-fluoro-5-methyl-1H-indole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2] This guide delves into the specific attributes and applications of a highly functionalized derivative, 4-Bromo-7-fluoro-5-methyl-1H-indole. We will explore its synthesis, the strategic importance of its unique substitution pattern, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This document serves as a technical resource for researchers and scientists engaged in drug discovery and development, providing both theoretical grounding and practical insights into the deployment of this valuable building block.

Introduction: The Indole Scaffold and the Value of Strategic Functionalization

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast array of biologically active molecules.[3] Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, provides an ideal framework for interactions with a multitude of biological targets.[1] However, the true power of the indole scaffold in modern drug design lies in the precise, strategic placement of various functional groups to modulate its physicochemical and pharmacological properties.

The subject of this guide, this compound, is a prime example of such strategic functionalization. Each substituent is deliberately placed to serve a distinct purpose:

  • The Bromo Group (C4): The bromine atom at the 4-position is the key reactive handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the facile and controlled introduction of a wide variety of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern library synthesis and lead optimization.

  • The Fluoro Group (C7): The fluorine atom at the 7-position significantly influences the molecule's electronic properties. As the most electronegative element, fluorine can alter the pKa of the indole N-H, modulate the molecule's lipophilicity, and block potential sites of metabolic oxidation.[4] These modifications can lead to improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability.

  • The Methyl Group (C5): The methyl group at the 5-position provides steric bulk and can influence the molecule's binding affinity and selectivity for its target protein by occupying specific hydrophobic pockets.

This trifecta of substituents makes this compound a highly valuable and versatile intermediate for constructing complex, poly-functionalized drug candidates.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1449581-02-5[6]
Molecular Formula C₉H₇BrFN[6]
Molecular Weight 228.06 g/mol [6]
Appearance White to off-white solid
SMILES Brc1c(C)cc(F)c(c12)[nH]cc2[6]

Synthesis of this compound

While multiple synthetic routes to substituted indoles exist, a common strategy for a molecule with this specific substitution pattern involves a multi-step sequence starting from a suitably substituted aniline. A plausible and efficient synthetic pathway is outlined below, drawing inspiration from established indole synthesis methodologies like the Batcho-Leimgruber indole synthesis.[7]

Conceptual Synthetic Workflow:

G A Substituted Aniline (e.g., 3-Fluoro-4-methylaniline) B Bromination A->B NBS or Br₂ C Nitration B->C HNO₃/H₂SO₄ D Reductive Cyclization (Batcho-Leimgruber) C->D e.g., Fe/AcOH or H₂/Pd-C E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

This protocol is a representative example based on established chemical principles. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Bromination of 3-Fluoro-4-methylaniline

  • Dissolve 3-fluoro-4-methylaniline in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-4-methylaniline.

Causality: The bromination is directed ortho to the activating amino group. The use of NBS provides a milder and more selective brominating agent compared to liquid bromine.

Step 2: Nitration of 2-bromo-5-fluoro-4-methylaniline

  • Add the brominated aniline from Step 1 to concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry to obtain 2-bromo-5-fluoro-4-methyl-6-nitroaniline.

Causality: The nitro group is introduced ortho to the amino group and meta to the bromo and fluoro groups, which is the electronically favored position. The strong acidic conditions are necessary to achieve nitration of the deactivated ring.

Step 3: Reductive Cyclization to form the Indole Ring

  • Suspend the nitroaniline from Step 2 in a solvent mixture such as ethanol and acetic acid.

  • Add a reducing agent, such as iron powder or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the mixture to reflux (for iron reduction) or stir at room temperature (for hydrogenation) until the starting material is consumed.

  • Filter the reaction mixture (if using a solid reducing agent) and neutralize the filtrate.

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Causality: The reduction of the nitro group to an amine is followed by an in-situ intramolecular cyclization (a variation of the Batcho-Leimgruber synthesis) to form the pyrrole ring of the indole scaffold.

Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

The primary utility of this compound is as a key building block in the synthesis of kinase inhibitors. The bromine atom at the C4 position is the critical attachment point for coupling with other complex molecular fragments.

Case Study: A Key Fragment for Pan-RAF Inhibitors like TAK-632

The pan-RAF inhibitor TAK-632 is a potent anti-cancer agent that targets various RAF kinases.[4][7] While the exact synthesis of TAK-632 may be proprietary, the structure of the drug and related compounds reveals the likely utility of intermediates like this compound. The core of these inhibitors often involves a central aromatic or heteroaromatic ring system linked to various substituted side chains. The bromo-indole intermediate provides a versatile platform for constructing one of these key side chains.

Key Transformation: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 4-position of the indole is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the creation of C-C (Suzuki, Stille) or C-N (Buchwald-Hartwig) bonds, which are fundamental transformations in pharmaceutical synthesis.

G cluster_0 Key Intermediate cluster_1 Coupling Partners cluster_2 Resulting Scaffolds Indole This compound SuzukiProduct C4-Arylated Indole Scaffold Indole->SuzukiProduct Suzuki Coupling (Pd catalyst, base) BuchwaldProduct C4-Aminated Indole Scaffold Indole->BuchwaldProduct Buchwald-Hartwig Amination (Pd catalyst, base, ligand) BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester Amine Amine or Amide

Caption: Key cross-coupling reactions utilizing the bromo-indole intermediate.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the bromo-indole with a generic arylboronic acid, a key step in building the carbon skeleton of a kinase inhibitor.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-7-fluoro-5-methyl-1H-indole product.

Self-Validation and Trustworthiness: The success of this reaction is validated by the complete consumption of the starting bromo-indole and the appearance of the desired coupled product, confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The regioselectivity is ensured by the specific placement of the bromine atom, making it a highly reliable and predictable transformation.

Conclusion

This compound is a testament to the power of rational design in medicinal chemistry. Its carefully chosen substituents provide a unique combination of reactivity, metabolic stability, and structural features that make it an exceptionally valuable intermediate. The bromine atom serves as a versatile handle for constructing complex molecular architectures through robust and well-understood palladium-catalyzed cross-coupling reactions. The fluorine and methyl groups, in turn, offer fine-tuning of the resulting molecule's pharmacological and pharmacokinetic properties. For drug development professionals, understanding the synthesis and reactivity of such highly functionalized intermediates is paramount to the efficient and successful discovery of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available at: [Link]

  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. PubMed. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. ACS Publications. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers. National Institutes of Health (NIH). Available at: [Link]

  • Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. AACR Journals. Available at: [Link]

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The Strategic Utility of the 4-Bromo-7-fluoro-5-methyl-1H-indole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development scientists on the 4-bromo-7-fluoro-5-methyl-1H-indole core. We will explore its strategic importance, synthetic pathways, and application in the design of targeted therapeutics, with a focus on kinase inhibitors.

Introduction: The Rise of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its versatile biological activity and presence in numerous FDA-approved drugs.[1] Its structural resemblance to tryptophan allows it to engage with a wide array of biological targets. However, the true power of the indole scaffold lies in its capacity for strategic functionalization, which allows for the fine-tuning of its pharmacological profile.

The this compound derivative has emerged as a particularly valuable building block.[2] Each substituent serves a distinct and critical purpose in drug design:

  • 4-Bromo Group: Acts as a versatile synthetic handle. The carbon-bromine bond is readily functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the chemical space and optimize target binding.

  • 7-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[3][4] A fluorine atom at the 7-position can increase metabolic stability by blocking potential sites of oxidative metabolism. Its high electronegativity can also lead to more favorable protein-ligand interactions, potentially increasing binding affinity and potency.

  • 5-Methyl Group: This small alkyl group provides steric bulk and lipophilicity, which can be crucial for optimizing the fit within a target's binding pocket and improving cell permeability.

This unique combination of functionalities has made this scaffold a key intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of the Core Scaffold

An efficient and scalable synthesis is crucial for the application of any building block in a drug discovery campaign. The this compound core is typically constructed using multi-step sequences starting from commercially available materials. The following workflow outlines a common synthetic strategy.

Figure 1: A representative synthetic workflow for the this compound core.

Experimental Protocol: A Representative Synthesis

Causality and Experimental Choices: This protocol follows a logical progression from a simple aniline to the complex indole. The choice of N-Bromosuccinimide (NBS) in Step 1 provides a mild and regioselective method for brominating the electron-rich aniline ring.[5] The Fischer indole synthesis in Step 3 is a classic, robust, and widely-used method for forming the indole ring from a phenylhydrazine precursor.

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the internal temperature below 10 °C. The NBS selectively brominates the position para to the activating amino group.

  • Stir the reaction for 1-2 hours at low temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium bisulfite to destroy any remaining bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-fluoro-5-methylaniline.

Step 2: Formation of the Phenylhydrazine

  • Suspend the 2-bromo-6-fluoro-5-methylaniline (1.0 eq) in aqueous hydrochloric acid.

  • Cool the suspension to 0 °C and add a solution of sodium nitrite (1.05 eq) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution. This reduces the diazonium salt to the corresponding hydrazine hydrochloride, which often precipitates.

  • Isolate the solid by filtration and neutralize with a base (e.g., NaOH) to obtain the free hydrazine base.

Step 3: Fischer Indole Synthesis

  • Combine the substituted phenylhydrazine (1.0 eq) with a suitable ketone or aldehyde (e.g., pyruvic acid or an equivalent) (1.1 eq) in a solvent like ethanol or acetic acid.

  • Heat the mixture to reflux to form the hydrazone intermediate.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat to a high temperature (e.g., 100-150 °C) to induce cyclization.

  • Monitor the reaction for the formation of the indole.

  • Upon completion, cool the reaction and pour it onto ice water.

  • Extract the product, purify by column chromatography to yield the final this compound.

Application in Kinase Inhibitor Drug Discovery

This indole scaffold is a key component of several potent kinase inhibitors, particularly those targeting the MAP kinase (MAPK) pathway, which is frequently dysregulated in human cancers.

Case Study: MEK Inhibitors

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that controls cell proliferation and survival. Mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving tumor growth. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, making them high-value targets for cancer therapy.

The this compound core forms the foundation of a class of potent, allosteric MEK inhibitors. These inhibitors do not bind to the ATP pocket but rather to a nearby hydrophobic pocket, locking the kinase in an inactive conformation.

MAPK_Pathway cluster_input Upstream Signals cluster_pathway MAPK/ERK Cascade cluster_output Cellular Response GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor Indole-based MEK Inhibitor Inhibitor->MEK Allosteric Inhibition

Figure 2: The MAPK/ERK signaling pathway and the point of allosteric inhibition by indole-based MEK inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the features required for high-potency MEK inhibition. The bromine at the C4 position is instrumental, serving as the attachment point for side chains that occupy a key hydrophobic pocket of the MEK enzyme.

PositionModificationImpact on MEK ActivityRationale
C4 Aryl or heteroaryl groups via Suzuki couplingCritical for Potency These groups occupy a key hydrophobic region adjacent to the allosteric binding site. The nature of the ring system and its substituents directly modulates potency and selectivity.
N1 (Indole NH) Alkylation (e.g., methyl, ethyl)Generally tolerated or slightly beneficialCan enhance cell permeability and may provide additional van der Waals contacts within the binding site.
C3 Small substituents (e.g., H, methyl)Generally preferred to be unsubstitutedThe C3 position is often solvent-exposed or near the protein surface, where large groups can introduce steric clashes.
C5 (Methyl) Maintained as methylOptimal The methyl group is well-tolerated and contributes to the hydrophobic interactions that anchor the core scaffold.
C7 (Fluoro) Maintained as fluorineEnhances Potency & PK Blocks metabolic attack and engages in favorable polar interactions, improving overall drug-like properties.[3]

Table 1. Summary of structure-activity relationships for this compound based MEK inhibitors.

Future Perspectives and Conclusion

The this compound scaffold represents a triumph of rational drug design. Its carefully orchestrated substituents provide a robust platform for creating highly potent and selective inhibitors. While its most prominent application to date has been in the development of MEK inhibitors for oncology, the synthetic versatility of this core makes it an attractive starting point for targeting other enzymes, particularly other kinases.[6][7] Future work may involve leveraging the C4-bromo position to attach novel pharmacophores, including protein degraders (PROTACs) or covalent warheads, to develop next-generation therapeutics with novel mechanisms of action. This privileged scaffold will undoubtedly continue to be a valuable tool in the armamentarium of medicinal chemists for years to come.

References

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  • Feng, S., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763.
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  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry, 66(19), 13349-13371.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Retrieved from [Link]

  • He, S., et al. (2014). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 77, 419-443.
  • Al-Hujran, T. A., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Zhang, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5183.
  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • Appretech. (n.d.). 4-bromo-7-chloro-6-fluoro-1H-indole. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole, a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole, a substituted indole of significant interest in medicinal chemistry and drug discovery. The described synthetic route is robust, employing a classical Fischer indole synthesis approach that is both well-understood and highly adaptable. This document is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The incorporation of a fluorine atom, for instance, can significantly modulate pKa, enhance binding interactions, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

The target molecule, this compound, combines several key structural features: a bromine atom, which can serve as a handle for further functionalization via cross-coupling reactions; a fluorine atom, for the aforementioned benefits; and a methyl group, which can influence steric and electronic properties. This unique combination makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. This protocol outlines a reliable three-step synthesis starting from the commercially available 2-fluoro-6-methylaniline.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence, as depicted below. The process begins with the bromination of 2-fluoro-6-methylaniline, followed by its conversion to the corresponding phenylhydrazine derivative through diazotization and reduction. The final step involves a Fischer indole synthesis, where the substituted phenylhydrazine is cyclized with a suitable carbonyl compound to yield the target indole.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Reduction cluster_step3 Step 3: Fischer Indole Synthesis A 2-Fluoro-6-methylaniline B 4-Bromo-2-fluoro-6-methylaniline A->B NBS, Acetonitrile C (4-Bromo-2-fluoro-6-methylphenyl)hydrazine B->C 1. NaNO2, HCl 2. SnCl2·2H2O E This compound C->E Acid Catalyst (e.g., PPA), Heat D Carbonyl Compound (e.g., Pyruvic Acid) D->E

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventSupplierGrade
2-Fluoro-6-methylanilineSigma-Aldrich98%
N-Bromosuccinimide (NBS)Acros Organics99%
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Sodium Nitrite (NaNO₂)Merck≥99%
Hydrochloric Acid (HCl)VWR37%
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Alfa Aesar98%
Pyruvic AcidTCI>98%
Polyphosphoric Acid (PPA)Sigma-Aldrich115%
Dichloromethane (DCM)Honeywell99.8%
Ethyl Acetate (EtOAc)Avantor99.5%
HexanesEMD Millipore98.5%
Anhydrous Sodium Sulfate (Na₂SO₄)BeanTown Chemical99%
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating capabilities

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluoro-6-methylaniline

This step involves the regioselective bromination of 2-fluoro-6-methylaniline. The directing effects of the amino and fluoro groups, along with the steric hindrance from the methyl group, favor bromination at the para position to the amino group.

Procedure:

  • To a solution of 2-fluoro-6-methylaniline (1.0 eq.) in acetonitrile (10 mL per 1 g of aniline) in a round-bottom flask, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C under stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-bromo-2-fluoro-6-methylaniline as a solid.

Rationale: Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and for its inertness under the reaction conditions. The use of NBS provides a mild and selective source of electrophilic bromine.[3]

Step 2: Synthesis of (4-Bromo-2-fluoro-6-methylphenyl)hydrazine

This transformation is a standard method for converting anilines to their corresponding hydrazines.[4][5] It proceeds via the formation of a diazonium salt, which is then reduced in situ.

Procedure:

  • Suspend 4-bromo-2-fluoro-6-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq.) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.

  • Collect the precipitated hydrazine hydrochloride salt by filtration and wash it with cold water.

  • To obtain the free hydrazine, suspend the salt in water and basify with a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the free hydrazine with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (4-bromo-2-fluoro-6-methylphenyl)hydrazine. Use this product immediately in the next step due to its potential instability.

Rationale: The diazotization reaction requires acidic conditions and low temperatures to prevent the decomposition of the diazonium salt. Tin(II) chloride is a classical and effective reducing agent for the conversion of diazonium salts to hydrazines.[4]

Step 3: Synthesis of this compound (Fischer Indole Synthesis)

This is the final, key ring-forming step. The substituted phenylhydrazine is condensed with pyruvic acid, and the resulting hydrazone undergoes an acid-catalyzed cyclization.[6][7][8]

Procedure:

  • Combine (4-bromo-2-fluoro-6-methylphenyl)hydrazine (1.0 eq.) and pyruvic acid (1.1 eq.) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) as both the catalyst and solvent (approximately 10 times the weight of the hydrazine).

  • Heat the mixture to 80-100 °C with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to obtain this compound.

Rationale: Polyphosphoric acid is a highly effective catalyst for the Fischer indole synthesis, promoting both the formation of the hydrazone and the subsequent[6][6]-sigmatropic rearrangement and cyclization.[6] The reaction is heated to provide the necessary activation energy for the rearrangement and cyclization steps. The use of pyruvic acid as the carbonyl partner leads to the formation of an indole-2-carboxylic acid, which decarboxylates under the harsh reaction conditions to yield the desired 1H-indole.

Results and Discussion

The successful synthesis of this compound is contingent upon careful execution of each step. The expected yields and key analytical data are summarized below.

StepProductExpected YieldKey Analytical Data
14-Bromo-2-fluoro-6-methylaniline80-90%¹H NMR, ¹³C NMR, MS
2(4-Bromo-2-fluoro-6-methylphenyl)hydrazine70-85%¹H NMR, MS (often used crude)
3This compound50-70%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Troubleshooting:

  • Low yield in Step 1: Ensure the reaction is protected from light, as NBS can be light-sensitive. Check the purity of the starting aniline.

  • Decomposition in Step 2: Maintain low temperatures throughout the diazotization and reduction steps. Use the synthesized hydrazine immediately.

  • Incomplete reaction in Step 3: Ensure the PPA is of good quality and the reaction temperature is maintained. The reaction may require longer heating times for less reactive substrates.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound. By leveraging a classical Fischer indole synthesis approach, this method provides a practical route to a valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The provided rationale and troubleshooting guide aim to facilitate the successful implementation of this protocol in a laboratory setting.

References

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Ishii, H., & Ishikawa, T. (1995). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 6(3), 175-184. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]

  • ResearchGate. (2016). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Useful synthesis of 4-substituted indoles. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). ChemRxiv. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in the synthesis of complex molecules, particularly within the realms of pharmaceutical and agrochemical development.[1] The indole scaffold, a privileged heterocyclic motif, is prevalent in a vast array of biologically active compounds and natural products, making the development of methods for its functionalization a critical objective in medicinal chemistry.[3]

This application note provides a detailed, field-proven protocol for the Suzuki coupling of 4-Bromo-7-fluoro-5-methyl-1H-indole , a highly functionalized and electron-rich heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and present a step-by-step procedure designed for reproducibility and high yield.

Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] The three key steps—oxidative addition, transmetalation, and reductive elimination—dictate the selection of each reaction component.[1][4]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the indole substrate.[4][6] This is often the rate-determining step. The reactivity order for halides is typically I > Br > Cl.[4][5] For an aryl bromide like our substrate, this step is generally efficient with appropriate catalyst systems.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. Crucially, this process requires activation of the organoboron species by a base.[5][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyboronate), which readily transfers its organic moiety to the Pd(II) complex.[5][7]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]

Causality Behind Experimental Choices:
  • Catalyst System (Palladium & Ligand): While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-rich and potentially coordinating heteroaromatics like indoles often benefit from more robust catalyst systems. We recommend [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center, promotes efficient oxidative addition, and facilitates the reductive elimination step.[8] Its use has been shown to be highly effective for cross-coupling reactions with heteroaryl halides.[8]

  • Base Selection: The choice of base is critical and must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of the sensitive indole substrate. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[8] They are effective in forming the active boronate species and are generally well-tolerated.

  • Solvent System: A polar aprotic solvent is required to solubilize the reactants and facilitate the reaction. A mixture of 1,4-dioxane and water is a common and highly effective choice.[6][9] Dioxane solubilizes the organic components and the catalyst, while the aqueous phase is essential for dissolving the inorganic base and promoting the formation of the reactive boronate species.[6]

Experimental Workflow: Diagrammatic Overview

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.

G cluster_prep Reaction Preparation cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Isolation reagents 1. Weigh Reagents (Indole, Boronic Acid, Base, Catalyst) vessel 2. Add to Schlenk Tube reagents->vessel degas 3. Degas & Purge with Argon vessel->degas solvent 4. Add Degassed Solvent degas->solvent heat 5. Heat to Reaction Temp (e.g., 90 °C) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & Quench (H₂O) monitor->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Purify by Chromatography extract->purify characterize 10. Characterize Product purify->characterize

Caption: Experimental workflow for the Suzuki coupling protocol.

Detailed Step-by-Step Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentStoichiometryPurityNotes
This compound1.0 equiv>97%The limiting reagent.
Arylboronic Acid1.2-1.5 equiv>95%A slight excess ensures full conversion.
Pd(dppf)Cl₂ · CH₂Cl₂0.03 equiv>98%Catalyst.
Potassium Carbonate (K₂CO₃)3.0 equiv>99%Anhydrous, finely powdered.
1,4-Dioxane~0.1 MAnhydrousDegas thoroughly before use.
Deionized Water-HPLC GradeDegas thoroughly before use.
Ethyl Acetate (EtOAc)-ACS GradeFor extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-ACS GradeFor drying.
Silica Gel-230-400 meshFor column chromatography.
Equipment
  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the bromoindole.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive pressure of argon. A typical reaction time is 4-12 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure coupled product.[10]

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through integrated checkpoints and rigorous final analysis.

  • In-Process Control: Regular monitoring via TLC or LC-MS is a critical self-validating step. It provides real-time confirmation of the reaction's progress, allowing the researcher to determine the optimal endpoint and prevent the formation of degradation byproducts from prolonged heating.

  • Product Characterization: The identity and purity of the final compound must be unequivocally confirmed. This is achieved through a suite of analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation. ¹⁹F NMR is particularly valuable for verifying the integrity of the fluorine substituent.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): Establishes the purity of the final compound.

By adhering to these validation steps, researchers can have high confidence in the outcome of the experiment.

The Suzuki Catalytic Cycle

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Bromoindole) R1X->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NRO Chemistry. (2023). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Retrieved from [Link]

  • MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • NRO Chemistry. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2011). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Retrieved from [Link]

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Application Notes and Protocols for the N-arylation of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylindoles and the Synthetic Challenge

N-arylated indoles are a cornerstone of modern medicinal chemistry and materials science. This structural motif is present in a multitude of biologically active compounds, including antipsychotic agents and angiotensin II-1 antagonists. The strategic introduction of an aryl group onto the indole nitrogen can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties.

However, the synthesis of N-arylindoles, particularly those bearing multiple substituents like 4-Bromo-7-fluoro-5-methyl-1H-indole, presents a significant synthetic challenge. The electron-rich nature of the indole ring and the potential for steric hindrance from substituents can lead to undesired side reactions, such as C-arylation, or sluggish reaction kinetics.[1][2] This guide provides a comprehensive overview of the reaction conditions for the N-arylation of this specific indole, focusing on two of the most powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide insights into optimizing reaction conditions for this promising building block.

Mechanistic Considerations: A Tale of Two Metals

The successful N-arylation of this compound hinges on the selection of an appropriate catalytic system. Both palladium and copper complexes have proven effective, albeit through distinct mechanistic pathways.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway

The Buchwald-Hartwig amination is a versatile and highly efficient method for forming carbon-nitrogen bonds.[5][6] The catalytic cycle, illustrated below, is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. Subsequent coordination of the deprotonated indole and reductive elimination furnishes the desired N-arylindole and regenerates the active palladium catalyst.[7] The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium center. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Pd(0)L->Aryl-Pd(II)-X(L) Oxidative Addition (Aryl-X) Aryl-Pd(II)-Indole(L) Aryl-Pd(II)-Indole(L) Aryl-Pd(II)-X(L)->Aryl-Pd(II)-Indole(L) Ligand Exchange (Indole-H, Base) N-Arylindole N-Arylindole Aryl-Pd(II)-Indole(L)->N-Arylindole Reductive Elimination Aryl-X Aryl-X Indole-H Indole-H Base Base HX + Base HX + Base

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical and cost-effective method for N-arylation, relying on a copper catalyst.[4] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[1] The mechanism is thought to involve the formation of a copper(I)-indolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylindole.[8]

Ullmann_Condensation cluster_reactants Reactants cluster_products Products Cu(I)X Cu(I)X Cu(I)-Indole Cu(I)-Indole Cu(I)X->Cu(I)-Indole Deprotonation (Indole-H, Base) Aryl-Cu(III)-Indole(X) Aryl-Cu(III)-Indole(X) Cu(I)-Indole->Aryl-Cu(III)-Indole(X) Oxidative Addition (Aryl-X) N-Arylindole N-Arylindole Aryl-Cu(III)-Indole(X)->N-Arylindole Reductive Elimination Aryl-X Aryl-X Indole-H Indole-H Base Base HX + Base HX + Base

Caption: Proposed catalytic cycle of the Ullmann N-arylation.

Experimental Protocols

The following protocols are designed as robust starting points for the N-arylation of this compound. Optimization of specific parameters may be necessary depending on the nature of the arylating agent.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is recommended for a broad range of aryl halides, including chlorides, bromides, and triflates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride, aryl triflate)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand[2]

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Standard glassware for workup and purification

Buchwald_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine indole, aryl halide, base, Pd source, and ligand in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent via syringe. B->C D Heat the reaction mixture to 80-110 °C. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Dry, concentrate, and purify by chromatography. G->H

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium source (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pd(OAc)₂ is often more cost-effective.
Ligand Xantphos (1.2-6 mol%)Bulky, electron-rich ligands are crucial.[2]
Base NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv.)NaOt-Bu is a stronger base; Cs₂CO₃ is milder.
Solvent Toluene or DioxaneEnsure the solvent is anhydrous.
Temperature 80-110 °CHigher temperatures may be needed for less reactive halides.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a cost-effective alternative, particularly suitable for aryl iodides and bromides.[1]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine or L-proline as a ligand[4]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the aryl halide (1.1-2.0 equiv.), copper(I) iodide (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF or DMSO via syringe.

  • Reaction: Heat the reaction mixture to 110-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Copper Source CuI (5-20 mol%)Other copper sources like Cu₂O can also be used.
Ligand N,N'-Dimethylethylenediamine or L-proline (10-40 mol%)Ligands can significantly improve reaction efficiency.[4]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)A strong, non-nucleophilic base is required.
Solvent DMF or DMSOHigh-boiling polar aprotic solvents are typical.
Temperature 110-150 °CUllmann reactions often require higher temperatures.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor quality reagents.Activate the catalyst if necessary, increase the reaction temperature, or use freshly purified reagents and anhydrous solvents.
Formation of Side Products (e.g., C-arylation) Reaction conditions are too harsh, or the wrong choice of ligand/base.Lower the reaction temperature, screen different ligands and bases, or consider a milder catalytic system.[2]
Dehalogenation of Starting Material Presence of a reducing agent or protic impurities.Ensure all reagents and solvents are anhydrous and free of contaminants.

Safety Precautions

  • Inert Atmosphere: Both palladium and copper catalysts can be sensitive to air and moisture. All reactions should be performed under an inert atmosphere of argon or nitrogen.

  • Reagent Handling: Palladium and copper compounds can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Handle it with care to avoid contact with skin and eyes.

  • Solvents: Toluene, dioxane, DMF, and DMSO are flammable and/or toxic. Handle them in a fume hood and avoid inhalation or skin contact.

Conclusion

The N-arylation of this compound is a key transformation for accessing novel chemical entities with potential applications in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable synthetic routes. The choice between these methods will depend on factors such as the nature of the arylating agent, cost considerations, and available laboratory equipment. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the rich chemistry of this versatile indole building block.

References

  • Czaplik, W. M., Mayer, M., & Bolm, C. (2009). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 14(8), 2971-2999. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Malakar, C. C., Schmidt, D., & Beilstein, J. (2015). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 11, 184-189. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube]. [Link]

  • Wikipedia. (2023, October 29). Ullmann condensation. [Link]

  • Ingenta Connect. (2025, January 1). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Bromo-7-fluoro-5-methyl-1H-indole, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of purity in drug development and research applications, we present detailed protocols for common and effective purification techniques, including recrystallization and column chromatography. The methodologies are designed to be robust and reproducible, enabling researchers to obtain high-purity material suitable for downstream applications. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Purity for this compound

This compound is a substituted indole derivative of significant interest in medicinal chemistry.[1] The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The specific substitution pattern of this compound, featuring bromine, fluorine, and methyl groups, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of complex target molecules.

The purity of this intermediate is paramount. Impurities, even in trace amounts, can have deleterious effects on subsequent synthetic steps, leading to reduced yields, difficult purification of downstream products, and potentially confounding biological assay results. Therefore, robust and validated purification methods are essential to ensure the quality and consistency of research and development outcomes. This guide outlines two primary methods for the purification of this compound: recrystallization and column chromatography.

Pre-Purification Considerations: Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude material. The nature of these impurities will depend on the synthetic route employed. Common impurities in the synthesis of substituted indoles can include:

  • Starting Materials: Unreacted precursors from the indole ring formation.

  • Isomers: Positional isomers formed during substitution reactions.

  • Over-brominated or under-brominated species: If bromination is a synthetic step.

  • By-products from ring formation: Depending on the specific indole synthesis method used (e.g., Fischer, Bischler, etc.).

  • Residual catalysts and reagents: Such as palladium catalysts from cross-coupling reactions or acids/bases from other steps.[2]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for obtaining highly pure, crystalline material.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Rationale for Recrystallization

For this compound, recrystallization is an attractive option due to its likely crystalline nature. The selection of an appropriate solvent is critical for success. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection for Recrystallization

A solvent screen is the first step in developing a recrystallization protocol. Based on the polarity of the substituted indole, a range of solvents should be tested.

Solvent SystemPredicted Solubility BehaviorRationale
Isopropanol Good potential; moderate polarity.Often a good starting point for indole-type compounds.
Acetone May be too strong a solvent, but useful for hot filtration.[4]High solubility may lead to poor recovery.
Toluene Good potential for less polar impurities.The aromatic nature can aid in dissolving the indole at elevated temperatures.
Heptane/Ethyl Acetate A co-solvent system can fine-tune solubility.Heptane as an anti-solvent to induce crystallization from an ethyl acetate solution.
Methanol Can be effective, especially for removing polar impurities.[2]Similar to isopropanol, a good candidate.
Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol) to create a slurry.

  • Heating: Gently heat the mixture with stirring to the boiling point of the solvent. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent to maximize recovery.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] It is particularly useful for removing impurities with polarities similar to the target compound.

Principles of Chromatographic Separation of Indoles

For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach. The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will elute faster.

Developing the Eluent System

The choice of the mobile phase (eluent) is crucial for achieving good separation. This is typically developed using Thin Layer Chromatography (TLC). A good eluent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Eluent System (Hexane/Ethyl Acetate)Predicted RfRationale
9:1 High RfLow polarity eluent; suitable for eluting non-polar impurities.
4:1 Optimal Target Range A good starting point for many indole derivatives.
1:1 Low RfHigh polarity eluent; for eluting more polar compounds.
Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a glass column packed with silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Apply the sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) as the separation progresses. For example, start with 9:1 hexane/ethyl acetate and slowly increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.

Workflow and Decision Making

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Purity Analysis (TLC, HPLC, NMR) Crude_Product->Initial_Analysis Decision Purity Level? Initial_Analysis->Decision High_Purity >95% Pure with Crystalline Impurities Decision->High_Purity High Low_Purity <95% Pure or Oily Impurities Decision->Low_Purity Low Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Decision workflow for purification method selection.

Purity Assessment and Characterization

After purification, it is essential to confirm the purity and identity of the this compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for indole derivatives.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. By carefully selecting and executing the appropriate purification method, whether it be recrystallization or column chromatography, researchers can obtain high-purity material, ensuring the reliability and reproducibility of their synthetic and biological studies. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal.

References

  • MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 7-bromo-4-fluoro-5-methyl-1H-indole. Available at: [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Available at: [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available at: [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Available at: [Link]

  • Wikipedia. (n.d.). 5-Bromo-DMT. Available at: [Link]

  • Oriental Journal of Chemistry. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]

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The Strategic Utility of 4-Bromo-7-fluoro-5-methyl-1H-indole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring is a key approach in drug discovery to modulate the pharmacological properties of a molecule, such as binding affinity, selectivity, and metabolic stability. In this context, 4-Bromo-7-fluoro-5-methyl-1H-indole has emerged as a highly valuable and versatile building block for the synthesis of novel bioactive compounds.

This substituted indole derivative, identified by its CAS number 1449581-02-5, is a key intermediate in the pharmaceutical industry.[3] Its unique substitution pattern, featuring a bromine atom at the 4-position, a fluorine atom at the 7-position, and a methyl group at the 5-position, offers a trifecta of opportunities for medicinal chemists. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 7-position can enhance metabolic stability and modulate the acidity of the indole N-H, influencing protein-ligand interactions. The methyl group at the 5-position provides an additional point for structural variation and can influence the overall lipophilicity and binding interactions of the final molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in the synthesis of bioactive molecules. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its key synthetic transformations, and discuss the rationale behind the experimental choices, thereby empowering researchers to leverage this powerful synthetic tool in their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1449581-02-5[3]
Molecular Formula C₉H₇BrFN[3]
Molecular Weight 228.06 g/mol [3]
Appearance White to off-white solidCommercial Suppliers
Storage Store under inert gas (nitrogen or Argon) at 2-8°CCommercial Suppliers

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound under an inert atmosphere to prevent potential degradation.

Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound primarily lies in the reactivity of the C4-bromine and the N1-hydrogen. These positions offer orthogonal handles for the introduction of molecular diversity through well-established and robust chemical transformations. The following sections provide detailed protocols for key reactions, explaining the underlying principles and critical parameters for success.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position is strategically positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery.[4]

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[5][6] This reaction involves the coupling of the bromoindole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl/Heteroaryl Boronic Acid Pd Catalyst & Ligand Base reaction Reaction Setup: Inert atmosphere (N2/Ar) Anhydrous solvent Heating (optional) reagents->reaction Mix workup Work-up: Aqueous quench Extraction Drying reaction->workup Reaction complete purification Purification: Column Chromatography workup->purification Crude product product Product: 4-Aryl/Heteroaryl-7-fluoro-5-methyl-1H-indole purification->product Purified product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-7-fluoro-5-methyl-1H-indole

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to ensure good stirring.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing good yields with a wide range of substrates. The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: A mixture of dioxane and water is often optimal. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the reaction. Degassing the solvents is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines and their derivatives, which are common motifs in pharmaceuticals.[7]

Reaction Principle: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of this reaction, as it influences the rate of reductive elimination and prevents catalyst decomposition.

Buchwald_Hartwig_Workflow reagents Reactants: This compound Amine (Primary or Secondary) Pd Precatalyst & Ligand Base reaction Reaction Setup: Inert atmosphere (N2/Ar) Anhydrous solvent Heating reagents->reaction Mix workup Work-up: Filtration Extraction Drying reaction->workup Reaction complete purification Purification: Column Chromatography workup->purification Crude product product Product: 4-(Amino)-7-fluoro-5-methyl-1H-indole purification->product Purified product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 7-fluoro-5-methyl-4-(phenylamino)-1H-indole

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a flame-dried Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

    • In a separate flask, dissolve this compound, aniline, and sodium tert-butoxide in anhydrous toluene.

    • Transfer the catalyst solution to the substrate solution via cannula.

    • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the desired product.

Causality Behind Experimental Choices:

  • Precatalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich ligand that is highly effective for C-N bond formation, promoting the reductive elimination step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, facilitating its coordination to the palladium center.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction. It is crucial to use anhydrous solvent as water can interfere with the base and the catalyst.

N-Functionalization of the Indole Ring

The indole nitrogen can be readily functionalized to introduce a variety of substituents, which can significantly impact the biological activity of the resulting molecule.[8]

N-alkylation is a fundamental transformation for modifying the indole core.[9]

Reaction Principle: The indole N-H is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile and reacts with an alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction.

N_Alkylation_Workflow reagents Reactants: This compound Alkyl Halide Base reaction Reaction Setup: Anhydrous polar aprotic solvent Cooling then warming reagents->reaction Mix workup Work-up: Aqueous quench Extraction Drying reaction->workup Reaction complete purification Purification: Column Chromatography workup->purification Crude product product Product: 1-Alkyl-4-bromo-7-fluoro-5-methyl-1H-indole purification->product Purified product

Caption: Workflow for N-Alkylation of Indole.

Detailed Protocol: Synthesis of 1-Benzyl-4-bromo-7-fluoro-5-methyl-1H-indole

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl bromide (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench by the slow addition of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the N-benzylated indole.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen.

  • Solvent: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation but not the anion, thus increasing the nucleophilicity of the indolide.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions.

Potential Bioactive Molecules and Therapeutic Areas

The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold of this compound makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. Fluorinated indoles, in particular, have shown promise in various therapeutic areas.[10][11]

  • Oncology: The indole nucleus is a privileged scaffold in the design of anticancer agents.[2] By utilizing the synthetic handles on this compound, novel derivatives can be synthesized and evaluated as inhibitors of various cancer-related targets, such as kinases, tubulin, and histone deacetylases.

  • Infectious Diseases: Indole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1] The introduction of fluorine can enhance the metabolic stability and cell permeability of these compounds, potentially leading to more potent anti-infective agents.

  • Central Nervous System (CNS) Disorders: The indole core is a key component of many neurotransmitters (e.g., serotonin) and CNS-active drugs. The 7-fluoro substituent can be particularly beneficial in designing ligands for CNS targets, as it can influence binding affinity and selectivity.[12]

Conclusion

This compound is a powerful and versatile building block that provides medicinal chemists with a strategic platform for the synthesis of novel and diverse libraries of bioactive molecules. Its unique substitution pattern allows for selective functionalization at the C4 and N1 positions through robust and well-established synthetic methodologies. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable intermediate in their quest for new therapeutic agents. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new drug candidates with improved pharmacological profiles.

References

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  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
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  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(13), 2943-2953.
  • Elyasi, Z., Safaei Ghomi, J., & Najafi, G. R. (2018). Examples of bioactive molecules containing indole in core structure.
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  • Musacchio, A. J., et al. (2021). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 143(35), 14338-14345.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The targeted functionalization of this scaffold is paramount for the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-7-fluoro-5-methyl-1H-indole, a versatile building block for creating diverse molecular architectures. We will delve into the mechanistic underpinnings and practical execution of key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of Indole Functionalization

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic drugs.[1] The ability to selectively introduce a variety of substituents onto the indole core is a powerful strategy for modulating the pharmacological properties of a molecule. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a robust and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[1][2]

The subject of this guide, this compound, is a strategically substituted indole derivative. The bromine atom at the 4-position serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions. The fluorine at the 7-position and the methyl group at the 5-position can influence the electronic properties and metabolic stability of the final products, making this a valuable starting material for drug discovery programs.

The Engine of Innovation: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these reactions.[3] The catalytic cycle for most of these transformations involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[4] This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira, Stille, etc.) or Olefin Insertion (for Heck): The coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the palladium center, or an olefin inserts into the palladium-carbon bond.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation / Insertion Transmetalation / Insertion Ar-Pd(II)-Br(L2)->Transmetalation / Insertion Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Insertion->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative Addition R-M / Olefin R-M / Olefin R-M / Olefin->Transmetalation / Insertion

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the C4 position.

Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for many Suzuki couplings.[6] For more challenging substrates, palladium acetate (Pd(OAc)₂) with a phosphine ligand like SPhos or XPhos can be more effective.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance catalytic activity.

  • Base: A base is required to activate the organoboron species.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid (1.2 eq) - Pd Catalyst (1-5 mol%) - Ligand (if needed) - Base (2-3 eq) - Solvent degas Degas with N2 or Ar reagents->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)Pd(PPh₃)₄ is a good starting point; Pd(OAc)₂/SPhos is for more challenging couplings.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The aqueous component is crucial for the transmetalation step.
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction to completion.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[8] This is a powerful method for introducing vinyl groups at the C4 position of the indole.

Causality Behind Experimental Choices:
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[9]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.

  • Base: An organic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction.[8]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.

Experimental Protocol: Heck Reaction

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., NEt₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A reliable and cost-effective palladium source.
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Stabilizes the catalyst and influences regioselectivity.
Base NEt₃ or K₂CO₃ (2-3 equiv)Neutralizes the acid byproduct.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally effective.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl bromides.[10]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl halide.[11] This reaction is invaluable for installing alkynyl groups, which are versatile functional handles for further transformations.

Causality Behind Experimental Choices:
  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HBr byproduct.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are suitable.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Terminal Alkyne (1.2 eq) - Pd Catalyst (1-3 mol%) - CuI (2-5 mol%) - Amine Base/Solvent degas Degas with N2 or Ar reagents->degas react Stir at RT to 60 °C degas->react monitor Monitor by TLC/LC-MS react->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 3: Experimental workflow for a Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (2-5 mol%).

  • Base Addition: Add an amine base such as triethylamine (2.0 equiv).

  • Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas through it.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

ParameterRecommended ConditionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A standard and effective catalyst for this transformation.
Cu Co-catalyst CuI (2-5 mol%)Facilitates the transmetalation of the acetylide to palladium.
Base NEt₃ or DIPEA (2-3 equiv)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, or TolueneMust be dry and deoxygenated.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at mild temperatures.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. This reaction is essential for synthesizing anilines and other N-arylated compounds.

Causality Behind Experimental Choices:
  • Catalyst: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. Xantphos, SPhos, and RuPhos are examples of highly effective ligands.[13]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv) in a reaction vessel.

  • Reactant Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through celite.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common and effective palladium precursors.
Ligand Xantphos, SPhos, or RuPhos (2-4 mol%)The choice of ligand is critical and may require screening.[13]
Base Cs₂CO₃ or NaOtBu (1.5-2.0 equiv)A strong base is necessary to deprotonate the amine.
Solvent Toluene or Dioxane (anhydrous)The reaction is sensitive to water and oxygen.
Temperature 80-110 °CTo overcome the activation barrier for C-N bond formation.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide range of functionalized indole derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as detailed in this guide, offer reliable and efficient methods for C-C and C-N bond formation. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents and conditions is paramount for successful implementation. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will further expand the synthetic utility of this valuable building block, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

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Application Notes and Protocols for the Functionalization of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

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For correspondence:

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of the indole core, specifically focusing on the versatile scaffold, 4-Bromo-7-fluoro-5-methyl-1H-indole. The strategic placement of bromo, fluoro, and methyl substituents on the indole ring presents a unique combination of electronic and steric properties, offering a rich platform for diverse chemical modifications. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel indole derivatives for various applications, including medicinal chemistry and materials science. We will explore functionalization at the N-H, C2, C3, and C4 positions, providing step-by-step protocols, mechanistic insights, and data presentation to guide the synthetic chemist in leveraging the full potential of this valuable building block.

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its inherent biological activity and synthetic versatility have cemented its status as a "privileged scaffold." The functionalization of the indole core allows for the fine-tuning of its pharmacological properties, making it a prime target for the development of new therapeutic agents.

The subject of this guide, this compound, is a strategically substituted indole derivative. The electron-withdrawing nature of the fluorine at C7 and the bromine at C4, coupled with the electron-donating methyl group at C5, creates a unique electronic landscape across the molecule. This substitution pattern influences the reactivity of various positions on the indole ring, enabling selective functionalization. The bromine atom at the C4 position is particularly valuable as it serves as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

This guide will provide a detailed exploration of the synthetic pathways to modify this indole at key positions, offering both theoretical understanding and practical, actionable protocols.

Strategic Functionalization of the this compound Core

The functionalization of the indole core can be directed to several key positions. The inherent reactivity of the indole ring generally favors electrophilic substitution at the C3 position.[3][4][5] However, the presence of various functional groups and the judicious choice of reaction conditions allow for selective modifications at other positions. This section will outline the strategies for functionalizing the N-H, C2, C3, and C4 positions of this compound.

Figure 1. Key functionalization sites on the this compound core.

N-H Functionalization: Alkylation and Arylation

The nitrogen atom of the indole ring can be readily functionalized through various N-alkylation and N-arylation reactions. These modifications are crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also influence its biological activity.

Causality behind Experimental Choices:

  • Base: A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically used to deprotonate the indole nitrogen, forming the more nucleophilic indolide anion. The choice of base depends on the reactivity of the alkylating or arylating agent and the desired reaction temperature.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the indole substrate and the reagents while not interfering with the nucleophilic substitution reaction.

  • Alkylating/Arylating Agent: A variety of electrophiles can be employed, including alkyl halides (e.g., methyl iodide, benzyl bromide) and aryl halides (in the presence of a suitable catalyst for reactions like the Buchwald-Hartwig amination).

C3-Position Functionalization: Electrophilic Substitution

The C3 position of the indole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[3][4] This inherent reactivity allows for a wide range of functional groups to be introduced at this position.

Key Reactions:

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a tertiary amide like DMF.[6][7][8] This is a classic and highly efficient method for the 3-formylation of indoles.[6]

  • Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position.

  • Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

C2-Position Functionalization: Directed C-H Activation

While the C3 position is electronically favored for electrophilic attack, functionalization at the C2 position can be achieved through transition-metal-catalyzed C-H activation strategies.[9][10] These methods often require a directing group on the indole nitrogen to guide the metal catalyst to the C2-H bond.

Mechanistic Insight:

The mechanism for C2-arylation can involve several pathways, including electrophilic metalation-migration, direct nonelectrophilic metalation, or a Heck-type reaction.[11] The specific pathway is often dependent on the reaction conditions and the nature of the catalyst and directing group.

C4-Position Functionalization: Cross-Coupling Reactions

The bromine atom at the C4 position is a key synthetic handle for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse functionalities.

Prominent Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This versatile reaction couples the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[12][13]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromoindole with an amine in the presence of a palladium catalyst.

  • Sonogashira Coupling: This reaction introduces an alkyne group by coupling the bromoindole with a terminal alkyne using a palladium and copper co-catalyst system.

  • Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the bromoindole with an alkene in the presence of a palladium catalyst.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key functionalization reactions of this compound. These protocols are designed to be self-validating, with clear instructions and considerations for achieving successful outcomes.

Protocol 1: N-Alkylation of this compound

This protocol describes the N-methylation of the title compound using methyl iodide.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DMF B Add NaH portion-wise at 0°C A->B C Stir for 30 min at 0°C B->C D Add methyl iodide dropwise C->D E Warm to room temperature and stir for 2-4 h D->E F Quench with saturated NH4Cl (aq) E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate and purify by column chromatography H->I

Figure 2. Workflow for the N-alkylation of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compoundN/A228.061.01.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.21.2
Methyl Iodide74-88-4141.941.51.5
Anhydrous Dimethylformamide (DMF)68-12-273.095 mL-
Saturated Ammonium Chloride (aq)12125-02-9---
Ethyl Acetate141-78-688.11--
Brine----
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is completely dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0°C for 30 minutes.

  • Slowly add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-methylated product.

Protocol 2: Vilsmeier-Haack Formylation at the C3-Position

This protocol details the introduction of a formyl group at the C3 position of the indole.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add POCl3 to anhydrous DMF at 0°C B Stir for 30 min at 0°C A->B C Add a solution of the indole in DMF B->C D Warm to room temperature and stir for 1-2 h C->D E Pour onto crushed ice D->E F Neutralize with aqueous NaOH E->F G Collect the precipitate by filtration F->G H Wash with water and dry G->H I Recrystallize or purify by column chromatography H->I

Figure 3. Workflow for the Vilsmeier-Haack formylation of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compoundN/A228.061.01.0
Phosphorus Oxychloride (POCl3)10025-87-3153.331.21.2
Anhydrous Dimethylformamide (DMF)68-12-273.095 mL-
Sodium Hydroxide (aq)1310-73-2---

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 mL) to 0°C.

  • Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the DMF with vigorous stirring. Caution: The reaction is exothermic.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution by the slow addition of an aqueous sodium hydroxide solution until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization or flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the coupling of the C4-bromo position with phenylboronic acid.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine indole, phenylboronic acid, Pd catalyst, ligand, and base in a flask B Add solvent (e.g., dioxane/water) A->B C Degas the mixture B->C D Heat the reaction mixture at 80-100°C C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F G Dilute with ethyl acetate and water F->G H Separate layers, extract aqueous layer G->H I Combine organic layers, wash with brine, dry H->I J Concentrate and purify by column chromatography I->J

Figure 4. Workflow for the Suzuki-Miyaura cross-coupling at the C4-position.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compoundN/A228.061.01.0
Phenylboronic Acid98-80-6121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Sodium Carbonate497-19-8105.992.02.0
1,4-Dioxane123-91-188.114 mL-
Water7732-18-518.021 mL-
Ethyl Acetate141-78-688.11--
Brine----
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated indole.

Characterization and Data Analysis

The successful synthesis of the functionalized indole derivatives should be confirmed by a combination of analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and verify the position of the newly introduced functional group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Expected ¹H NMR Spectral Data for Key Products:

CompoundKey ¹H NMR Shifts (δ, ppm)
4-Bromo-7-fluoro-5-methyl-1-methyl -1H-indoleAppearance of a new singlet for the N-CH₃ group around 3.7-4.0 ppm.
This compound-3-carbaldehyde Appearance of a new singlet for the CHO proton around 9.8-10.2 ppm and a downfield shift of the C2-H proton.
4-Phenyl -7-fluoro-5-methyl-1H-indoleDisappearance of the C4-H signal (if visible) and the appearance of new signals in the aromatic region corresponding to the phenyl group.

Conclusion

The this compound scaffold offers a rich and versatile platform for the synthesis of novel indole derivatives. The strategic positioning of the bromo, fluoro, and methyl groups allows for a high degree of control over the regioselectivity of various functionalization reactions. This guide has provided a detailed overview of the key synthetic strategies and practical protocols for modifying this indole at the N-H, C2, C3, and C4 positions. By leveraging the principles of modern organic synthesis, researchers can effectively utilize this building block to generate diverse libraries of compounds for applications in drug discovery and materials science. The provided protocols, along with the underlying mechanistic rationale, are intended to empower scientists to confidently explore the vast chemical space accessible from this valuable starting material.

References

  • D. A. Black, B. A. Arndtsen, Palladium-Catalyzed C−H Functionalization of Indoles, in C-H Activation, ed. J. Wencel-Delord and F. Colobert, Springer, Cham, 2017, pp. 1-35. (URL: [Link])

  • G. R. Humphrey, J. T. Kuethe, Practical Methodologies for the Synthesis of Indoles, Chemical Reviews, 2006, 106 (7), 2875–2911. (URL: [Link])

  • T. W. Lyons, M. S. Sanford, Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions, Chemical Reviews, 2010, 110 (2), 1147–1169. (URL: [Link])

  • A. R. Martin, Y. H. Yang, The Vilsmeier-Haack Reaction, Organic Reactions, 1993, 43 , 319-501. (URL: [Link])

  • N. Miyaura, A. Suzuki, Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chemical Reviews, 1995, 95 (7), 2457–2483. (URL: [Link])

  • J. F. Hartwig, Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides, Accounts of Chemical Research, 2008, 41 (11), 1534–1544. (URL: [Link])

  • R. B. C. Jagt, J. G. de Vries, B. L. Feringa, A. J. Minnaard, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, Organic Letters, 2005, 7 (12), 2433–2435. (URL: [Link])

  • Wikipedia, Indole. (URL: [Link])

  • D. A. Shirley, P. A. Roussel, The Reaction of Indole with n-Butyllithium, Journal of the American Chemical Society, 1953, 75 (16), 375–378. (URL: [Link])

  • D. L. Chen, L. M. Chen, Recent advances in functionalization of indoles, RSC Advances, 2021, 11 , 25893-25912. (URL: [Link])

  • S. Cacchi, G. Fabrizi, The Vilsmeier-Haack Reaction, in Name Reactions in Heterocyclic Chemistry II, ed. J. J. Li, Wiley, 2011, pp. 1-46. (URL: [Link])

Sources

Application Note: A Robust and Scalable Synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed, in-depth guide for the scale-up synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and pharmaceutical research.[1] Recognizing the industrial demand for robust and reproducible synthetic routes, this guide eschews common, small-scale laboratory procedures in favor of a strategically optimized pathway based on the Leimgruber-Batcho indole synthesis. We present a comprehensive, step-by-step protocol, complete with considerations for process safety, optimization, and purification at scale. The causality behind critical experimental choices is explained to empower researchers and development professionals to adapt and troubleshoot the process effectively.

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutics across oncology, neurology, and infectious diseases.[2][3] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization, enabling fine-tuning of structure-activity relationships (SAR). The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the fluorine and methyl groups modulate the electronic and lipophilic properties of the molecule. The successful development of drug candidates relying on this core structure is contingent upon a reliable, cost-effective, and scalable synthetic route. This application note addresses this critical need.

Retrosynthetic Analysis and Strategy Selection

Several classical methods exist for indole synthesis, including the Fischer, Bartoli, Madelung, and Gassman syntheses.[2][3][4][5] For the specific target molecule, a careful analysis points towards the Leimgruber-Batcho synthesis as the most suitable for scale-up.

  • Rationale for Selection: The Leimgruber-Batcho route offers significant advantages over other methods in this context.[6] It avoids the often harsh, high-temperature acidic conditions of the Fischer synthesis, which can be problematic for sensitive functional groups and pose challenges for reactor material compatibility on a large scale.[3][7][8] It also circumvents the use of highly reactive and moisture-sensitive organometallic reagents required in the Bartoli synthesis.[9][10][11] The Leimgruber-Batcho pathway begins with an appropriately substituted o-nitrotoluene, proceeds through a stable enamine intermediate, and concludes with a reductive cyclization under relatively mild conditions, making it highly amenable to process control and scale-up.[6][12][13]

The overall retrosynthetic plan is outlined below:

G Target This compound Enamine Intermediate Enamine (β-(2-Nitro-3-fluoro-5-bromo-4-methylphenyl)enamine) Target->Enamine Reductive Cyclization (Leimgruber-Batcho) Nitrotoluene Starting Material (4-Bromo-1-fluoro-2-methyl-5-nitrobenzene) Enamine->Nitrotoluene Enamine Formation Precursor Commercial Precursor (5-Bromo-2-fluoro-4-methylaniline) Nitrotoluene->Precursor Sandmeyer & Nitration (or equivalent)

Caption: Retrosynthetic analysis for this compound.

Detailed Synthesis Protocol

This synthesis is presented as a three-step process, designed for scalability and reproducibility. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with personal protective equipment.

Step 1: Synthesis of 4-Bromo-1-fluoro-2-methyl-5-nitrobenzene (3)

The synthesis begins with the diazotization of commercially available 5-Bromo-2-fluoro-4-methylaniline (1) followed by nitration. This sequence is critical for installing the nitro group ortho to the methyl group, a key requirement for the subsequent cyclization.

G cluster_0 Step 1: o-Nitrotoluene Formation Start 5-Bromo-2-fluoro-4-methylaniline (1) Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, H₂SO₄ 0-5 °C Product 4-Bromo-1-fluoro-2-methyl-5-nitrobenzene (3) Intermediate->Product NaNO₂, cat. Cu₂O Heat

Caption: Workflow for the synthesis of the key o-nitrotoluene precursor.

Protocol:

  • Diazotization: To a solution of concentrated sulfuric acid (H₂SO₄, 3.0 eq) in water, cooled to 0-5 °C, add 5-Bromo-2-fluoro-4-methylaniline (1 ) (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Nitration: In a separate reactor, prepare a solution of sodium nitrite (NaNO₂, 3.0 eq) in water and add a catalytic amount of copper(I) oxide (Cu₂O). Heat this solution to 60 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the heated sodium nitrite solution. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the reaction temperature between 60-70 °C.

  • Work-up: After the addition is complete, stir the mixture at 70 °C for 1 hour. Cool to room temperature and extract the product with a suitable solvent (e.g., ethyl acetate or toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product (3 ) can be purified by crystallization from a solvent/anti-solvent system (e.g., heptane/isopropanol) to yield a pale yellow solid.

Causality & Scale-Up Insight: The Sandmeyer-type reaction followed by nitration is a reliable method for introducing the nitro group. At scale, precise temperature control during diazotization is critical to prevent decomposition of the diazonium salt. The addition of the diazonium salt to the nitrite solution must be carefully controlled to manage the exotherm and gas evolution.

Step 2: Formation of (E)-1-(5-Bromo-2-fluoro-4-methyl-2-nitrophenyl)-N,N-dimethylmethanamine (4)

This step involves the reaction of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate.

Protocol:

  • Reaction Setup: Charge a reactor with 4-Bromo-1-fluoro-2-methyl-5-nitrobenzene (3 ) (1.0 eq) and a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or xylene.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by HPLC or TLC until consumption of the starting material is complete.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent like heptane or ether to afford the crude enamine (4 ). The product is typically used in the next step without further purification.

Causality & Scale-Up Insight: DMF-DMA serves as both a reagent and a dehydrating agent, driving the condensation forward. The 1.5 equivalents ensure the reaction goes to completion. At scale, distillation of the methanol byproduct can be used to monitor reaction progress. The product's tendency to crystallize upon cooling simplifies isolation.

Step 3: Reductive Cyclization to this compound (5)

This is the final, crucial ring-forming step. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency at scale.

Protocol:

  • Catalyst Slurry: In a hydrogenation reactor, suspend Palladium on Carbon (10% Pd/C, 1-2 mol%) in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).

  • Substrate Addition: Add the crude enamine (4 ) (1.0 eq) to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi (approx. 3-4 bar). Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-35 °C.

  • Monitoring: Reaction completion can be monitored by the cessation of hydrogen uptake or by HPLC analysis. This typically takes 4-8 hours.

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound (5 ) as a crystalline solid.

Causality & Scale-Up Insight: Catalytic hydrogenation is highly efficient for reducing the nitro group and facilitating the cyclization with elimination of dimethylamine.[13] The 10% Pd/C is a standard, robust catalyst. At scale, proper catalyst handling (risk of ignition when dry) and filtration are paramount safety considerations. The use of Celite prevents clogging of filter media with fine catalyst particles.

Data Summary and Characterization

StepStarting MaterialReagent(s)ProductM.W.Typical Yield
15-Bromo-2-fluoro-4-methylaniline (1)1. NaNO₂, H₂SO₄2. NaNO₂, Cu₂O4-Bromo-1-fluoro-2-methyl-5-nitrobenzene (3)249.0475-85%
2Product from Step 1 (3)DMF-DMAEnamine Intermediate (4)304.1490-95%
3Product from Step 2 (4)H₂, 10% Pd/CThis compound (5)228.0880-90%

Characterization of Final Product (5):

  • Appearance: Off-white to light tan crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the indole NH (broad singlet, ~11.5 ppm), the aromatic protons, the C2/C3 indole protons, and the methyl group singlet.

  • Mass Spec (ESI+): m/z = 227.98, 229.98 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

  • Purity (HPLC): >98%

Conclusion

The presented three-step synthesis, leveraging the Leimgruber-Batcho methodology, provides a reliable and scalable route to this compound. The protocol is designed with process safety, efficiency, and scalability in mind, making it suitable for transitioning from medicinal chemistry campaigns to larger-scale production for preclinical and clinical development. The detailed causal explanations for procedural choices empower scientists to effectively implement and adapt this synthesis within their drug development programs.

References

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A.
  • YouTube. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
  • SynHet. (n.d.). This compound.
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • BLDpharm. (n.d.). Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate.
  • Wikipedia. (n.d.). Madelung synthesis.
  • Wikipedia. (n.d.). Fukuyama indole synthesis.
  • Wikipedia. (n.d.). Bartoli indole synthesis.
  • Wikipedia. (n.d.). Gassman indole synthesis.
  • ResearchGate. (2019). Hemetsberger Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • PMC. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
  • RSC Publishing. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews.
  • ResearchGate. (2021). Gassman Indole Synthesis.
  • HETEROCYCLES. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS.
  • Grokipedia. (n.d.). Madelung synthesis.
  • NIH. (n.d.). Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer.
  • YouTube. (2024). Leimgruber–Batcho Indole Synthesis.
  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. (n.d.).
  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
  • PMC - NIH. (n.d.). Indole synthesis: a review and proposed classification.
  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • Grokipedia. (n.d.). Fukuyama indole synthesis.
  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024).
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (2025). Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems.
  • RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.
  • ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis.

Sources

Application Notes and Protocols for the Characterization of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methodologies for the definitive characterization of 4-Bromo-7-fluoro-5-methyl-1H-indole, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the critical need for robust and reproducible analytical data, this document outlines tailored protocols for structural elucidation and purity assessment. We present a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis (EA), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently apply these methods. The protocols are structured to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Rigorous Characterization

This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active compounds.[1] The precise placement of bromo, fluoro, and methyl substituents on the indole core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Therefore, unambiguous confirmation of its chemical structure and the accurate determination of its purity are paramount for its application in pharmaceutical research and development. Inaccurate or incomplete characterization can lead to misleading biological data, compromised intellectual property, and potential safety concerns.

This guide is structured to provide a logical workflow for the comprehensive analysis of this compound, from initial structural confirmation to the quantitative assessment of its purity.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The primary objective of structural elucidation is to confirm the atomic connectivity and stereochemistry of a molecule. For this compound, a combination of NMR and mass spectrometry provides a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, providing a complete picture of the molecular structure.[3][4]

Predictive NMR software and established substituent effects can provide an estimate of the expected chemical shifts.[5][6][7][8][9]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-H8.0 - 8.5 (broad singlet)-The broadness is due to quadrupole broadening and potential hydrogen bonding.
H-27.2 - 7.4 (doublet of doublets)125 - 128Coupled to H-3 and potentially long-range coupling to N-H.
H-36.4 - 6.6 (doublet of doublets)102 - 105Coupled to H-2 and potentially long-range coupling to N-H.
H-67.0 - 7.2 (singlet or narrow doublet)115 - 118Coupled to the fluorine atom (J-coupling).
-CH₃2.3 - 2.5 (singlet)15 - 18
C-2-125 - 128
C-3-102 - 105
C-3a-128 - 131
C-4-110 - 113Attached to Bromine, expect a lower intensity peak.
C-5-120 - 123
C-6-115 - 118Coupled to Fluorine.
C-7-145 - 148Attached to Fluorine, expect a doublet in the ¹³C spectrum.
C-7a-130 - 133
-CH₃-15 - 18

Note: These are predicted values and may vary based on the solvent and experimental conditions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[10][11][12]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[13]

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096.

    • ¹⁹F NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: Appropriate range based on typical fluoro-aromatic compounds.

      • Reference: External CFCl₃ at 0 ppm.

    • 2D NMR:

      • Utilize standard instrument parameters for COSY, HSQC, and HMBC experiments, optimizing for the expected coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[14]

  • Molecular Ion Peak (M+): Confirms the molecular formula of the compound. The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern with a roughly 1:1 ratio.

  • Fragmentation Pattern: Provides clues about the stability of different parts of the molecule and helps to piece together the structure.

  • Molecular Formula: C₉H₇BrFN

  • Exact Mass: 226.97 g/mol

  • Expected Molecular Ion Peaks (m/z): A doublet at approximately 227 and 229, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Predicted Fragmentation Pattern: Fragmentation is likely to occur through the loss of small, stable molecules or radicals.[14][15][16] A potential fragmentation pathway is illustrated below.

G M [M]+• m/z 227/229 M_minus_H [M-H]+ m/z 226/228 M->M_minus_H -H• M_minus_CH3 [M-CH3]+ m/z 212/214 M->M_minus_CH3 -CH3• M_minus_Br [M-Br]+ m/z 148 M->M_minus_Br -Br• M_minus_HCN [M-HCN]+ m/z 200/202 M_minus_H->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]+ m/z 121 M_minus_Br->M_minus_Br_minus_HCN -HCN

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumental Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 50-500 amu.

    • Inlet System: Direct insertion probe or GC inlet.

    • Source Temperature: 200-250 °C.

Purity Assessment: A Chromatographic and Spectroscopic Approach

Once the structure is confirmed, it is crucial to determine the purity of the compound. HPLC is the primary technique for this, supported by other methods.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[11][13] A well-developed HPLC method can provide accurate information about the purity of this compound.

  • Reverse-Phase Chromatography: The compound is moderately polar and is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5]

  • UV Detection: The indole ring contains a chromophore that absorbs UV light, allowing for sensitive detection.[17]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.[10][18]

    • Prepare a series of dilutions from the stock solution for linearity and limit of detection/quantitation determination.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (or methanol and water) with 0.1% formic or acetic acid. Start with a gradient elution to determine the optimal isocratic conditions. A good starting point is a gradient from 50% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at the absorbance maximum (λmax), which can be determined by UV-Vis spectrophotometry (predicted to be around 270-290 nm).[19]

  • Method Validation (as per ICH Q2(R1) Guidelines): [6][20]

    • Specificity: Inject a blank (mobile phase) and the sample to ensure no interfering peaks at the retention time of the main peak.

    • Linearity: Analyze a series of at least five concentrations across the expected working range. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

G cluster_0 HPLC Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC Inject Data Data Acquisition & Processing (Chromatogram) HPLC->Data Report Purity Calculation & Reporting Data->Report

Caption: High-Level HPLC Workflow Diagram.

Confirmatory and Supporting Analytical Techniques

The following techniques provide additional evidence for the structure and composition of this compound.

Elemental Analysis (EA): Verifying Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which can be compared to the theoretical values calculated from the molecular formula.[21][22]

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.019108.0947.41%
Hydrogen (H)1.0177.073.10%
Bromine (Br)79.90179.9035.04%
Fluorine (F)19.00119.008.33%
Nitrogen (N)14.01114.016.14%
Total 228.07 100.02%
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely ground, homogenous sample into a tin or silver capsule.

  • Instrumental Analysis:

    • Analyze the sample using a calibrated CHN elemental analyzer. The instrument will combust the sample at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

    • The results should be within ±0.4% of the theoretical values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (indole)Stretching3400 - 3300
C-H (aromatic)Stretching3100 - 3000
C-H (methyl)Stretching2960 - 2850
C=C (aromatic)Stretching1620 - 1450
C-NStretching1350 - 1250
C-FStretching1250 - 1000
C-BrStretching680 - 515
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: Chromophore Analysis

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[23]

Indole and its derivatives typically exhibit two main absorption bands in the UV region. For this compound, the expected λmax is around 270-290 nm.[11][19]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent such as methanol or ethanol.

  • Instrumental Parameters:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Data Reporting and Integrity

All analytical data should be meticulously documented, including raw data, instrument parameters, and sample preparation details. Adherence to guidelines such as those from the American Chemical Society (ACS) for reporting analytical data is recommended to ensure transparency and reproducibility.[13]

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its journey from a laboratory chemical to a potential therapeutic agent. The application of the orthogonal analytical techniques detailed in this guide—NMR, MS, HPLC, EA, FTIR, and UV-Vis—provides a robust framework for the unambiguous confirmation of its structure and the accurate assessment of its purity. By following these detailed protocols and understanding the scientific principles behind them, researchers can ensure the quality and integrity of their work, paving the way for successful drug discovery and development endeavors.

References

  • CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry. [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Quantitative Determination of Absolute Organohalogen Concentrations in Environmental Samples by X-ray Absorption Spectroscopy. PubMed. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PubMed Central. [Link]

  • ACS Research Data Guidelines. ACS Publications. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

  • Chemical characterization according to ISO 10993-18. Johner Institute. [Link]

  • How to Prepare Sample for HPLC?. Mtoz Biolabs. [Link]

  • Elemental analysis. Weizmann Institute of Science. [Link]

  • Optical properties of 3-substituted indoles. RSC Publishing. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). National Institutes of Health. [Link]

  • Organohalogen compound. Britannica. [Link]

  • Experimental reporting requirements. The Royal Society of Chemistry. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. ACS Publications. [Link]

  • Mass spectral fragmentation patterns of 2‐methyl‐, 2,3‐methyl‐, 2,3‐dimethyl‐, 2‐aryl‐ and 3‐phenylindole derivatives. Sci-Hub. [Link]

  • Sample preparation for HPLC analysis of drug products. ResearchGate. [Link]

  • Optical properties of 3-substituted indoles. PubMed Central. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

  • Element analysis. Assiut University. [Link]

  • Understanding the New FDA Draft Guidance on Medical Device Chemical Characterization. NAMSA. [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13 C NMR Chemical Shifts. ACS Publications. [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Standard Operating Procedure for the Analysis of Particulate Carbon and Nitrogen in Sediment and Water Samples with a Carlo Erba Elemental Analyzer EA 1108. USGS Publications Warehouse. [Link]

  • (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. IJCRT.org. [Link]

  • Advanced NMR techniques in organic chemistry. Chem-space. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ResearchGate. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

  • A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. PubMed. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Bromo-7-fluoro-5-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and structurally related indole derivatives. Our goal is to equip you with the scientific understanding and practical guidance needed to optimize your reaction yields and purity.

Introduction: Navigating the Synthesis of a Substituted Indole

The synthesis of polysubstituted indoles like this compound is a critical process in the development of new pharmaceutical agents. Indole scaffolds are prevalent in a vast array of biologically active compounds.[1][2] However, their synthesis can be fraught with challenges, including low yields, side reactions, and purification difficulties.[3] This guide will focus on a common and effective method for constructing the indole ring, the Leimgruber-Batcho synthesis, followed by electrophilic bromination. We will explore the intricacies of each step and provide solutions to potential problems.

Proposed Synthetic Workflow

A robust approach to synthesizing this compound involves a two-stage process: first, the construction of the 7-fluoro-5-methyl-1H-indole core via the Leimgruber-Batcho synthesis, followed by a regioselective bromination at the C4 position.

Synthetic_Workflow A 2-Fluoro-4-methyl-6-nitrotoluene B Intermediate Enamine A->B DMF-DMA, Pyrrolidine C 7-Fluoro-5-methyl-1H-indole B->C Reduction (e.g., H2, Pd/C) D This compound C->D Bromination (e.g., NBS)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[4][5][6] It involves the formation of an enamine followed by reductive cyclization.

Q1: I am observing a low yield in the initial condensation reaction between 2-fluoro-4-methyl-6-nitrotoluene and DMF-DMA. What could be the cause?

A1: Low yields in this step often stem from incomplete reaction or degradation of the starting material or product. Here are the key factors to investigate:

  • Reagent Quality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Ensure it is fresh or has been properly stored. The use of pyrrolidine as a catalyst is common; ensure it is also of high purity.

  • Reaction Temperature: While the reaction is often heated, excessive temperatures can lead to decomposition. A systematic optimization of the temperature is recommended. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Reaction Time: The reaction may require a longer time to reach completion. Monitor the consumption of the starting material to determine the optimal reaction time.

  • Steric Hindrance: The substituents on your o-nitrotoluene can affect the reaction rate.[1] In this case, the fluorine atom at the 2-position may exert some steric hindrance.

Q2: My reduction of the intermediate enamine is sluggish or incomplete, resulting in a complex mixture.

A2: The reductive cyclization is a critical step, and its success depends heavily on the chosen reducing agent and reaction conditions.[4]

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and effective method. Other reducing agents like Raney Nickel, SnCl₂, or Fe/acetic acid can also be employed. The choice may depend on the functional group tolerance of your molecule.

  • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned. The starting material or solvent may contain impurities that deactivate the catalyst. Using a fresh batch of catalyst is advisable.

  • Solvent System: The choice of solvent is crucial for both solubility of the substrate and the efficacy of the reduction. Alcohols like ethanol or methanol are commonly used for catalytic hydrogenation.

  • Reaction Conditions: Ensure adequate hydrogen pressure if performing catalytic hydrogenation. For metal-based reductions, maintaining the appropriate temperature and pH is important.

Q3: The final cyclization to the indole is not efficient, and I am isolating the amino intermediate.

A3: The cyclization of the amino enamine to the indole typically occurs readily after the reduction of the nitro group.[4] If you are isolating the intermediate, consider the following:

  • Acid/Base Conditions: The cyclization can be facilitated by mild acid or base. However, strong acidic conditions should be avoided as they can lead to side reactions.[3]

  • Work-up Procedure: The work-up conditions might not be optimal for promoting the final elimination of dimethylamine to form the indole. A gentle heating of the reaction mixture after the reduction may aid in the cyclization.

Stage 2: Regioselective Bromination

Electrophilic bromination of indoles typically occurs at the C3 position due to the high electron density of the pyrrole ring.[1] However, to achieve bromination at the C4 position, the C3 and C2 positions must be considered. In this case, with an unsubstituted C3 position, direct bromination at C4 is challenging. A common strategy would be to protect the indole nitrogen and then perform the bromination.

Q1: My bromination reaction with N-Bromosuccinimide (NBS) is giving me a mixture of products, including the 3-bromo and di-bromo derivatives.

A1: This is a common issue due to the high reactivity of the indole ring.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity. Add the brominating agent slowly to the reaction mixture.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic solvents like THF or DMF are commonly used.

  • Protecting Groups: The use of a protecting group on the indole nitrogen can significantly influence the regioselectivity of electrophilic substitution.[3][7] Common protecting groups include Boc, tosyl, or SEM.[3]

  • Alternative Brominating Agents: Besides NBS, other brominating agents like pyridinium bromide perbromide can be used and may offer different selectivity.[8]

Q2: I am observing significant debromination during subsequent reaction steps or purification.

A2: Bromoindoles can be susceptible to debromination, especially under reductive conditions or in the presence of certain metals.[9]

  • Reaction Conditions: Be mindful of the conditions used in subsequent steps. Avoid strongly basic or reductive environments if possible.

  • Purification Method: During chromatographic purification, prolonged exposure to silica gel can sometimes lead to degradation. Consider using a less acidic stationary phase or minimizing the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: Which indole synthesis method is best for my target molecule?

A1: The choice of synthesis route depends on the availability of starting materials and the desired substitution pattern.[3] For your target, this compound, the Leimgruber-Batcho synthesis is a good choice as it allows for the construction of the substituted indole core from a readily available o-nitrotoluene derivative.[5] The Fischer indole synthesis is another powerful method but can be sensitive to the electronic properties of the substituents.[3][10][11][12]

Q2: How can I improve the overall yield of my multi-step synthesis?

A2: Improving the overall yield requires optimizing each step.

  • Stepwise Optimization: Focus on optimizing the reaction conditions (temperature, concentration, catalyst loading) for each individual step.

  • Purification: Efficient purification at each stage is crucial to prevent carrying impurities to the next step, which can interfere with subsequent reactions. Recrystallization, when possible, is an excellent method for obtaining high-purity intermediates.[13]

  • Protecting Groups: Judicious use of protecting groups for sensitive functionalities can prevent side reactions and improve yields.[3]

Q3: What are the best practices for purifying my final bromoindole product?

A3: Purification of substituted indoles can be challenging due to their similar polarities and potential for degradation.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[13]

  • Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-5-methyl-1H-indole (Leimgruber-Batcho Method)

Protocol_1 cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A Dissolve 2-fluoro-4-methyl-6-nitrotoluene in DMF B Add DMF-DMA and pyrrolidine A->B C Heat the reaction mixture (e.g., 90 °C) B->C D Monitor reaction by TLC/LC-MS C->D E Work-up and isolate the enamine D->E F Dissolve enamine in a suitable solvent (e.g., Ethanol) G Add Pd/C catalyst F->G H Hydrogenate under H2 atmosphere G->H I Filter the catalyst H->I J Concentrate and purify the indole I->J

Caption: Workflow for the Leimgruber-Batcho synthesis of the indole core.

Step-by-Step Methodology:

  • Enamine Formation:

    • In a round-bottom flask, dissolve 2-fluoro-4-methyl-6-nitrotoluene (1 equivalent) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents) and pyrrolidine (0.5 equivalents).

    • Heat the mixture to 90 °C and monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the enamine is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-fluoro-5-methyl-1H-indole.

Protocol 2: Bromination of 7-Fluoro-5-methyl-1H-indole

Step-by-Step Methodology:

  • N-Protection (if necessary):

    • Dissolve 7-fluoro-5-methyl-1H-indole (1 equivalent) in a suitable solvent like THF.

    • Add a base (e.g., NaH) at 0 °C, followed by the protecting group precursor (e.g., Boc-anhydride).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work-up and purify the N-protected indole.

  • Bromination:

    • Dissolve the N-protected 7-fluoro-5-methyl-1H-indole (1 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 equivalents) in THF.

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Deprotection (if necessary):

    • Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group).

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary Table

The following table provides a starting point for the optimization of key reaction parameters.

StepParameterRecommended RangeComments
Enamine Formation Temperature80 - 110 °CHigher temperatures may lead to decomposition.
DMF-DMA (eq.)1.1 - 1.5Excess can help drive the reaction to completion.
Reductive Cyclization Catalyst Loading (Pd/C)5 - 10 mol%Higher loading may be needed for difficult substrates.
Hydrogen Pressure1 - 4 atmHigher pressure can increase the reaction rate.
Bromination Temperature-78 °C to 0 °CCrucial for regioselectivity.
NBS (eq.)1.0 - 1.1A slight excess is typically used.

Conclusion

The synthesis of this compound, while presenting several challenges, can be successfully achieved with careful planning and execution. By understanding the underlying mechanisms of the Leimgruber-Batcho synthesis and electrophilic bromination, and by systematically troubleshooting potential issues, researchers can significantly improve their yields and obtain high-purity material. This guide provides a framework for addressing common problems and encourages a rational approach to reaction optimization.

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Google Patents. (n.d.).
  • SynHet. (n.d.). This compound.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work...
  • National Institutes of Health. (n.d.).
  • PubMed. (2019). Enantioselective total synthesis, divergent optimization and preliminary biological evaluation of (indole-N-alkyl)-diketopiperazines.
  • Unknown Source. (n.d.).
  • MDPI. (n.d.).
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Journal of the American Chemical Society. (2011).
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  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • YouTube. (2024).
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  • Unknown Source. (n.d.). Synthesis and Chemistry of Indole.
  • MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
  • ResearchGate. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.

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side reactions in the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Official Publication of the Synthesis Support Division

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this compound. This highly substituted indole is a valuable scaffold in modern drug discovery, and its efficient synthesis is critical. However, the interplay of its electron-donating and electron-withdrawing substituents presents unique challenges, often leading to unexpected side reactions and purification difficulties.

As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and solve problems encountered in your own laboratory. This document moves beyond standard procedures to offer field-proven insights into the causality behind common synthetic failures and provides robust, self-validating strategies for success.

Section 1: Plausible Synthetic Pathways & Key Challenge Zones

The synthesis of this compound can be approached in several ways. The choice of strategy dictates the potential side reactions. The Bartoli indole synthesis is particularly well-suited for constructing 7-substituted indoles, making it an excellent choice for this target.[1] A logical retrosynthetic analysis suggests a pathway involving the formation of the indole core followed by a regioselective bromination.

The primary challenges, which this guide will address, are concentrated in two key transformations:

  • Indole Core Formation: The cyclization step, where steric and electronic factors can lead to low conversion or byproduct formation.

  • Regioselective Bromination: Introducing bromine at the C4 position while avoiding reactions at other nucleophilic sites (N1, C3, C6) and preventing product degradation.

Below is a proposed workflow that will serve as the framework for our troubleshooting discussion.

G cluster_0 Proposed Synthetic Workflow Start 2-Fluoro-6-nitrotoluene Product1 7-Fluoro-5-methyl-1H-indole Start->Product1 Bartoli Indole Synthesis Step1 Grignard Reagent (e.g., propenylmagnesium bromide) Step1->Product1 FinalProduct This compound Product1->FinalProduct Electrophilic Bromination Step2 Brominating Agent (e.g., NBS, Br2) Step2->FinalProduct

Caption: A plausible two-stage synthesis for the target molecule.

Section 2: Troubleshooting Guide - A Problem/Solution Approach

This section is formatted as a series of questions addressing common experimental failures. Each answer provides a diagnosis based on chemical principles and offers actionable solutions.

Category 1: Indole Ring Formation (Bartoli Synthesis)

Question 1: My Bartoli synthesis has failed. I'm recovering my starting ortho-substituted nitroarene and observing no indole product. What went wrong?

  • Plausible Cause & Mechanistic Insight: The Bartoli synthesis is initiated by the addition of a vinyl Grignard reagent to the nitro group.[2] A complete failure to react often points to two critical issues:

    • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. If your reagent has degraded, no reaction will occur.

    • Insufficient Equivalents: The mechanism requires a minimum of three equivalents of the Grignard reagent when starting from a nitroarene.[2] The first equivalent reduces the nitro to a nitroso group, the second adds to the nitroso group to form the key intermediate for the[3][3]-sigmatropic rearrangement, and the third deprotonates the resulting indole N-H.[2] Using less than three equivalents will stall the reaction.

  • Recommended Solutions & Protocols:

    • Validate Grignard Reagent Activity: Before use, titrate your vinyl Grignard reagent (e.g., with I₂) to confirm its molarity. Always use freshly purchased or prepared reagent under a strictly inert atmosphere (Argon or N₂).

    • Adjust Stoichiometry: Ensure you are using at least 3.0, and preferably 3.2-3.5, equivalents of the validated Grignard reagent relative to the nitroarene.

    • Control Temperature: The initial addition is typically performed at low temperatures (-78 to -40 °C) to control reactivity. Allowing the reaction to slowly warm to room temperature is crucial for the subsequent rearrangement and cyclization steps.

Question 2: The reaction yields are low, and the main byproduct appears to be the corresponding aniline (e.g., 3-fluoro-2-methylaniline). Why is this happening?

  • Plausible Cause & Mechanistic Insight: Formation of aniline is a known side reaction in Bartoli-type syntheses, particularly when the steric hindrance from the ortho substituent is insufficient to promote the desired[3][3]-sigmatropic rearrangement.[4] The intermediate formed after the first Grignard addition can be over-reduced to the aniline if the subsequent steps are slow. Furthermore, certain reaction conditions can favor simple reduction over the full cyclization pathway.

  • Recommended Solutions & Protocols:

    • Increase Steric Bulk (If Possible): While you cannot change the substrate for this specific target, this side reaction highlights why the Bartoli synthesis is most effective with bulky ortho groups.[2]

    • Optimize Grignard Reagent: Switching from a vinyl Grignard to a more sterically hindered vinyl Grignard (if the synthesis allows) can sometimes favor the rearrangement. For this synthesis, using propenylmagnesium bromide to install the C2 and C3 atoms (with the C3-methyl) is standard.

    • Strictly Anhydrous Conditions: Any protic sources (water, alcohols) can protonate intermediates and facilitate pathways leading to the aniline. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

G Start Nitroso Intermediate PathA [3,3]-Sigmatropic Rearrangement Start->PathA Favorable PathB Over-reduction / Hydrolysis Start->PathB Unfavorable ProductA Desired Indole PathA->ProductA ProductB Aniline Byproduct PathB->ProductB Condition1 Sufficient o-steric hindrance Anhydrous conditions Condition1->PathA Condition2 Insufficient o-steric hindrance Protic contamination Condition2->PathB

Caption: Competing pathways in the Bartoli synthesis.

Category 2: Electrophilic Bromination

Question 3: My bromination of 7-Fluoro-5-methyl-1H-indole is non-selective. My LC-MS shows multiple brominated species. How do I achieve selective C4-bromination?

  • Plausible Cause & Mechanistic Insight: The indole ring has multiple nucleophilic positions. The C3 position is generally the most electronically rich and kinetically favored site for electrophilic attack.[5] However, the substituents on the benzene ring modulate the reactivity of other positions. The C7-fluoro group is electron-withdrawing via induction, while the C5-methyl group is electron-donating. This complex electronic environment, combined with harsh brominating conditions, can lead to a loss of selectivity. Over-bromination (di- or tri-bromination) can also occur if the stoichiometry and temperature are not carefully controlled. A proposed mechanism for direct bromination involves a two-step process where the first step, the attack of the indole on Br₂, is rate-determining.[6][7]

  • Recommended Solutions & Protocols:

    • Choice of Brominating Agent: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for controlled monobromination of sensitive substrates.

    • Protect the N-H Position: The indole nitrogen is nucleophilic and can react with electrophiles. While N-bromination is often reversible, protecting the nitrogen with a suitable group (e.g., tosyl (Ts) or tert-butoxycarbonyl (Boc)) can prevent this side reaction and improve C-H bromination selectivity.[5][8] The protecting group can be removed in a subsequent step.[9][10]

    • Optimize Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) in an appropriate solvent (e.g., DMF, THF, or CH₂Cl₂) to slow down the reaction rate and enhance selectivity.[6] Add the brominating agent slowly and monitor the reaction closely by TLC or LC-MS to avoid over-bromination.

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale
Reagent Br₂N-Bromosuccinimide (NBS)NBS is a milder source of electrophilic bromine, reducing degradation and over-reaction.
Temperature Room Temperature0 °C to -20 °CLower temperatures favor the thermodynamically preferred product and reduce reaction rates.
Solvent Methanol (protic)DMF or THF (aprotic)Aprotic solvents are generally preferred to avoid side reactions with the brominating agent.
N-Protection NoneN-Tosyl or N-BocPrevents N-bromination and can sterically influence the site of C-bromination.[8]

Question 4: I am observing significant decomposition and the formation of a dark, tarry substance during bromination. What is causing this polymerization?

  • Plausible Cause & Mechanistic Insight: Indoles are susceptible to acid-catalyzed polymerization.[5] Many bromination reactions, especially with reagents like Br₂, can generate trace amounts of HBr as a byproduct. This acid can protonate the electron-rich indole ring, typically at C3, generating an indoleninium ion. This cation is highly electrophilic and can be attacked by another neutral indole molecule, initiating a polymerization cascade that results in intractable tars.

  • Recommended Solutions & Protocols:

    • Include a Non-Nucleophilic Base: Add a proton sponge, such as 2,6-lutidine or di-tert-butylpyridine, to the reaction mixture. These sterically hindered bases can scavenge any acid generated during the reaction without interfering with the brominating agent.

    • Use Buffered or Neutral Conditions: Employing NBS in a solvent like DMF often provides a sufficiently mild environment. Avoid any strong acid catalysts.

    • Immediate Work-up: Once the reaction is complete (as determined by TLC/LC-MS), quench it immediately (e.g., with aqueous sodium thiosulfate) and proceed with extraction and purification to minimize the product's exposure to potentially acidic conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to watch for in the final product? A1: Besides starting materials, the most common impurities are regioisomers (e.g., 6-bromo-7-fluoro-5-methyl-1H-indole), over-brominated products (e.g., 3,4-dibromo- adducts), and potentially debrominated or dehalogenated species if harsh reductive conditions are used in subsequent steps.[11]

Q2: My final product is difficult to purify by column chromatography, as impurities co-elute. What are some alternative purification strategies? A2: If silica gel chromatography is ineffective, consider reverse-phase chromatography (C18), which separates compounds based on polarity differences in a different way. Recrystallization is another powerful technique for obtaining high-purity material, provided a suitable solvent system can be found.[12] Experiment with solvent mixtures like ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.

Q3: My purified this compound is an off-white solid that develops a pink or purple hue upon standing. Is this a sign of decomposition? A3: Yes, this is a common observation for many indole-containing compounds.[13] The discoloration is typically due to slow, trace-level oxidation or polymerization upon exposure to air and light. While it may not significantly affect the bulk purity initially, it indicates instability. For long-term storage, keep the material in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-5-methyl-1H-indole via Bartoli Synthesis

This protocol is a representative procedure and should be optimized for your specific setup.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Dissolve 1.0 eq of 2-fluoro-6-nitrotoluene in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Grignard Reaction: Slowly add 3.2 eq of propenylmagnesium bromide (as a solution in THF) via syringe, keeping the internal temperature below -70 °C.

  • Warm-up: After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 7-fluoro-5-methyl-1H-indole.

Protocol 2: Selective C4-Bromination using NBS

This protocol assumes the use of an unprotected indole. If an N-protected indole is used, a final deprotection step will be required.[9][10]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of 7-fluoro-5-methyl-1H-indole in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 22, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Lecture Notes].
  • Wikipedia. (2023). Fischer indole synthesis. Retrieved January 22, 2026, from [Link]

  • Figueroa, R., & Varghese, V. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 51(43), 5654-5656.
  • Wang, Y., et al. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Organic Letters.
  • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. Retrieved January 22, 2026, from [Link]

  • Grokipedia. (n.d.). Bartoli indole synthesis.
  • Alonso, R. A., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(48), 8539-8542.
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Wikipedia. (2023). Nenitzescu indole synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017). What do common indole impurities look like? [Forum discussion].
  • Garlyauskayte, R. Y., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(19), 6649.
  • Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 41-47.
  • ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in... [Image].
  • Wikipedia. (2023). Bartoli indole synthesis. Retrieved January 22, 2026, from [Link]

  • Vanlaer, S., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(7), 3229.
  • Dalpozzo, R., & Bartoli, G. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(10), 3227-3260.
  • Powers, S. D., et al. (2022). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 23(19), 11883.
  • Ni, C., & Hu, J. (2019). The Dark Side of Fluorine. Accounts of Chemical Research, 52(11), 3094-3106.
  • Martínez, R., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistryOpen, 12(11), e202300140.

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Technical Support Center: Suzuki Coupling of Bromo-Fluoro-Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-fluoro-indole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation on this important heterocyclic scaffold. The unique electronic properties of the indole nucleus, combined with the influence of halogen substituents, present specific challenges that require careful optimization. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address the common issues encountered in the lab.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Suzuki coupling reaction shows low or no conversion of the bromo-fluoro-indole starting material. What are the primary causes and how do I fix it?

This is the most common issue and typically points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] For bromo-fluoro-indoles, the bottleneck is often the initial oxidative addition step.

Causality & Diagnosis:

  • Inefficient Oxidative Addition: The indole ring system is inherently electron-rich. This high electron density at the carbon bearing the bromine atom can slow its oxidative addition to the Pd(0) catalyst, which is the rate-determining step of the cycle.[2] The electron-withdrawing fluorine atom can help mitigate this, but the indole scaffold's donor capacity often dominates.

  • Catalyst Deactivation: The catalyst, a Pd(0) species, is sensitive to oxygen, which can oxidize it to inactive Pd(II) or lead to the formation of palladium black.[3] Additionally, unprotected indole N-H groups or other coordinating functionalities on your molecule can sometimes bind to the palladium center and inhibit catalysis.[4][5]

  • Inactive Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen) upon storage or under reaction conditions.[3] They can also form unreactive cyclic trimeric anhydrides, known as boroxines.[3]

  • Improper Base/Solvent Combination: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7] If the base is not soluble or strong enough in the chosen solvent, this activation will not occur efficiently.

Solutions & Experimental Protocols:

  • Enhance Oxidative Addition with Ligand Selection: For electron-rich aryl bromides like bromo-indoles, the use of electron-rich, bulky phosphine ligands is critical. These ligands stabilize the Pd(0) center and promote the oxidative addition step.

    • Recommendation: Switch from standard ligands like PPh₃ to specialized Buchwald ligands (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf.[2][8] Pd(dppf)Cl₂ is often a robust and effective first choice.[8]

  • Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is non-negotiable.

    • Protocol: Assemble your reaction vessel and add all solid reagents (bromo-fluoro-indole, boronic acid, base). Seal the vessel with a septum and perform at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). Add degassed solvents via cannula or syringe. Degassing of solvents is best achieved by sparging with argon for 30-60 minutes or by the freeze-pump-thaw method.[9]

  • Validate Your Boronic Acid:

    • Recommendation: If possible, use a fresh bottle of boronic acid. Alternatively, consider converting the boronic acid to its more stable pinacol boronate ester (Bpin) derivative, which is less prone to decomposition.[3]

  • Optimize the Base and Solvent System:

    • Recommendation: Use a base like K₂CO₃ or K₃PO₄.[8][9] These are effective and generally compatible with the indole core. Often, a mixed solvent system like Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio) is ideal, as the water helps to dissolve the inorganic base and facilitate boronate formation.[10][11]

Catalyst System Comparison for Bromo-Indole Substrates

Catalyst SystemLigand TypeTypical BaseSolventTemperature (°C)Key Advantages & Notes
Pd(dppf)Cl₂Ferrocenyl phosphineK₂CO₃Dimethoxyethane80Excellent performance, high yields, and short reaction times are often observed.[8][9]
Pd(OAc)₂ + SPhosBuchwald (biaryl)K₃PO₄Toluene or Dioxane100-110Highly effective for electron-rich and sterically hindered substrates.[2]
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ or K₂CO₃Dioxane/H₂O90-100A classic choice, but often less effective for challenging indole substrates compared to modern ligands.[8]
Pd(PCy₃)₂TricyclohexylphosphineK₂CO₃Dimethoxyethane80The electron-richness and steric bulk can be effective, though yields may be moderate.[12]
Q2: I'm observing a significant amount of the dehalogenated (debrominated) indole byproduct. How can I prevent this?

The formation of the corresponding fluoro-indole (via protodebromination) is a common side reaction with halogenated heterocycles.[4]

Causality & Diagnosis:

This side reaction is often base-mediated and can be exacerbated by elevated temperatures and the presence of proton sources (like water or alcohols) in the reaction mixture. The mechanism can be complex, but it essentially involves the reductive cleavage of the C-Br bond.

Solutions:

  • Use a Milder Base: If you are using a very strong base (e.g., an alkoxide), switch to a milder inorganic base.

    • Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good alternatives. In some cases, fluoride sources like CsF can be effective and minimize dehalogenation.[13]

  • Lower the Reaction Temperature: High temperatures can promote the dehalogenation pathway.

    • Recommendation: Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period. This requires a sufficiently active catalyst system, underscoring the importance of proper ligand choice.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to prevent the product from slowly degrading or side reactions from accumulating.

Q3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I suppress it?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a tell-tale sign of specific issues in your reaction setup.[14][15]

Causality & Diagnosis:

  • Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen. Oxygen can facilitate a Pd(II)-mediated catalytic cycle that preferentially consumes the boronic acid.[3][16]

  • Use of a Pd(II) Pre-catalyst: If your Pd(0) active catalyst is not generated efficiently from your Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂), the residual Pd(II) can promote homocoupling.[3]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Re-evaluate your inert atmosphere technique as described in Q1. Sub-surface sparging of solvents with argon is highly effective.[16]

  • Add a Mild Reducing Agent (Advanced): In some process chemistry settings, a small amount of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring the palladium remains in the Pd(0) state without interfering with the main catalytic cycle.[16] This should be considered an advanced optimization step.

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the Pd(0) oxidation state, can sometimes reduce homocoupling compared to in-situ generation from a Pd(II) source, provided oxygen is strictly excluded.

Core Concepts & Visualizations

To better diagnose issues, a firm grasp of the underlying mechanism and potential side reactions is essential.

The Suzuki-Miyaura Catalytic Cycle

The productive catalytic cycle involves three main stages. Failure at any stage will halt the reaction.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boron Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition R¹-Pd(II)-X(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-Br) Transmetalation_Complex R¹-Pd(II)-R²(L)₂ Oxidative_Addition->Transmetalation_Complex Transmetalation (R²-B(OR)₃⁻) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + Base (OH⁻) Boronate->Oxidative_Addition Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Use this decision tree to logically diagnose your experimental results.

Troubleshooting_Workflow start Analyze Reaction Outcome (TLC or LC-MS) low_conversion Low Conversion? start->low_conversion sm_present Mainly Starting Material? low_conversion->sm_present Yes success Reaction Successful low_conversion->success No byproducts Major Byproducts? sm_present->byproducts No check_catalyst Action: 1. Check Catalyst/Ligand 2. Verify Degassing 3. Check Base/Solvent 4. Use Fresh Boronic Acid sm_present->check_catalyst Yes dehalogenation Dehalogenation Product byproducts->dehalogenation Yes homocoupling Homocoupling Product byproducts->homocoupling Yes check_dehalogenation Action: 1. Use Milder Base 2. Lower Temperature 3. Reduce Reaction Time check_homocoupling Action: 1. Improve Degassing Rigorously 2. Check Pd Source dehalogenation->check_dehalogenation homocoupling->check_homocoupling

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

  • Q: Do I need to protect the indole N-H group for the Suzuki coupling?

    • A: Not always, but it can significantly improve reproducibility and yield. The indole N-H is weakly acidic and can be deprotonated by the base. The resulting indolide anion can coordinate to the palladium catalyst, potentially inhibiting it.[4][5] If you are seeing inconsistent results or low yields, protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a standard strategy.[8] Couplings on N-alkylated indoles also proceed well.[8]

  • Q: What is the role of water in many Suzuki coupling protocols?

    • A: Water plays several beneficial roles. It is excellent at dissolving the inorganic bases (like K₂CO₃ or K₃PO₄) that are often only sparingly soluble in organic solvents like dioxane or toluene.[10] This ensures a sufficient concentration of the base is available to activate the boronic acid. It also helps in the hydrolysis of boronic esters and boroxines to the active boronic acid species.[11]

  • Q: How does the fluorine substituent on the indole ring affect the reaction?

    • A: The fluorine atom is strongly electron-withdrawing via the inductive effect. This can be beneficial, as it makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This electronic effect can help to counteract the electron-donating nature of the indole ring, potentially accelerating the rate-determining step.

  • Q: My boronic acid is several months old. Could this be the source of my problems?

    • A: Absolutely. Boronic acids have limited shelf stability and can undergo protodeboronation or oligomerize to form boroxines over time, reducing their reactivity.[3] If you suspect your boronic acid is the issue, it is highly recommended to use a new batch or purify the existing material. Storing boronic acids in a desiccator under an inert atmosphere can prolong their shelf life.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4427-4438. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 26(11), 3299. [Link]

  • Ghosh, S., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 59. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]

  • Darses, S., & Genet, J. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 877. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Ghaffari, M. A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][8]-Fused Indole Heterocycles. Organic Letters, 16(6), 1634-1637. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters, 12(12), 2844-2847. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(19), 6469-6472. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 286-291. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Kassick, A. J., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(31), 10082-10093. [Link]

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(21), 5903-5906. [Link]

  • Bio, M. M., et al. (2009). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 74(4), 1665-1668. [Link]

  • Reddit user question. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16478-16480. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-7-fluoro-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established chemical principles, particularly focusing on the Fischer Indole Synthesis—a robust and widely used method for constructing the indole core.

Introduction: The Challenge of Synthesizing a Polysubstituted Indole

This compound is a highly functionalized heterocyclic compound. Its synthesis is often complicated by the electronic effects of its substituents—the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl group. Achieving high yield and purity requires careful control over reaction parameters. The most common route, the Fischer Indole Synthesis, involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[1][2] However, the success of this reaction is highly dependent on the choice of acid, solvent, and temperature, as side reactions and substrate decomposition are common pitfalls.[3][4]

This guide provides a structured approach to overcoming these challenges, moving from frequently asked questions to detailed troubleshooting protocols.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The logical pathway for synthesizing the target molecule via the Fischer method is outlined below. This workflow serves as the foundation for the subsequent troubleshooting and optimization discussions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Fischer Indole Synthesis A 3-Bromo-6-fluoro-4-methylaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂, HCl) B->C D (3-Bromo-6-fluoro-4-methylphenyl)hydrazine C->D F Hydrazone Formation (Condensation) D->F E Propionaldehyde (or its equivalent) E->F G Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement & Aromatization) F->G Key Optimization Step H Crude Product G->H I Purification (Crystallization / Chromatography) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Answer: Low to zero yield in a Fischer Indole Synthesis is a frequent problem and typically points to one of three areas: instability of the hydrazine precursor, incorrect choice of acid catalyst, or suboptimal temperature control.

  • Causality - Hydrazine Instability: The required (3-Bromo-6-fluoro-4-methylphenyl)hydrazine is electron-deficient due to the halogen substituents, which can make it prone to decomposition, especially under harsh acidic or thermal conditions. It is crucial to use freshly prepared or purified hydrazine for the reaction.

  • Causality - Acid Catalyst Choice: The selection of the acid catalyst is the most critical parameter in the Fischer synthesis.[3] A catalyst that is too strong can cause degradation of the starting material or the product, leading to tar formation. A catalyst that is too weak will not facilitate the key[1][1]-sigmatropic rearrangement effectively. Both Brønsted acids (like H₂SO₄, p-TsOH) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are commonly used.[2] For substrates with sensitive functional groups, Lewis acids are often preferred as they can be milder.

  • Causality - Temperature Control: The cyclization step is often exothermic. Insufficient cooling can lead to a runaway reaction, resulting in a complex mixture of byproducts. Conversely, if the temperature is too low, the reaction may not proceed to completion. Careful, controlled heating is essential.[3]

Troubleshooting Steps:

  • Verify Precursor Quality: Confirm the purity of your phenylhydrazine precursor by NMR or LCMS before starting.

  • Screen Acid Catalysts: Set up small-scale parallel reactions to screen different catalysts. See the table below for starting points.

  • Optimize Temperature: Run the reaction at a lower temperature for a longer period. Monitor progress by TLC or LCMS to find the optimal balance between reaction rate and byproduct formation.

Catalyst TypeExample CatalystTypical Conditions & Notes
Brønsted Acid Polyphosphoric Acid (PPA)High viscosity, often used solvent-free at 100-180°C. Can be harsh.
p-Toluenesulfonic Acid (p-TsOH)Milder than PPA/H₂SO₄. Often used in refluxing toluene or xylene.
Acetic AcidOften used as a solvent and catalyst for the initial hydrazone formation.
Lewis Acid Zinc Chloride (ZnCl₂)Very common. Can be used in ethanol, acetic acid, or fused at high temps.
Boron Trifluoride Etherate (BF₃·OEt₂)Potent Lewis acid. Effective at lower temperatures but very moisture-sensitive.
Q2: I've formed the hydrazone, but the cyclization step is failing or forming tar. What's happening?

Answer: This is a classic failure mode. The transition from the phenylhydrazone to the indole involves a delicate series of equilibria and rearrangements.[2] Failure at this stage often indicates that the conditions are promoting undesired side reactions over the productive cyclization pathway.

  • Causality - Competing N-N Bond Cleavage: The key step is the[1][1]-sigmatropic rearrangement. However, under certain conditions, a competing heterolytic cleavage of the N-N bond can occur.[5] This is particularly problematic with certain substitution patterns that can stabilize the resulting intermediates, leading to decomposition pathways instead of indolization.

  • Causality - Polymerization/Tarring: The indole product itself, especially if unsubstituted at the 2 and 3 positions, can be unstable under strongly acidic conditions and may polymerize. The presence of electron-donating groups (like the methyl group on your target) can exacerbate this issue.

Troubleshooting Steps:

  • Isolate the Hydrazone: If possible, form and isolate the hydrazone intermediate first under mild conditions (e.g., in ethanol or acetic acid at room temperature). Purifying the hydrazone removes impurities that might interfere with the cyclization.

  • Change the Solvent: The polarity of the solvent can influence the reaction outcome. High-boiling non-polar solvents like toluene or xylene are common. Sometimes, polar aprotic solvents can be effective.[1]

  • Use a Milder Catalyst: Switch from a strong Brønsted acid like PPA to a Lewis acid like ZnCl₂ or even milder catalysts like FeCl₃. The goal is to find a catalyst strong enough to promote cyclization but not so aggressive that it causes decomposition.

Q3: My final product is impure and difficult to purify. What are the best strategies?

Answer: Purification of indoles can be challenging due to their moderate polarity and potential for degradation on silica gel.[6]

  • Causality - Isomeric Impurities: If the carbonyl precursor used for hydrazone formation is unsymmetrical, regioisomeric indole products can form. For your target, this is less of an issue as propionaldehyde is typically used.

  • Causality - Acid Sensitivity: Indoles can streak or decompose on acidic silica gel.

Troubleshooting Steps:

  • Neutralize Before Workup: Thoroughly neutralize the reaction mixture with a base (e.g., NaHCO₃ or Na₂CO₃ solution) before extraction to remove the acid catalyst.

  • Use Deactivated Silica: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 1% triethylamine in your eluent).

  • Crystallization: This is often the best method for obtaining high-purity indoles. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene, ethanol/water) to find one that yields good quality crystals.

Troubleshooting Decision Workflow

If your reaction fails, use the following decision tree to diagnose the problem.

G Start Reaction Outcome? NoProduct Problem: No Product, Only Starting Material Start->NoProduct No Conversion LowYield Problem: Low Yield, Significant Byproducts Start->LowYield Partial Conversion Impure Problem: Good Conversion, But Impure Product Start->Impure High Conversion Cause_NoProduct1 Cause: Insufficient Energy (Temp too low) NoProduct->Cause_NoProduct1 Cause_NoProduct2 Cause: Inactive Catalyst (e.g., moisture in Lewis acid) NoProduct->Cause_NoProduct2 Cause_NoProduct3 Cause: Unreactive Hydrazone NoProduct->Cause_NoProduct3 Cause_LowYield1 Cause: Substrate Decomposition (Conditions too harsh) LowYield->Cause_LowYield1 Cause_LowYield2 Cause: Competing Side Reactions (e.g., N-N cleavage) LowYield->Cause_LowYield2 Cause_Impure1 Cause: Product Degradation During Reaction or Workup Impure->Cause_Impure1 Cause_Impure2 Cause: Ineffective Purification Impure->Cause_Impure2 Solution_NoProduct1 Solution: Increase Temperature Gradually, Monitor by TLC/LCMS Cause_NoProduct1->Solution_NoProduct1 Solution_NoProduct2 Solution: Use Anhydrous Conditions & Fresh Catalyst Cause_NoProduct2->Solution_NoProduct2 Solution_NoProduct3 Solution: Switch to a Stronger Acid System Cause_NoProduct3->Solution_NoProduct3 Solution_LowYield1 Solution: Lower Temperature, Use Milder Acid (e.g., ZnCl₂) Cause_LowYield1->Solution_LowYield1 Solution_LowYield2 Solution: Screen Different Acid/Solvent Combinations Cause_LowYield2->Solution_LowYield2 Solution_Impure1 Solution: Quench Reaction Promptly, Ensure Neutral Workup Cause_Impure1->Solution_Impure1 Solution_Impure2 Solution: Use Deactivated Silica Gel; Focus on Crystallization Cause_Impure2->Solution_Impure2

Caption: A decision tree for troubleshooting the Fischer Indole Synthesis.

Recommended Experimental Protocol

This protocol represents a robust starting point for optimization.

Part A: Hydrazone Formation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add (3-Bromo-6-fluoro-4-methylphenyl)hydrazine (1.0 eq).

  • Solvent: Add absolute ethanol (approx. 10 mL per gram of hydrazine).

  • Addition: Add propionaldehyde (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate usually indicates successful hydrazone formation.

  • Monitoring: Monitor the reaction by TLC or LCMS until the starting hydrazine is consumed.

  • Isolation (Optional but Recommended): The resulting hydrazone can be isolated by filtering the solid and washing with cold ethanol, then drying under vacuum. Alternatively, the solvent can be removed under reduced pressure, and the crude hydrazone can be used directly in the next step.

Part B: Indolization (Cyclization)

  • Setup: In a separate flask equipped with a reflux condenser and under a nitrogen atmosphere, place the catalyst of choice. A good starting point is a mixture of acetic acid and sulfuric acid or polyphosphoric acid.

  • Catalyst System Example (PPA): Gently warm polyphosphoric acid (PPA) (10x the weight of the hydrazone) to 80-90°C to reduce its viscosity.

  • Addition: Add the crude or purified hydrazone (1.0 eq) portion-wise to the hot PPA with vigorous stirring. The temperature of the reaction mixture will likely increase; maintain it between 100-120°C.

  • Reaction: Stir at the target temperature for 30-60 minutes. The mixture will typically darken.

  • Monitoring: Carefully take aliquots, quench them in a biphasic mixture of water and ethyl acetate, and analyze the organic layer by TLC/LCMS to monitor the disappearance of the hydrazone and the appearance of the indole product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product and decompose the PPA.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium hydroxide or potassium carbonate until pH > 8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude material by column chromatography on deactivated silica gel or by recrystallization.

References

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. . Retrieved from [Link]

  • Thakur, A., et al. (2018).
  • Vazquez, R., et al. (2014). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Taber, D. F., & Stranberg, P. J. (2017).
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis. BenchChem.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-7-fluoro-5-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you overcome the unique challenges associated with purifying this highly substituted indole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each entry provides a detailed explanation of the potential causes and step-by-step protocols to resolve the problem.

Issue 1: Persistent Impurity with a Similar Rf Value in TLC Analysis

Question: I am having trouble separating my target compound from an impurity that runs very close to it on the TLC plate, even after multiple attempts at column chromatography. How can I resolve this?

Answer:

This is a common challenge when dealing with substituted indoles, often arising from regioisomeric byproducts formed during synthesis. The similar polarity of these isomers makes them difficult to separate using standard chromatographic methods.

Causality:

  • Regioisomers: The synthesis of polysubstituted indoles can sometimes lead to the formation of isomers where the substituents are in different positions on the indole ring. These isomers will have very similar physical properties to the desired product.

  • Starting Material Carryover: If the starting materials have similar polarities to the product, they may co-elute.

  • Degradation Products: Halogenated indoles can be sensitive to certain conditions, and degradation can lead to impurities with similar chromatographic behavior.[1]

Troubleshooting Protocol:

  • Optimize TLC Conditions:

    • Solvent System Modification: Experiment with different solvent systems. A good starting point for indole purification is a hexane/ethyl acetate gradient.[2] Try adding a small percentage of a third solvent with a different polarity, such as dichloromethane or methanol, to alter the selectivity.

    • Multiple Elutions: Develop the TLC plate multiple times in the same solvent system. This can sometimes increase the separation between spots with close Rf values.

  • Adjust Column Chromatography Parameters:

    • Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase. Alumina or florisil can offer different selectivity.[3]

    • Gradient Elution: Employ a very shallow gradient during column chromatography. A slow, gradual increase in the polar solvent can improve resolution.[4]

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to better band sharpness and improved separation.

  • Consider Recrystallization:

    • If chromatography fails to yield the desired purity, recrystallization can be a powerful alternative.[5][6] The key is to find a suitable solvent or solvent system in which the solubility of your product and the impurity differ significantly with temperature.

    • Solvent Screening: Test a range of solvents (e.g., hexanes, toluene, ethanol, acetone, or mixtures thereof) in small-scale trials to identify the best candidate for recrystallization.[7][8]

Issue 2: Low Recovery After Recrystallization

Question: I've managed to achieve high purity with recrystallization, but my yield is very low. How can I improve the recovery of my product?

Answer:

Low recovery during recrystallization is a common trade-off for high purity.[6] However, several factors can be optimized to improve your yield without compromising purity.

Causality:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will result in a lower concentration of the product, leading to incomplete crystallization upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out as a fine powder, trapping impurities.

  • Loss During Filtration and Washing: Product can be lost during the transfer of crystals and if the washing solvent is not pre-chooled.

Troubleshooting Protocol:

  • Optimize the Recrystallization Solvent:

    • If you are using a single solvent, try a binary solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) at an elevated temperature, and then add a poor solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to dissolve the precipitate and then allow it to cool slowly.

  • Control the Cooling Process:

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Minimize Product Loss:

    • After filtration, wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of the product.

    • To recover more product, you can concentrate the mother liquor and perform a second recrystallization. Be aware that the purity of the product from the second crop may be lower.

Issue 3: Product Discoloration (Pink or Brown Hue)

Question: My purified this compound has a pinkish or brownish color, even though NMR and HPLC suggest it is pure. What causes this, and how can I obtain a colorless product?

Answer:

Indole and its derivatives are prone to oxidation, which can lead to the formation of colored impurities, even in very small amounts that may not be easily detectable by standard analytical techniques.[9]

Causality:

  • Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Acid Sensitivity: Strong acidic conditions during workup or purification can cause polymerization or degradation of indoles, leading to colored byproducts.[10]

Troubleshooting Protocol:

  • Charcoal Treatment:

    • During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then proceed with the cooling and crystallization steps.

  • Minimize Exposure to Air and Light:

    • Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Store the purified product in a sealed, amber-colored vial to protect it from light and air.

  • Neutral Workup:

    • Ensure that any acidic or basic washes during the workup are followed by a neutralization step to avoid prolonged exposure to harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.[11] UV detection at a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm) should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.[12]

Q2: What is the expected stability and proper storage for purified this compound?

A2: Halogenated indoles can exhibit increased stability compared to their non-halogenated counterparts.[13] However, like most indoles, this compound should be stored under an inert atmosphere, protected from light, and at a low temperature (refrigerator or freezer) to minimize degradation over time.

Q3: Can I use normal-phase chromatography on silica gel for this compound?

A3: Yes, normal-phase chromatography on silica gel is a very common and effective method for purifying indole derivatives.[2][14] The choice of eluent is critical, and a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for a research chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Purity_Check1 Purity Check (TLC, HPLC) Column->Purity_Check1 Recrystallization Recrystallization (e.g., Toluene/Hexane) Purity_Check1->Recrystallization Purity < 99% Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity > 99% Purity_Check2 Final Purity Check (HPLC, NMR, MS) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product Purity > 99% Repurify Repurify Purity_Check2->Repurify Purity < 99%

Caption: A typical purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Purity After Initial Purification Impurity_Type What is the nature of the impurity? Start->Impurity_Type Close_Rf Impurity with similar Rf Impurity_Type->Close_Rf Similar Polarity Multiple_Spots Multiple Impurities Impurity_Type->Multiple_Spots Broad Impurity Profile Colored_Product Product is Colored Impurity_Type->Colored_Product Oxidation/Degradation Optimize_Chroma Optimize Chromatography: - Shallow Gradient - Different Solvent System - Different Stationary Phase Close_Rf->Optimize_Chroma Multiple_Spots->Optimize_Chroma Charcoal Recrystallize with Activated Charcoal Colored_Product->Charcoal Try_Recrystal Attempt Recrystallization Optimize_Chroma->Try_Recrystal Inert_Atmosphere Purify under Inert Atmosphere Charcoal->Inert_Atmosphere

Caption: A decision tree for troubleshooting common purity issues.

References

  • MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • PubChem. (n.d.). 7-bromo-4-fluoro-5-methyl-1H-indole. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ACS Publications. (2020). Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • PubMed. (2025). Synthesis and crystal structure of (E)- N-[(2-bromo-phen-yl)methyl-idene]. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • IUCr. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Retrieved from [Link]

  • Universität Bielefeld. (n.d.). Increasing the Stability of Flavin‐Dependent Halogenases by Disulfide Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • ResearchGate. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (n.d.). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. RSC Advances. Retrieved from [Link]

  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • National Institutes of Health. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-7-fluoro-5-methyl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this polysubstituted indole, with a focus on providing practical, field-tested solutions and a deep mechanistic understanding of the underlying chemistry.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly approached via the Fischer indole synthesis.[1][2][3][4] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde.[4][5]

While robust, the Fischer indole synthesis is not without its complexities, particularly with highly substituted starting materials. The electronic effects of the bromo, fluoro, and methyl groups, as well as their positions on the phenylhydrazine precursor, can significantly influence reaction outcomes, leading to the formation of various impurities. This guide will provide a structured approach to identifying, understanding, and mitigating these common issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low. What are the primary factors affecting the efficiency of the Fischer indole synthesis for this specific molecule?

Low yields in the synthesis of this compound can often be attributed to several critical factors inherent to the Fischer indole mechanism.

  • Substituent Effects: The phenylhydrazine precursor for our target molecule is likely 3-bromo-6-fluoro-4-methylphenylhydrazine. The fluorine at the ortho position is an electron-withdrawing group, which can hinder the crucial[6][6]-sigmatropic rearrangement step, slowing down the reaction.[7][8] Conversely, the methyl group is electron-donating. The interplay of these electronic effects can be complex.

  • Acid Catalyst Choice and Concentration: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) and its concentration are paramount.[2][4] An inappropriate acid or concentration can either fail to promote the reaction efficiently or lead to degradation of the starting materials and product. Empirical optimization is often necessary.

  • Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature. Insufficient heat may result in an incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can introduce competing side reactions.

Q2: I'm observing a significant amount of a major byproduct. What is the most likely impurity and how is it formed?

The most probable significant byproduct is the isomeric indole, 7-Bromo-4-fluoro-5-methyl-1H-indole . This arises from a lack of regioselectivity during the cyclization step.

  • Mechanism of Isomer Formation: The Fischer indole synthesis proceeds through a[6][6]-sigmatropic rearrangement. The substituted phenylhydrazone has two ortho positions to the nitrogen that can participate in the new C-C bond formation. The electronic nature of the substituents on the phenyl ring dictates the preferred direction of cyclization.[8][9] For a meta-substituted phenylhydrazine (relative to the hydrazine group), which is the case for the precursor to our target molecule, a mixture of isomers is a common outcome. The fluorine (electron-withdrawing) and bromine (electron-withdrawing/weakly activating) versus the methyl group (electron-donating) will influence which ortho-carbon is more nucleophilic and thus more likely to attack.

Visualizing Regioselectivity in Fischer Indole Synthesis

G cluster_start Starting Phenylhydrazone cluster_pathways Acid-Catalyzed [3,3]-Sigmatropic Rearrangement cluster_products Products start 3-bromo-6-fluoro-4-methylphenylhydrazone path_a Pathway A: Cyclization at C2 of Phenyl Ring start->path_a Favored Pathway path_b Pathway B: Cyclization at C6 of Phenyl Ring start->path_b Disfavored Pathway product_desired This compound (Desired Product) path_a->product_desired product_isomer 7-Bromo-4-fluoro-5-methyl-1H-indole (Isomeric Impurity) path_b->product_isomer G cluster_impurities Potential Impurities SM Starting Materials (Phenylhydrazine + Carbonyl) Hydrazone Phenylhydrazone Intermediate SM->Hydrazone Condensation Impurity_SM Unreacted Starting Materials SM->Impurity_SM Incomplete Reaction EneHydrazine Ene-hydrazine Intermediate Hydrazone->EneHydrazine Tautomerization Impurity_Hydrazone Unreacted Hydrazone Hydrazone->Impurity_Hydrazone Incomplete Cyclization Product Desired Indole Product EneHydrazine->Product [3,3]-Sigmatropic Rearrangement & Cyclization Impurity_Cleavage N-N Cleavage Products (e.g., Aniline derivative) EneHydrazine->Impurity_Cleavage Side Reaction Impurity_Isomer Isomeric Indole EneHydrazine->Impurity_Isomer Alternative Cyclization Impurity_Oxidation Oxidized/Polymeric Products Product->Impurity_Oxidation Degradation

Caption: Overview of potential impurity formation pathways.

Protocols for Impurity Analysis and Purification

Protocol 1: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of your product and identifying the presence of impurities.

  • Sample Preparation: Accurately weigh and dissolve a small amount of your crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm and 280 nm.

  • Analysis: The desired product, being relatively non-polar, will have a longer retention time than the more polar starting materials (phenylhydrazine). The isomeric impurity will likely have a very similar retention time to the product, requiring a well-optimized gradient for separation.

Compound TypeExpected Retention Time
Phenylhydrazine Starting MaterialEarly eluting
Phenylhydrazone IntermediateIntermediate
This compound Late eluting
Isomeric ImpurityVery close to the main product
N-N Cleavage Product (Aniline)Early eluting
Protocol 2: Purification by Column Chromatography

Column chromatography is the most effective method for removing the various impurities from the final product.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Add a small amount of silica gel and concentrate the mixture to a dry powder.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane or heptane).

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • A very shallow gradient (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10-15%) is often necessary to separate the desired product from its isomer.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

The synthesis of this compound via the Fischer indole synthesis is a powerful but nuanced process. A thorough understanding of the reaction mechanism, potential side reactions, and the influence of the specific substituents is crucial for troubleshooting and achieving high purity and yield. By carefully controlling reaction conditions, monitoring for the formation of key impurities, and employing rigorous purification techniques, researchers can successfully synthesize this important chemical intermediate.

References

  • Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5796–5798. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2021). Fischer Indole Synthesis. Available at: [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available at: [Link]

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Polyindole and Its Catalytic Performance Study as a Heterogeneous Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Available at: [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

Sources

preventing decomposition of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Bromo-7-fluoro-5-methyl-1H-indole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the handling, storage, and troubleshooting of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize my extensive experience in synthetic and medicinal chemistry to provide you with not only procedural steps but also the underlying scientific principles to ensure the stability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and handling of this compound.

Q1: My solid this compound has developed a pinkish or brownish hue. Is it still usable?

A slight discoloration to a pinkish or light brown color is a common observation for many indole derivatives upon storage and often indicates the initial stages of oxidation or polymerization.[1] While minor discoloration may not significantly impact the outcome of some reactions, it is a clear indicator of decomposition. For sensitive downstream applications, such as in multi-step syntheses or for the generation of high-purity materials, it is highly recommended to purify the compound before use. Techniques such as recrystallization or flash chromatography can be employed. For routine screening, it may be acceptable to use the material as is, but be aware that you may observe unexpected side products or lower yields.

Q2: I'm observing multiple spots on my TLC analysis of a reaction involving this compound, even at the start. What could be the cause?

The presence of multiple spots at the beginning of a reaction typically points to the degradation of your starting material. This compound, like many halogenated indoles, can be susceptible to decomposition under various conditions. The most likely culprits are exposure to air (oxidation), light (photodecomposition), or residual acid/base from a previous synthetic step. It is crucial to ensure the purity of the starting material before commencing your reaction.

Q3: What are the primary decomposition pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the general reactivity of indoles and halogenated aromatics, the primary decomposition pathways are likely:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of colored oligomers and polymers. The initial steps of oxidation often involve hydroxylation at the 2- and 3-positions of the pyrrole ring, leading to the formation of oxindole and isatin derivatives.[2]

  • Photodecomposition: Aryl halides can undergo photodecomposition upon exposure to light, particularly UV light. This can lead to dehalogenation or the formation of radical species that can initiate polymerization.[3]

  • Acid-Catalyzed Polymerization: In the presence of strong acids, the indole nucleus can be protonated, leading to electrophilic attack on another indole molecule and subsequent polymerization.[4]

  • Dehalogenation: Reductive dehalogenation of the bromo group is a potential side reaction, especially in the presence of certain metals or reducing agents.[5][6][7]

Q4: Can I protect the indole nitrogen to improve stability?

Yes, protecting the indole nitrogen with a suitable protecting group can significantly enhance the stability of the molecule by reducing the electron density of the pyrrole ring and preventing N-H related side reactions.[8][9] Common protecting groups for indoles include tosyl (Ts), Boc (tert-butyloxycarbonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[10][7] The choice of protecting group will depend on the specific reaction conditions of your subsequent steps.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the use of this compound.

Issue 1: Rapid Discoloration of the Compound in Solution

Symptoms: A solution of this compound in an organic solvent rapidly turns yellow, brown, or even black.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation The indole ring is highly susceptible to oxidation, especially in the presence of air and light. This process can be accelerated in certain solvents.Work under an inert atmosphere: Handle the compound and prepare solutions under nitrogen or argon.[11][12][13][14] Use deoxygenated solvents: Purge your solvents with nitrogen or argon before use. Protect from light: Use amber vials or wrap your reaction flask in aluminum foil.[12]
Acidic or Basic Impurities in the Solvent Trace amounts of acid or base in the solvent can catalyze decomposition or polymerization.Use high-purity, anhydrous solvents: Ensure your solvents are of appropriate grade and are freshly distilled or from a sealed bottle. Neutralize glassware: Wash glassware with a dilute solution of a weak base (e.g., sodium bicarbonate) followed by thorough rinsing with deionized water and drying before use.
Incompatible Solvent Some solvents can promote the degradation of indoles. For example, highly polar protic solvents might facilitate protonation and subsequent decomposition.Solvent Selection: Aprotic solvents such as THF, dioxane, toluene, or dichloromethane are generally preferred. If a protic solvent is necessary, consider using it at low temperatures and for a limited time.
Issue 2: Low Yield or Incomplete Reaction

Symptoms: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Degraded Starting Material As discussed in the FAQs, the use of partially decomposed this compound will inevitably lead to lower yields.Confirm Purity: Before starting your reaction, check the purity of your starting material by TLC, LC-MS, or NMR.[5][15][16][17] Purify if Necessary: If impurities are detected, purify the compound by recrystallization or column chromatography.
Deactivation of Catalysts or Reagents Degradation products from the indole can potentially poison catalysts or react with sensitive reagents, leading to incomplete conversion.Use a Stoichiometric Excess of Reagents: If you suspect degradation is occurring during the reaction, a slight excess of the key reagent or catalyst may help drive the reaction to completion. Protect the Indole Nitrogen: For reactions that are particularly sensitive to the indole N-H, consider protecting it prior to the reaction.[8][9]
Side Reactions The inherent reactivity of the indole ring can lead to unwanted side reactions under your experimental conditions.Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration to find the optimal conditions that favor the desired transformation over decomposition. Protecting Groups: Utilize a protecting group for the indole nitrogen to prevent N-alkylation or other side reactions.[7][9][18]
Issue 3: Formation of Unidentified Impurities

Symptoms: Characterization of the crude reaction mixture reveals the presence of significant, unidentified byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidative Degradation Products The formation of oxindole or isatin derivatives is a common outcome of indole oxidation. These will have distinct spectroscopic signatures.Analytical Characterization: Use LC-MS and NMR to identify the impurities. Compare the observed masses and spectra to those of known indole oxidation products.[11][3][15][16][19] Implement Preventative Measures: To avoid their formation in subsequent experiments, rigorously exclude air and light from your reaction setup.
Polymerization The formation of a tar-like, insoluble material is indicative of polymerization, often catalyzed by acid.Control pH: Ensure your reaction conditions are not strongly acidic. If an acid is required, use the mildest acid possible and at the lowest effective concentration. Purification: Polymeric byproducts are often easily separated from the desired product by precipitation or filtration.
Dehalogenation Loss of the bromine atom can occur under reductive conditions or in the presence of certain transition metals.Avoid Reductive Conditions: Be mindful of any reagents or conditions that could facilitate dehalogenation.[5][6][7] Catalyst Choice: If using a transition metal catalyst, screen different metals and ligands to find a system that is less prone to promoting dehalogenation.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage:

    • Store the solid compound in a tightly sealed amber glass vial.[12]

    • Place the vial inside a desiccator containing a suitable desiccant.

    • For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.[20]

    • Store the desiccator in a cool, dark place, preferably in a refrigerator at 2-8 °C. Avoid repeated freeze-thaw cycles.

  • Handling:

    • Whenever possible, handle the solid compound in an inert atmosphere glovebox.[12][13]

    • If a glovebox is not available, use a Schlenk line to handle the compound under a positive pressure of inert gas.

    • When weighing the compound, do so quickly and minimize its exposure to the atmosphere.

    • For preparing solutions, use anhydrous, deoxygenated solvents. Solvents can be deoxygenated by bubbling a stream of inert gas through them for 15-30 minutes prior to use.

Protocol 2: Purification of Discolored this compound by Recrystallization
  • Solvent Selection: Screen for a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvents for indoles include toluene, heptane, ethyl acetate, and mixtures thereof.

  • Dissolution: In a flask, add the discolored indole and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization: If the solution is still colored, add a small amount of activated charcoal and briefly heat the mixture.

  • Filtration: While hot, filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Check: Confirm the purity of the recrystallized material by TLC, melting point, or other analytical techniques.

Visualizations

Potential Decomposition Pathways

G A This compound B Oxidation (O2, light) A->B Air/Light E Acid Catalysis (H+) A->E Acid G Photodecomposition (UV light) A->G Light C Oxidized Intermediates (e.g., Hydroxyindoles) B->C D Oxindole/Isatin Derivatives C->D F Polymerization E->F H Dehalogenation G->H I Radical Intermediates G->I I->F G start Experimental Issue Observed (e.g., low yield, discoloration) check_purity Step 1: Verify Starting Material Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material (Recrystallization, Chromatography) is_pure->purify No check_conditions Step 2: Evaluate Experimental Conditions is_pure->check_conditions Yes purify->check_purity inert_atm Inert Atmosphere? (N2 or Ar) check_conditions->inert_atm implement_inert Implement Inert Atmosphere Techniques inert_atm->implement_inert No light_prot Light Protection? inert_atm->light_prot Yes implement_inert->light_prot protect_light Protect Reaction from Light light_prot->protect_light No solvent_qual Solvent Quality? (Anhydrous, Deoxygenated) light_prot->solvent_qual Yes protect_light->solvent_qual use_pure_solvent Use High-Purity Solvents solvent_qual->use_pure_solvent No optimize Step 3: Optimize Reaction (Temperature, Concentration, Time) solvent_qual->optimize Yes use_pure_solvent->optimize end Improved Experimental Outcome optimize->end

Caption: A systematic workflow for troubleshooting experiments with this compound.

References

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Royal Society of Chemistry. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • What do common indole impurities look like? ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Thieme. [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health. [Link]

  • Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]

  • Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. PubMed. [Link]

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]

  • 5-Bromoindole. MD Topology. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-7-fluoro-5-methyl-1H-indole. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions to navigate the complexities of catalyst selection for various cross-coupling reactions. The indole scaffold is a critical motif in medicinal chemistry, and successful functionalization is key to advancing drug discovery programs.[1] This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. General Catalyst Selection Principles: A Primer

The successful outcome of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of the catalyst system, which includes the palladium precursor and, crucially, the ligand. For a substrate like this compound, the electronic properties of the indole ring and the potential for N-H activation present unique challenges.

Q1: What are the primary considerations when selecting a palladium catalyst and ligand for reactions with this substituted indole?

A1: The selection process hinges on several key factors:

  • The Nature of the Coupling Reaction: Different cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) have distinct mechanistic requirements, influencing the choice of an optimal catalyst system.

  • Electronic Properties of the Indole: The electron-rich nature of the indole ring can impact the oxidative addition step in the catalytic cycle. The fluorine and methyl substituents on your specific indole will also modulate its electronic character.

  • Steric Hindrance: The substitution pattern around the bromine atom can influence the approach of the catalyst.

  • The N-H Moiety: The acidic proton of the indole N-H can potentially interact with the catalyst or base, leading to catalyst inhibition or undesired side reactions.[2] While protection of the N-H group is a common strategy, direct coupling on the unprotected indole is often desirable to avoid extra synthetic steps.

Q2: Should I protect the indole N-H group before attempting a cross-coupling reaction?

A2: This is a common dilemma. Here's a decision-making framework:

  • For Suzuki-Miyaura reactions, it is often possible to proceed without N-H protection, especially with carefully chosen ligands and bases.[2] However, if you encounter low yields or catalyst deactivation, N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) should be considered.

  • For Buchwald-Hartwig aminations, the presence of a free N-H can be more problematic due to its acidity and potential to coordinate with the palladium center. N-protection is more frequently employed in these cases to ensure reproducible and high-yielding reactions.[3][4]

  • For Sonogashira couplings, the reaction can often be performed on the unprotected indole, but yields may be improved with N-protection.

The decision to protect or not will ultimately depend on the specific reaction, the coupling partners, and your tolerance for optimization.

II. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1]

Q3: I am planning a Suzuki-Miyaura coupling with this compound. Which catalyst system should I start with?

A3: A good starting point for the Suzuki-Miyaura coupling of bromoindoles is a combination of a palladium(II) precatalyst and a phosphine ligand.[1]

Catalyst ComponentRecommended Starting PointRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective sources of Pd(0) in situ.
Ligand SPhos, XPhos, or RuPhosThese bulky, electron-rich biarylphosphine ligands are known to promote the oxidative addition of challenging aryl bromides and facilitate the reductive elimination step.[5][6]
Base K₂CO₃ or K₃PO₄These are effective bases for Suzuki-Miyaura couplings and are generally compatible with a wide range of functional groups.
Solvent Dioxane/H₂O or Toluene/H₂OA mixed aqueous system is often beneficial for the transmetalation step.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or no product formation.
  • Potential Cause: Inefficient oxidative addition. The electron-donating nature of the indole ring can make the C-Br bond less reactive towards oxidative addition.

    • Solution: Switch to a more electron-rich and sterically demanding ligand like XPhos or RuPhos to promote this step.[7] Increasing the reaction temperature may also be beneficial.

  • Potential Cause: Catalyst inhibition by the indole N-H.

    • Solution: Consider N-protection of the indole. Alternatively, screening different bases may mitigate this issue.

  • Potential Cause: Decomposition of the boronic acid.

    • Solution: Ensure the quality of your boronic acid. Using boronate esters (e.g., pinacol esters) can enhance stability.[8]

Issue 2: Formation of homocoupled byproducts.
  • Potential Cause: This can arise from side reactions of the boronic acid or the aryl halide.

    • Solution: Carefully degas the reaction mixture to remove oxygen. Lowering the catalyst loading may also reduce the rate of side reactions.

Suzuki_Troubleshooting

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4]

Q4: What are the recommended catalyst systems for the Buchwald-Hartwig amination of this compound?

A4: For C-N bond formation with this substrate, catalyst systems utilizing bulky biarylphosphine ligands are generally the most effective.[9]

Catalyst ComponentRecommended Starting PointRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and reliable Pd(0) sources.
Ligand Xantphos, XPhos, or BrettPhosThese ligands are known to facilitate the C-N reductive elimination and are effective for a broad range of amines.[3]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations.[10]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are essential for this reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 1: Incomplete conversion or slow reaction.
  • Potential Cause: The amine substrate may be a poor ligand for the palladium center.

    • Solution: Switching to a more electron-rich phosphine ligand can often overcome this. Consider using a pre-catalyst complex which can sometimes lead to more active catalytic species.

  • Potential Cause: Catalyst deactivation.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. The presence of water or oxygen can be detrimental.

Issue 2: Side reactions, such as hydrodehalogenation.
  • Potential Cause: This can occur if the reductive elimination is slow compared to competing pathways.

    • Solution: Screening different ligands and bases is the most effective approach. A slightly weaker base may sometimes suppress this side reaction, but it can also slow down the desired reaction.

Buchwald_Hartwig_Mechanism

IV. Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira reaction is a reliable method for the coupling of terminal alkynes with aryl halides.[11][12]

Q5: I want to perform a Sonogashira coupling on this compound. What is a standard protocol to start with?

A5: The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are a good starting point.[13]

Catalyst ComponentRecommended Starting PointRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are the most commonly used palladium catalysts for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the transmetalation of the acetylide to the palladium center.
Base Et₃N or other amine baseThe base also often serves as the solvent.
Solvent Amine base (e.g., Et₃N) or THFAnhydrous conditions are generally preferred.
Troubleshooting Guide: Sonogashira Coupling
Issue 1: Low yield of the desired coupled product.
  • Potential Cause: Catalyst poisoning. The indole nitrogen or other functional groups on the alkyne can coordinate to the palladium and inhibit catalysis.[14]

    • Solution: Consider using a copper-free Sonogashira protocol. Several modern catalyst systems have been developed that do not require a copper co-catalyst.[15]

  • Potential Cause: Poor solubility of the starting materials.

    • Solution: A co-solvent such as THF or DMF can be added to improve solubility.

Issue 2: Significant formation of Glaser coupling byproduct (alkyne homocoupling).
  • Potential Cause: This is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[16]

    • Solution: Running the reaction under a strictly inert atmosphere can minimize this. Again, switching to a copper-free system is often the most effective solution.

V. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

VI. Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is a multifaceted challenge that requires careful consideration of the reaction type, catalyst system, and reaction conditions. This guide provides a starting point for your investigations and a framework for troubleshooting common issues. Remember that each substrate and coupling partner combination is unique, and empirical optimization is often necessary to achieve the desired outcome.

References

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

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solvent effects on the reactivity of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 4-Bromo-7-fluoro-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of working with this versatile heterocyclic building block. The reactivity of this compound is significantly influenced by the choice of solvent, which can dictate reaction outcomes, yields, and byproduct profiles. This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, focusing on the causal relationship between solvent choice and reaction outcome.

Q1: My Suzuki-Miyaura cross-coupling reaction is giving low yields or failing completely. What solvent-related factors should I investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound are frequently traced back to suboptimal solvent systems. The solvent must perform several critical functions: dissolve the indole substrate, the boronic acid derivative, and the base, while also facilitating the catalytic cycle of the palladium complex.

Core Causality: The key is balancing the polarity needed for solubility with the specific requirements of the catalytic cycle's intermediates.

Troubleshooting Steps & Explanations:

  • Assess Solubility: Your primary challenge is often the poor solubility of the starting indole and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) in a single solvent.

    • Action: Switch to a solvent mixture. A classic and highly effective system is a mixture of an ethereal solvent with water, such as 1,4-Dioxane/H₂O or DME/H₂O (typically in a 3:1 to 5:1 ratio).

    • Rationale: The organic solvent (dioxane, DME) effectively dissolves the indole starting material and the boronic acid, while water dissolves the inorganic base. This biphasic or partially miscible system ensures all components are available to the catalyst at the interface. Aqueous conditions can also accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]

  • Evaluate Catalyst Deactivation: If the reaction starts but stalls, your palladium catalyst may be deactivating or precipitating.

    • Action: Consider a more polar aprotic solvent like DMF or NMP . However, use these with caution.

    • Rationale: While these solvents can enhance solubility, they can also coordinate strongly to the palladium center, potentially inhibiting catalysis. They are often used at higher temperatures, which can also lead to degradation. For many modern Suzuki reactions, ethereal solvents are preferred for their milder conditions and better catalyst compatibility.[3][4]

  • Consider the Base's Role: The effectiveness of the base is directly tied to the solvent.

    • Action: If using K₂CO₃ in an anhydrous solvent like toluene, the reaction will likely fail. Ensure your solvent system is appropriate for the chosen base.

    • Rationale: Inorganic bases like carbonates and phosphates have minimal solubility in nonpolar solvents. Without dissolution (e.g., in water), the base cannot effectively participate in the catalytic cycle's base-promoted steps.[2]

Workflow: Solvent Selection for Suzuki-Miyaura Coupling

start Start: Low Yield in Suzuki Coupling solubility Are all reagents (indole, boronic acid, base) fully dissolved? start->solubility biphasic Action: Use a biphasic system (e.g., Dioxane/Water, DME/Water). solubility->biphasic No temp Is the reaction run at elevated temperature? solubility->temp Yes success Outcome: Improved Yield biphasic->success polar_aprotic Action: Try a polar aprotic solvent (e.g., DMF, NMP) with a soluble base. polar_aprotic->success degradation Issue: Potential catalyst deactivation or substrate degradation. temp->degradation Yes degradation->polar_aprotic

Sources

Technical Support Center: Workup & Troubleshooting for 4-Bromo-7-fluoro-5-methyl-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of reactions involving 4-Bromo-7-fluoro-5-methyl-1H-indole. Our approach is rooted in fundamental chemical principles to empower you not just to follow steps, but to understand and adapt them to your specific synthetic context.

Frequently Asked Questions (FAQs)

Section 1: Initial Reaction Quenching & Aqueous Workup

Q1: My reaction using this compound is complete. What is the immediate next step?

The first step is to "quench" the reaction, which deactivates any remaining reactive reagents. The quenching agent depends on the specific chemistry employed. For instance, if you used a strong base like an organolithium reagent, a careful, dropwise addition of a proton source (e.g., saturated aqueous ammonium chloride, water, or methanol) at low temperature is critical. For reactions involving electrophilic reagents, a reducing agent like aqueous sodium thiosulfate or sodium bisulfite might be necessary.[1] The goal is to neutralize reactive species to prevent side reactions during the subsequent aqueous workup and extraction.[2]

Q2: How do I perform a standard aqueous workup for a reaction mixture containing this indole derivative?

A standard aqueous workup is designed to separate your organic product from inorganic salts, water-soluble reagents, and byproducts.[3] The indole nucleus can be sensitive, so a methodical approach is key.

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved in the organic phase.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing Sequence:

    • Water Wash: Perform an initial wash with deionized water to remove the bulk of water-soluble impurities.

    • Aqueous Bicarbonate/Carbonate Wash: If the reaction was run under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize residual acid. This is crucial as indoles can be sensitive to acid-catalyzed degradation.[4][5] Add the basic solution slowly and vent the funnel frequently to release CO₂ gas.[6]

    • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and break up minor emulsions.

  • Drying & Filtration: After separating the layers, dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent to obtain the crude product solution.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Q3: My indole derivative has poor solubility in common extraction solvents like ethyl acetate or DCM. What are my options?

This can be challenging. Consider solvents with different polarity profiles. Ethers like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) can be effective. In some cases, a small amount of a more polar, co-solvent like tetrahydrofuran (THF) can be added to the primary extraction solvent, but be aware that THF has some miscibility with water.[2] For particularly stubborn cases, you may need to avoid a traditional aqueous workup and instead concentrate the reaction mixture and directly purify it via chromatography.

Q4: I'm observing a persistent emulsion during liquid-liquid extraction. How can I resolve this?

Emulsions are a common frustration.[6] Here are several techniques to try:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Brine: Add a significant amount of saturated brine. The increased ionic strength of the aqueous phase can help force the separation.

  • Filtration: Pass the entire emulsified layer through a pad of Celite® (diatomaceous earth) or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.

Section 2: Purification Strategies

Q5: What is the most reliable method for purifying my crude this compound derivative?

The choice between column chromatography and recrystallization depends on the nature of the crude product.

  • Column Chromatography: This is the most versatile and common method for purifying indole derivatives, especially for oils or solids with closely-related impurities.[7][8]

  • Recrystallization: If your product is a solid and the crude purity is reasonably high (>85-90%), recrystallization is an excellent method for obtaining highly pure material.[9][10] It is often more scalable and cost-effective than chromatography.

Q6: Can you provide a starting point for developing a silica gel column chromatography method?

Absolutely. The polarity of your final compound will be dictated by the substituent(s) added during your reaction. For substituted 4-Bromo-7-fluoro-5-methyl-1H-indoles, a good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

Expected Product Polarity Starting Solvent System (Hexane:Ethyl Acetate) Notes
Low (e.g., N-alkylated)95:5 to 90:10Increase ethyl acetate concentration gradually if the product does not elute.
Medium (e.g., acylated)80:20 to 70:30This is a common range for many indole derivatives.
High (e.g., containing -OH or -NH₂ groups)50:50, or consider DCM:Methanol (e.g., 98:2)For very polar compounds, switching to a stronger eluent system like dichloromethane/methanol may be necessary. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of basic compounds on silica gel.

Pro-Tip: Always develop your separation on a Thin Layer Chromatography (TLC) plate first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your target compound.

Q7: My product is a solid. What solvents are good candidates for recrystallization?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For halogenated indoles, consider:

  • Single Solvent Systems: Isopropanol, ethanol, acetonitrile, toluene.

  • Mixed Solvent Systems: Ethyl acetate/hexanes, Dichloromethane/hexanes, Toluene/heptane.[11]

To perform a mixed-solvent recrystallization, dissolve the crude solid in the minimum amount of the "good" (high solubility) solvent while hot, then slowly add the "poor" (low solubility) solvent until the solution becomes faintly cloudy. Allow it to cool slowly to promote the formation of pure crystals.[10]

Section 3: Troubleshooting Common Issues

Q8: My final product has a pink or brown discoloration. What is the cause and how can I prevent it?

Indole rings are electron-rich and susceptible to oxidation, which often results in the formation of colored impurities.[12]

  • Cause: Exposure to air, light, or residual acid/base over time. Trace metal impurities can also catalyze oxidation.

  • Solution:

    • Workup: Ensure all acidic or basic catalysts are thoroughly neutralized and washed away during the workup.

    • Purification: The discoloration can sometimes be removed by passing the material through a short plug of silica gel or by recrystallization with a small amount of activated carbon (charcoal).

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q9: My TLC or crude NMR shows multiple spots/peaks close to my product. What are the likely side products?

Given the structure of this compound, several side reactions are plausible depending on your reaction conditions.

  • N-Functionalization vs. C3-Functionalization: The indole nitrogen is nucleophilic and can compete with other positions, especially if deprotonated. If your reaction is intended for another position (like C3), you may see byproducts from reaction at the N-H position.[13]

  • Residual Starting Material: An incomplete reaction is the most common "impurity."

  • Over-reaction: If the reaction conditions are too harsh, you might see di-substitution or degradation.

  • Isomers: In some cyclization reactions like the Fischer indole synthesis, regioisomers can form.[4]

Q10: I'm experiencing significant product loss during the workup and purification. Where could it be going?

Product loss can occur at multiple stages. A systematic review of your procedure is necessary.

  • Incomplete Extraction: Your product may have some water solubility. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent is better than 1x with a large volume).

  • Adsorption on Drying Agent: Highly polar products can adsorb onto drying agents like MgSO₄. Use the minimum amount necessary and wash it thoroughly with fresh solvent.

  • Irreversible Adsorption on Silica Gel: Very polar or basic compounds can stick irreversibly to silica gel. Pre-treating the silica with triethylamine or using a different stationary phase (like alumina) can help.

  • Volatility: While this specific indole is not highly volatile, some simpler derivatives might be. Avoid excessive heat or high vacuum when removing solvent from lower molecular weight products.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol assumes a reaction volume of ~50 mL in an organic solvent like THF or Dichloromethane (DCM).

  • Cooling & Quenching: Cool the reaction vessel in an ice-water bath. Slowly add the appropriate quenching solution (e.g., 20 mL of saturated aq. NH₄Cl) dropwise with vigorous stirring.

  • Dilution: Add 50 mL of ethyl acetate and 30 mL of deionized water. Stir for 2 minutes.

  • Separation: Transfer the entire mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization (if needed): Add 30 mL of saturated aq. NaHCO₃ to the funnel. Stopper, invert, and vent immediately. Shake gently 5-10 times, venting frequently. Drain the aqueous layer.

  • Brine Wash: Add 30 mL of brine, shake gently, and drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing ~5 g of anhydrous Na₂SO₄. Swirl the flask for 5-10 minutes.

  • Filtration & Concentration: Filter the solution through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This protocol is for purifying ~500 mg of crude product.

  • Column Packing: Select a glass column of appropriate size (e.g., 2-3 cm diameter). Secure it vertically. In a beaker, prepare a slurry of silica gel (e.g., 25 g) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks form.

  • Sample Loading: Dissolve your crude product in the minimum possible volume of DCM or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel (~1-2 g) by concentrating the solution to dryness. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions in test tubes.

  • Gradient (if needed): If the product elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10, then 80:20 Hexane:EtOAc).

  • Fraction Analysis: Monitor the fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualization of Workflows

Workup_Workflow cluster_prep Preparation cluster_workup Aqueous Workup cluster_purification Purification reaction_complete Reaction Complete quench Quench Reaction reaction_complete->quench extract Liquid-Liquid Extraction (Organic Solvent + Water/Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate decision Crude Product State? concentrate->decision chromatography Column Chromatography decision->chromatography Oil or Impure Solid recrystallize Recrystallization decision->recrystallize Solid (>90% pure) final_product Pure Product chromatography->final_product recrystallize->final_product

Caption: General workflow for reaction workup and purification.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_isolation Isolation Issues cluster_reaction Reaction Issues start Low Product Yield incomplete_extraction Incomplete Extraction (Product in Aqueous Layer) start->incomplete_extraction Check aqueous layer by TLC/LCMS emulsion Emulsion Formation start->emulsion Significant 'rag' layer adsorption Adsorption on Drying Agent or Silica Gel start->adsorption Highly polar product degradation Degradation on Silica start->degradation Streaking on TLC incomplete_rxn Incomplete Reaction start->incomplete_rxn Check crude NMR/ TLC for starting material side_products Side Product Formation start->side_products volatility Product Volatility

Caption: Troubleshooting guide for diagnosing sources of low yield.

References

  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link].

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link].

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
  • National Institutes of Health (NIH). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available from: [Link].

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link].

  • ResearchGate. C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Available from: [Link].

  • Google Patents. Method for preparing 5-bromoindole.
  • ResearchGate. Metal-Free, Facile Synthesis of Sulfenylated Chromones and Indoles Promoted by an Aqueous HBr−DMSO System. Available from: [Link].

  • SlideShare. Synthesis and Chemistry of Indole. Available from: [Link].

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  • ACS Publications. Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles | Organic Letters. Available from: [Link].

  • Google Patents. Purification of liquid bromine contaminated with organic impurities.
  • University of California, Irvine. Indoles. Available from: [Link] घण्टा/files/2021/03/Indoles.pdf.

  • ResearchGate. Brominated isoindolines: Precursors to functionalised nitroxides. Available from: [Link].

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link].

  • ElectronicsAndBooks. HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNAT. Available from: [Link].

  • University of Rochester. Troubleshooting: The Workup. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Available from: [Link].

  • ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link].

  • Royal Society of Chemistry. Halogenation of organic compounds using continuous flow and microreactor technology. Available from: [Link].

  • PubMed. A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Available from: [Link].

  • Microbe Online. Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link].

  • Erowid. Synthesis of 5-Bromoindole. Available from: [Link].

  • Royal Society of Chemistry. C-H Functionalization of indoles and oxindoles through CDC reactions. Available from: [Link].

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Validation & Comparative

Navigating the Bioactive Landscape of Halogenated Indoles: A Comparative Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds. The strategic introduction of halogen atoms onto this privileged structure can profoundly modulate its physicochemical properties, often unlocking or enhancing its therapeutic potential. This guide delves into the prospective biological activities of 4-Bromo-7-fluoro-5-methyl-1H-indole derivatives, a class of compounds at the frontier of synthetic chemistry.

While direct experimental data on the biological activities of derivatives featuring this specific substitution pattern remains nascent, a comprehensive analysis of structurally related analogs provides a compelling predictive framework. This guide will synthesize findings from closely related bromo-, fluoro-, and methyl-substituted indoles to forecast the potential of this compound derivatives in key therapeutic areas, primarily focusing on oncology and microbiology. We will also present comparative data for established bioactive indole derivatives and detail the experimental methodologies crucial for evaluating their efficacy.

The Rationale: Synergistic Effects of Halogenation and Methylation

The unique substitution pattern of a bromine atom at the 4-position, a fluorine atom at the 7-position, and a methyl group at the 5-position of the indole ring is not arbitrary. Each substituent is anticipated to contribute distinct properties that, in concert, could lead to compounds with superior biological profiles.

  • Bromine at C4: The introduction of a bulky and lipophilic bromine atom can enhance binding affinity to target proteins through hydrophobic interactions and by influencing the orientation of the molecule within a binding pocket.

  • Fluorine at C7: A fluorine atom at this position can significantly alter the electronic properties of the indole ring, potentially increasing metabolic stability and improving membrane permeability. The high electronegativity of fluorine can also lead to favorable interactions with biological targets.

  • Methyl at C5: The methyl group can provide additional hydrophobic interactions and sterically influence the binding mode, contributing to both potency and selectivity.

This strategic combination suggests that derivatives of this compound are promising candidates for investigation as kinase inhibitors, anticancer agents, and antimicrobial compounds. The commercial availability of this compound as a synthetic intermediate underscores its utility as a scaffold for building a diverse library of potentially bioactive molecules.

Comparative Analysis: Anticipated Biological Activities

Based on the activities of structurally similar compounds, we can project the potential therapeutic applications of this compound derivatives.

Anticancer Potential: Targeting Kinases and Cancer Cell Proliferation

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an indolin-2-one core. Derivatives of 5-bromo-7-azaindolin-2-one have demonstrated potent antitumor activity, in some cases exceeding that of Sunitinib against various cancer cell lines. Furthermore, various bromo- and fluoro-substituted indole derivatives have shown significant cytotoxic effects against cancer cell lines.

Table 1: Comparative Anticancer Activity of Indole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityReference CompoundReference Compound IC50
Predicted: this compound Derivatives Various (e.g., MCF-7, A549, HepG2)Potentially in the low micromolar to nanomolar rangeSunitinib29.257–65.606 μM (depending on cell line)
5-Bromo-7-azaindolin-2-one Derivative (23p)A549 (Lung)2.357 μMSunitinib31.594 μM
5-Bromo-7-azaindolin-2-one Derivative (23c)A549 (Lung)3.103 μMSunitinib31.594 μM
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)Moderate activity (IC50 > Doxorubicin)DoxorubicinNot specified in abstract
Indole-based Dihydroisoxazole Derivative (DHI1)Jurkat, HL-60 (Leukemia)High selectivity for leukemia cells--

The data from related compounds suggests that derivatives of this compound could exhibit potent and selective anticancer activity. The combined electronic and steric effects of the substituents may lead to enhanced binding to the ATP-binding pocket of various kinases implicated in cancer progression.

Experimental Workflow: In Vitro Anticancer Activity Screening

To validate the predicted anticancer potential, a standard workflow involving in vitro cell-based assays is essential.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start This compound deriv Synthesize Derivatives start->deriv mtt MTT Assay (Cell Viability) deriv->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) mtt->flow western Western Blot (Protein Expression) flow->western ic50 Determine IC50 Values western->ic50 compare Compare to Standards (e.g., Sunitinib, Doxorubicin) ic50->compare

Anticancer activity screening workflow.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential: A New Frontier Against Drug Resistance

The indole nucleus is also a key component of many natural and synthetic antimicrobial agents. Halogenated indoles, in particular, have shown promising activity against a range of pathogens. For example, 7-fluoroindole has been identified as an antivirulence compound against Pseudomonas aeruginosa. Furthermore, various substituted indole derivatives have demonstrated broad-spectrum antibacterial activity. The combination of bromine and fluorine in the this compound scaffold could lead to derivatives with enhanced antimicrobial efficacy, potentially through mechanisms such as membrane disruption or inhibition of essential bacterial enzymes.

Table 2: Comparative Antimicrobial Activity of Indole Derivatives

Compound/Derivative ClassTarget Microorganism(s)Reported Activity (MIC/Zone of Inhibition)Reference Compound
Predicted: this compound Derivatives S. aureus, E. coli, P. aeruginosa, C. albicansTo be determinedCiprofloxacin, Fluconazole
7-FluoroindoleP. aeruginosaInhibition of biofilm formation and virulence factors-
1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivativesVarious bacteriaPotent antibacterial activity reported-
1H-indolylammonium trifluoroacetatesVarious bacteriaMIC values ranging from 0.98 µg/mL to 125.0 µg/mLDioxidine

Experimental Workflow: Antimicrobial Susceptibility Testing

A systematic approach is required to evaluate the antimicrobial properties of newly synthesized derivatives.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis start This compound deriv Synthesize Derivatives start->deriv mic Broth Microdilution (MIC) deriv->mic disk Disk Diffusion (Zone of Inhibition) deriv->disk compare Compare to Standard Antibiotics mic->compare disk->compare

Antimicrobial activity testing workflow.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue in the quest for novel therapeutic agents. While this guide provides a predictive framework based on the biological activities of closely related analogs, it is imperative that future research focuses on the synthesis and rigorous biological evaluation of this specific class of compounds. The synergistic effects of the bromo, fluoro, and methyl substituents on the indole core hold the potential to yield compounds with superior potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined herein provide a robust starting point for researchers to validate these predictions and unlock the full therapeutic potential of this intriguing chemical scaffold.

References

  • Kawase, M., Sinhababu, A. K., McGhee, E. M., Milby, T., & Borchardt, R. T. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8

A Senior Scientist's Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide provides an in-depth comparison of 4-Bromo-7-fluoro-5-methyl-1H-indole, a highly functionalized indole intermediate[3], against other key substituted indoles. We will explore how the specific placement of bromo, fluoro, and methyl groups modulates physicochemical properties, synthetic accessibility, and, ultimately, biological potential. This analysis is designed to provide researchers, scientists, and drug development professionals with the critical insights needed to leverage this and similar scaffolds in their discovery programs.

The Strategic Importance of Substitution on the Indole Core

The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents.[4][5] These groups dictate the molecule's shape, electronic distribution, and ability to interact with biological targets. The focus of this guide, this compound, presents a compelling case study in multi-substitution strategy.

  • The 4-Bromo Group: The bromine atom at the C4 position serves multiple roles. As a halogen, it increases lipophilicity, which can enhance membrane permeability.[2] Furthermore, it provides a crucial synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities.[6]

  • The 7-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can alter the acidity of the indole N-H, influence metabolic stability by blocking sites of oxidation, and modulate binding affinity to target proteins through unique electrostatic interactions.[7][8][9][10] Fluorine substitution has been shown to decrease the potential for oxidation in some indole derivatives.[11]

  • The 5-Methyl Group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance potency or improve pharmacokinetic properties.[12] A methyl group at the C5 position can increase lipophilicity and fill hydrophobic pockets in a target's binding site. Some 5-methylindole derivatives have demonstrated notable bactericidal activity.[13]

Comparative Physicochemical Properties

To understand the potential of this compound in a drug discovery context, it is essential to compare its predicted physicochemical properties with simpler, related indoles. These properties, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15]

CompoundStructurePredicted cLogPKey Features & Rationale
Indole 2.14The baseline scaffold, moderately lipophilic.
5-Bromoindole 2.95The bromo group significantly increases lipophilicity, potentially improving membrane permeability.[2]
7-Fluoroindole 2.31The small, highly electronegative fluorine atom slightly increases lipophilicity and can block metabolic oxidation.[7][8]
5-Methylindole 2.65The methyl group adds lipophilicity and can provide beneficial steric interactions within a binding pocket.[13]
This compound 3.61This combination of substituents results in a highly lipophilic molecule, suggesting good potential for CNS penetration but also a higher risk of non-specific binding and lower aqueous solubility.

Note: cLogP values are computationally predicted and serve as a guide. Experimental determination is recommended for lead candidates.

Synthetic Accessibility: A Practical Comparison

The viability of a scaffold in a drug discovery program is intrinsically linked to its synthetic accessibility. Fortunately, the indole core can be constructed through numerous named reactions, each with its own advantages depending on the desired substitution pattern.[16][17]

Key Synthetic Strategies:
  • Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6][18] This method is often used for producing various indole derivatives.[17][19]

  • Larock Indole Synthesis: A powerful palladium-catalyzed annulation of anilines and alkynes, offering excellent functional group tolerance and regioselectivity.[17]

  • Reductive Cyclization: As demonstrated in the synthesis of fluorinated dihydroxytryptamines, reductive cyclization of ortho-nitrostyrene derivatives is an effective route to certain substituted indoles.[11]

The synthesis of a multi-substituted indole like this compound requires a more strategic, multi-step approach, often starting from a pre-functionalized aniline or benzene derivative. While more complex than the synthesis of simpler indoles, this complexity provides precise control over the final substitution pattern, which is crucial for systematic structure-activity relationship (SAR) studies.[20][21]

G cluster_0 General Synthetic Workflow for Substituted Indoles Start Substituted Aniline or Phenylhydrazine Step1 Named Reaction (e.g., Fischer, Larock, Bischler) Start->Step1 Introduce core functionality Step2 Formation of Indole Core Step1->Step2 Cyclization Step3 Post-Functionalization (e.g., Halogenation, Cross-Coupling) Step2->Step3 Fine-tune SAR End Target Molecule (e.g., this compound) Step3->End

Caption: A generalized workflow for synthesizing substituted indoles.

Biological Potential and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not widely published, we can infer its potential by examining the activities of related compounds. Substituted indoles are known to target a wide range of biological entities, including:

  • Kinases: Many kinase inhibitors incorporate a substituted indole or azaindole core.[22] The substituents on the ring are crucial for achieving selectivity and potency.

  • G-Protein Coupled Receptors (GPCRs): The indole scaffold is a common feature in ligands for serotonin and other neurotransmitter receptors.

  • Antimicrobial Targets: Indole derivatives have shown promise as antibacterial and antimalarial agents.[5][13]

The combination of a bromo, fluoro, and methyl group on the 4, 7, and 5 positions, respectively, provides a unique electronic and steric profile. This specific arrangement could lead to high-affinity interactions within a target binding site that are not achievable with simpler substitution patterns. The 4-bromo and 7-fluoro groups create a push-pull electronic effect across the benzene portion of the scaffold, while the 5-methyl group offers a lipophilic anchor.

SAR_Logic cluster_substituents Substituent Effects cluster_properties Resulting Properties Indole Indole Core C4 C5 C7 Bromo 4-Bromo (Br) - Increases Lipophilicity - Synthetic Handle (Coupling) - Halogen Bonding Indole:f1->Bromo Methyl 5-Methyl (CH₃) - Increases Lipophilicity - Fills Hydrophobic Pockets - 'Magic Methyl' Effect Indole:f2->Methyl Fluoro 7-Fluoro (F) - Blocks Metabolism - Modulates pKa - Alters Conformation - H-Bond Acceptor Indole:f3->Fluoro PhysicoChem Physicochemical Profile (LogP, pKa, Solubility) Bromo->PhysicoChem Binding Target Binding Affinity & Selectivity Bromo->Binding Methyl->PhysicoChem Methyl->Binding Fluoro->PhysicoChem ADME ADME Properties (Permeability, Stability) Fluoro->ADME Fluoro->Binding PhysicoChem->ADME ADME->Binding Activity Activity Binding->Activity Overall Biological Activity

Caption: Structure-Activity Relationship (SAR) logic for substituted indoles.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the characterization and evaluation of indole derivatives.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.[23][24]

Materials:

  • Test compound (e.g., this compound)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Centrifuge

  • Vortex mixer

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Partitioning: In a glass vial, combine 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated water (or PBS for LogD). Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial tightly and vortex vigorously for 2-3 minutes. Place the vial on a shaker at room temperature for 1-2 hours to ensure complete equilibration.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a known volume from both the n-octanol and aqueous layers.

  • Quantification: Analyze the concentration of the compound in each layer using a validated HPLC method.

  • Calculation: Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Self-Validation: The system is validated by running a set of known standards with a range of LogP values. The sum of the compound recovered from both phases should be >95% of the initial amount added.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To assess the inhibitory activity of the test compound against a specific protein kinase.[25][26][27]

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (at or near Km concentration)

  • Test compound serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: To each well of the assay plate, add 5 µL of Kinase Assay Buffer containing the kinase.

  • Inhibitor Addition: Add 1 µL of the serially diluted test compound (or DMSO for control). Incubate for 10-15 minutes at room temperature.[27]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.[27]

  • Incubation: Incubate the plate at 30°C or 37°C for 60 minutes.[25][27]

  • ADP Detection: Stop the reaction and measure the ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[27]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the results and determine the IC50 value using non-linear regression analysis.

Trustworthiness: This protocol includes positive controls (no inhibitor) and negative controls (no kinase) to establish the assay window. A known inhibitor (e.g., Staurosporine) should be run in parallel to validate assay performance.

Conclusion and Future Directions

This compound represents a highly promising and strategically designed scaffold for medicinal chemistry. The specific combination of its substituents offers a unique blend of lipophilicity, metabolic stability, and synthetic versatility. While its direct biological applications are still under exploration, a comparative analysis with related structures suggests significant potential in areas like kinase inhibition and neuropharmacology.

Future research should focus on the experimental validation of its physicochemical properties and its inclusion in broad screening campaigns. The 4-bromo position, in particular, is an invitation for further synthetic elaboration to build a library of analogs for comprehensive SAR studies. By understanding the causal relationships between its structure and function, researchers can unlock the full potential of this and other multi-substituted indoles in the development of next-generation therapeutics.

References

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Navigating the Structure-Activity Landscape of 4-Bromo-7-fluoro-5-methyl-1H-indole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 4-Bromo-7-fluoro-5-methyl-1H-indole nucleus has emerged as a promising starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing upon experimental data from closely related indole and azaindole derivatives to illuminate the path toward optimizing potency and selectivity.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound core is a synthetically accessible and versatile starting point for the development of kinase inhibitors. The indole ring system itself is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The specific substitutions on this scaffold are not arbitrary; they are strategically placed to enhance binding affinity, selectivity, and drug-like properties.

  • The 4-Bromo Substitution: The bromine atom at the C4 position is a key feature. Its electron-withdrawing nature and size can influence the electronic properties of the indole ring and provide a crucial interaction point within the kinase active site.

  • The 7-Fluoro Substitution: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The fluorine atom at the C7 position can enhance interactions with the target protein and modulate the pKa of the indole N-H, potentially influencing hydrogen bonding.

  • The 5-Methyl Group: The methyl group at the C5 position can provide beneficial steric interactions within a hydrophobic pocket of the kinase active site, contributing to both potency and selectivity.

While direct and extensive SAR studies on the this compound scaffold are not abundantly available in public literature, a wealth of information on analogous substituted indoles and azaindoles allows for the construction of a robust and predictive SAR model. This guide will leverage such data to provide actionable insights for drug design.

Synthesis of Substituted this compound Analogs

The synthesis of derivatives based on this scaffold typically involves multi-step sequences. A general synthetic approach is outlined below. The specific details for the synthesis of the core indole can be adapted from known procedures for related halo- and methyl-substituted indoles.

General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for this compound Analogs A Starting Material (e.g., Substituted Aniline) B Indole Ring Formation (e.g., Fischer, Bartoli, or Larock Indole Synthesis) A->B C Introduction of Substituents (Bromination, Fluorination, Methylation) B->C D Core Scaffold This compound C->D E N1-Alkylation/Arylation D->E F C2/C3 Functionalization (e.g., Suzuki, Sonogashira, or Heck Coupling) D->F G Final Analogs E->G F->G

Caption: A generalized synthetic workflow for producing diverse this compound analogs.

Structure-Activity Relationship (SAR) Analysis: Insights from Analogous Systems

The following SAR analysis is constructed from data on structurally related indole and azaindole kinase inhibitors. These insights provide a strong foundation for predicting the impact of modifications to the this compound scaffold. The primary biological targets for such analogs are often protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival, such as Akt (Protein Kinase B), mTOR, and receptor tyrosine kinases like EGFR and SRC.[1][2]

The Critical Role of the N1-Substituent

The N1 position of the indole ring is a key vector for modification to enhance potency and modulate physicochemical properties.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the N1 position can be beneficial. In a series of 5-bromo-7-azaindolin-2-one derivatives, N1-alkylation with groups like (piperidin-1-yl)methyl and (3-dimethylamino)propyl led to broad-spectrum antitumor activity.[3] This suggests that an N1-substituent with a basic amine can improve solubility and cellular uptake.

  • Aromatic and Heteroaromatic Rings: N1-arylation can introduce additional π-π stacking or hydrophobic interactions. However, the size and nature of the aromatic substituent are critical and must be optimized for the specific target kinase.

Impact of Modifications at C2 and C3 Positions

The C2 and C3 positions of the indole ring are often directed towards the solvent-exposed region of the ATP-binding site and are amenable to significant modifications.

  • C2 Position: In many kinase inhibitors, the C2 position is unsubstituted or bears a small group. Larger substituents at C2 can sometimes lead to steric clashes.

  • C3 Position: The C3 position is a common point for introducing larger substituents that can extend into other regions of the kinase active site. For example, in a series of indole-based mTOR inhibitors, various substitutions at the C3 position were explored to optimize affinity.[1]

The Influence of Halogen and Methyl Group Positioning

The placement of halogen and methyl groups on the benzene portion of the indole ring has a profound impact on activity.

  • Bromine Position: Studies on brominated indoles have shown that the position of the bromine atom significantly affects biological activity. For instance, in a study on the anti-inflammatory activity of brominated isatins, the order of activity was found to be 5-bromo > 6-bromo > 7-bromo, highlighting the positional importance of this halogen.[4]

  • Fluorine Substitution: The introduction of fluorine can enhance binding affinity through favorable interactions with the protein backbone and can block sites of metabolism. In the development of CDK4/6 inhibitors, the introduction of fluorine atoms on the benzimidazole core of a lead compound was crucial for improving selectivity.[5]

Comparative Performance of Substituted Indole Analogs as Kinase Inhibitors

The following table summarizes the inhibitory activities of representative indole and azaindole analogs against various kinases, providing a comparative benchmark for the design of novel this compound derivatives.

Compound IDCore ScaffoldKey SubstitutionsTarget Kinase(s)IC50 (nM)Reference
HA-2l IndoleC3-(substituted phenyl)mTOR66[1]
HA-2c IndoleC3-(substituted phenyl)mTOR75[1]
23p 5-Bromo-7-azaindolin-2-oneN1-(substituted alkyl)Antitumor (Cell-based)2357 - 3012[3]
Compound 16 IndoleN1-(substituted aryl), C3-ureaEGFR / SRC1026 (EGFR), 2 (SRC)[2]
Compound 59 7-AzaindoleC2,C3-diarylc-Met40[6]

Experimental Protocols

General Kinase Inhibition Assay (Example: mTOR)[1]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, typically using a fluorescence polarization-based method (e.g., Transcreener® Kinase Assay).

Materials:

  • Kinase enzyme (e.g., recombinant human mTOR)

  • Kinase buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EGTA, 0.01% Brij-35, 10 mM MgCl2, 1 mM DTT, pH 7.5)

  • ATP

  • Substrate (e.g., a generic peptide substrate for the kinase)

  • Test compounds dissolved in DMSO

  • Transcreener® ADP² FP Assay reagents (ADP Alexa594 Antibody, ADP² Tracer)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Transcreener® ADP detection mix (containing the ADP antibody and tracer).

  • Incubate for an additional period (e.g., 60 minutes) to allow for the detection reaction to reach equilibrium.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)[3]

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the structure-activity relationship insights from analogous indole and azaindole series, medicinal chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future efforts should focus on:

  • Systematic SAR Exploration: A focused library synthesis with systematic variations at the N1, C2, and C3 positions of the this compound core is warranted to build a specific and detailed SAR profile.

  • Target-Specific Optimization: Tailoring the substituents to the specific structural features of the target kinase's ATP-binding site will be crucial for achieving high selectivity and minimizing off-target effects.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant animal models.

By adopting a data-driven and iterative approach to drug design, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the next generation of targeted cancer therapies.

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A Comparative Guide to In Vitro Profiling of Novel 4-Bromo-7-fluoro-5-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 4-Bromo-7-fluoro-5-methyl-1H-indole scaffold. Recognizing the therapeutic potential of substituted indoles, particularly in oncology, this document details robust, validated assays to characterize their cytotoxic effects and kinase inhibitory activity. We will explore the rationale behind assay selection, provide detailed experimental protocols, and present a comparative analysis of hypothetical derivatives to guide structure-activity relationship (SAR) studies.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic placement of bromo, fluoro, and methyl groups on the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, making them promising candidates for targeted therapies.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous in vitro screening cascade for this promising class of molecules.

Section 1: Foundational Assays for Characterizing Biological Activity

The initial characterization of novel chemical entities typically begins with an assessment of their general cytotoxic effects on cancer cell lines, followed by more specific assays to elucidate their mechanism of action. For derivatives of the this compound scaffold, a logical starting point is to evaluate their anti-proliferative activity and their potential to inhibit key protein kinases involved in cancer progression.[3][4]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability.[5][6] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7][8]

The MTT assay is a robust initial screen to determine the concentration-dependent cytotoxic effects of the indole derivatives. It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.[9]

Kinase Inhibition Profiling: LanthaScreen™ Eu Kinase Binding Assay

Given that many indole derivatives exhibit activity as kinase inhibitors, a direct binding assay is a crucial next step to identify specific molecular targets.[3][10] The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that offers a sensitive and high-throughput method to quantify the binding of an inhibitor to a kinase.[11][12][13]

This assay directly measures the binding of the test compound to the kinase of interest, providing a direct measure of target engagement. It is less susceptible to interference from compounds that may affect ATP levels or have other non-specific effects that can confound results from activity-based assays.[13] By screening against a panel of relevant kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), researchers can determine the potency and selectivity of their compounds.

Section 2: Experimental Protocols

The following protocols are provided as a detailed guide for conducting the MTT and LanthaScreen™ assays. Adherence to these protocols will ensure the generation of reproducible and reliable data.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and should be optimized for the specific cell lines used.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a generalized procedure based on the LanthaScreen™ technology and should be adapted based on the specific kinase and reagents used.[11][12]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • This compound derivatives (dissolved in DMSO)

  • Assay buffer

  • 384-well, low-volume, black plates

  • TR-FRET-capable microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-antibody, and tracer at the recommended concentrations in the assay buffer.

  • Compound Plating: Add 2 µL of the serially diluted indole derivatives to the wells of the 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO).

  • Kinase/Antibody Addition: Add 4 µL of the kinase/Eu-antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.

Section 3: Comparative Data Analysis of Hypothetical Derivatives

To illustrate the application of these assays in a drug discovery program, we present hypothetical data for three derivatives of this compound. These derivatives feature modifications at the N1 position of the indole ring, a common site for synthetic elaboration to modulate biological activity.

Hypothetical Derivatives:

  • Compound A: this compound (the parent scaffold)

  • Compound B: 1-Benzyl-4-bromo-7-fluoro-5-methyl-1H-indole

  • Compound C: 1-(4-Methoxybenzyl)-4-bromo-7-fluoro-5-methyl-1H-indole

Table 1: Comparative Cytotoxicity (IC50 in µM) of Indole Derivatives

CompoundMCF-7 (Breast Cancer)NCI-H460 (Lung Cancer)
Compound A > 50 µM> 50 µM
Compound B 12.5 µM18.2 µM
Compound C 5.8 µM9.1 µM
Doxorubicin 0.9 µM1.2 µM

Table 2: Comparative Kinase Inhibition (IC50 in nM) of Indole Derivatives

CompoundEGFRVEGFR-2
Compound A > 10,000 nM> 10,000 nM
Compound B 850 nM450 nM
Compound C 320 nM150 nM
Sunitinib 2,500 nM10 nM

Interpretation of Hypothetical Data:

The parent scaffold, Compound A , shows minimal cytotoxic and kinase inhibitory activity, which is a common observation for unsubstituted scaffolds. The introduction of a benzyl group at the N1 position (Compound B ) significantly enhances both cytotoxicity and kinase inhibition. Further modification with a methoxy group on the benzyl ring (Compound C ) leads to a further increase in potency. This suggests that the N1-substituent plays a crucial role in the interaction of these compounds with their biological targets. The methoxy group may be involved in additional hydrogen bonding or hydrophobic interactions within the kinase active site.

Section 4: Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the context and implications of the generated data.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Indole Derivatives seed_cells->treat_compounds 24h incubate_48h Incubate 48-72h treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT Cell Viability Assay.

Kinase_Inhibition_Pathway cluster_pathway Receptor Tyrosine Kinase Signaling RTK EGFR / VEGFR-2 pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Substrate->RTK Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Section 5: Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro characterization of novel derivatives of this compound. The combination of a general cytotoxicity screen with a specific kinase binding assay allows for a comprehensive initial assessment of both the potency and the mechanism of action of these compounds. The hypothetical data presented underscores the importance of systematic chemical modification in optimizing the biological activity of a lead scaffold.

Future work should focus on expanding the panel of cancer cell lines to assess the broader anti-cancer spectrum of these derivatives. Furthermore, a wider kinase screening panel will be instrumental in determining the selectivity profile of the most potent compounds. Promising candidates should then be advanced to more complex cell-based assays, such as cell cycle analysis and apoptosis assays, to further elucidate their cellular effects before consideration for in vivo studies.

References

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A Senior Application Scientist's Guide to the Cytotoxicity of Halogenated Indole Derivatives: A Comparative Analysis Focused on 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. This guide provides a comparative analysis of the cytotoxic properties of substituted indole derivatives, with a specific focus on the potential of halogenated compounds like 4-Bromo-7-fluoro-5-methyl-1H-indole. While direct cytotoxic data for this specific molecule is not extensively published, its structural motifs—a brominated and fluorinated indole core—are characteristic of compounds with significant biological activity.[1][2] This guide will, therefore, contextualize its potential by comparing it with other functionally relevant indole derivatives, detail the rigorous experimental methodologies required for such an evaluation, and explore the underlying mechanisms of action.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[3] Its unique electronic properties and ability to form hydrogen bonds make it a versatile pharmacophore for targeting various biological pathways, particularly in oncology.[3][4] The introduction of halogens, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. This often translates to enhanced cytotoxic potency.[5]

This document serves as both a review and a practical guide. We will delve into the comparative cytotoxicity of various indole derivatives against cancer cell lines, provide validated, step-by-step protocols for key assays, and offer insights into the rationale behind these experimental designs.

Comparative Cytotoxicity of Substituted Indole Derivatives

While we await specific studies on this compound, we can infer its potential by examining related structures. The cytotoxicity of indole derivatives is highly dependent on the nature and position of their substituents. The table below summarizes the in vitro anti-proliferative activity of several indole derivatives from recent literature, providing a performance benchmark.

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Key Findings (IC50 / % Inhibition)Reference
Indole-Thiazolidinones VariesMultiple human cancer cell linesDemonstrated anti-proliferative activity via inhibition of topoisomerase IIα.[3]
Indole-Triazoles 3,4-dichlorophenyl substituted indole-triazoleHep-G2 (Liver)Showed excellent cytotoxicity, comparable to doxorubicin.[6]
Pyrazolo[1,5-a]pyrimidines Compound 9cHCT-116 (Colon)Potent cytotoxic activity with an IC50 of 0.31 µM.[7]
Indole-Mannich Bases Compound 1cHeLa, MCF-7, HepG2High activity with LC50 values of 0.50 µM, 0.55 µM, and 0.9 µM, respectively.[8][9]
Pyrazolinyl-Indoles Compound HD05Leukemia, Colon, Breast, etc. (NCI-60 panel)Showed a maximum range of cancer cell growth inhibition across all nine panels tested.[10]
Indolequinones MAC220, MAC511, NJ824MiaPaCa-2, BxPc3 (Pancreatic)Potent induction of apoptotic cell death at concentrations near their IC50 values.[11]

Expert Insight: The data clearly indicates that halogenation, particularly with chlorine, often enhances cytotoxic effects. For instance, the 3,4-dichlorophenyl substituted indole-triazole showed potency comparable to the standard chemotherapeutic drug doxorubicin.[6] This strongly suggests that a compound like this compound, which contains two different halogens, is a compelling candidate for cytotoxic evaluation. The combination of bromine and fluorine could offer a synergistic effect on its anticancer properties.

Mechanisms of Indole-Induced Cytotoxicity

Indole derivatives exert their anticancer effects through diverse and complex mechanisms.[3] Understanding these pathways is crucial for rational drug design and for designing comprehensive screening cascades. Many indole compounds are known to induce cell death primarily through apoptosis, often mediated by the activation of caspases.[11][12][13]

Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain indole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][14]

  • Kinase Inhibition: Many indoles are potent inhibitors of various protein kinases (e.g., GSK-3, Erk2) that are critical for cancer cell proliferation and survival.[2][7]

  • Induction of Apoptosis: They can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of executioner caspases 3 and 7.[3][4][11]

  • Topoisomerase Inhibition: Some derivatives can inhibit DNA topoisomerases, leading to DNA damage and cell death.[3]

Below is a simplified representation of a common pathway for indole-induced apoptosis.

Indole_Apoptosis_Pathway Indole Indole Derivative ROS ↑ Reactive Oxygen Species (ROS) Indole->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Indole->Bax Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified pathway of indole-induced intrinsic apoptosis.

Experimental Design: A Validated Workflow for Cytotoxicity Screening

To rigorously evaluate a novel compound like this compound, a multi-assay approach is essential. Relying on a single endpoint can be misleading. For instance, a compound might inhibit metabolic activity (measured by MTT) without causing cell death (membrane rupture, measured by LDH). Therefore, we employ a battery of tests to build a complete picture of the compound's cytotoxic profile.

Caption: A robust workflow for screening novel cytotoxic compounds.

Detailed Experimental Protocols

The following protocols are standardized, validated methods for assessing cytotoxicity. Each protocol is a self-contained system with necessary controls to ensure data integrity.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative (and relevant comparators) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for 48-72 hours.[17]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[19] It is a direct measure of plasma membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[20] The released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run this assay in parallel using a duplicate plate.

  • Prepare Controls: In separate wells, prepare:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.

    • Background: Medium only.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well of the experimental plate to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® or CyQUANT™).[19][20] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution.[19]

  • Data Acquisition: Measure the absorbance at 490 nm. Subtract the 680 nm background absorbance value before calculations.[19]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Protocol 3: Caspase-3/7 Apoptosis Assay

This assay specifically measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[21]

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3/7.[21] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically using a white-walled 96-well plate suitable for luminescence assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable and indicates the level of caspase-3/7 activation.[21]

Conclusion and Future Directions

The indole nucleus remains a highly valuable scaffold in the development of novel anticancer agents.[3][7] While direct experimental data on this compound is pending, a comparative analysis of structurally related compounds strongly supports its candidacy for further investigation. The presence of both bromo and fluoro substituents suggests the potential for potent and selective cytotoxic activity.[2][5]

The robust, multi-faceted experimental workflow detailed in this guide—combining assessments of metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—provides a scientifically rigorous framework for evaluating this and other novel chemical entities. By understanding the underlying mechanisms and employing validated protocols, we can effectively identify and advance promising new therapeutic leads in the fight against cancer.

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A Senior Application Scientist's Guide to the Reactivity of Halogenated Indoles: Bromo vs. Chloro-Fluoro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its functionalization is a critical step in modulating biological activity, and halogenation provides a powerful tool for achieving this. Halogen atoms, particularly bromine, chlorine, and fluorine, serve not only as bioisosteres or modulators of physicochemical properties like lipophilicity but also as versatile synthetic handles for diversification through reactions like transition-metal-catalyzed cross-coupling.[4][5]

This guide provides a comparative analysis of the reactivity of bromo-, chloro-, and fluoro-substituted indoles. We will move beyond simple procedural descriptions to explore the underlying principles that govern their reactivity in key synthetic transformations. By understanding the causal relationships between halogen identity, electronic effects, and reaction outcomes, researchers can make more informed decisions in the design and execution of synthetic routes for novel indole-based therapeutics.

Foundational Physicochemical Properties: The Basis of Reactivity Differences

The choice of halogen substituent imparts subtle yet significant changes to the indole's physical and electronic properties. These differences are fundamental to understanding their subsequent chemical behavior. Bromine is larger and more polarizable than chlorine, which in turn is more so than fluorine. Conversely, electronegativity follows the opposite trend (F > Cl > Br). These characteristics influence intermolecular forces, solubility, and, most critically for our discussion, the electronic nature of the indole ring.[4]

Table 1: Comparative Physicochemical Properties of 5-Halogenated Indoles

Property5-Fluoroindole5-Chloroindole5-Bromoindole
Molecular Weight 135.13 g/mol 151.59 g/mol 196.05 g/mol
Melting Point 46-48 °C69-71 °C90-93 °C
Calculated logP ~2.52.9[4]3.1[4]
Electronic Effect Strongest inductive electron-withdrawalModerate inductive electron-withdrawalWeaker inductive electron-withdrawal

Data compiled from commercial supplier information and cited literature.[4]

The stronger inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack more significantly than chlorine or bromine.[6] Conversely, the C-Br bond is weaker and more polarizable, making it a superior leaving group in reactions proceeding via oxidative addition, as we will explore next.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Indole Diversification

Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents onto the indole core.[1][7][8] The reactivity of the haloindole in these transformations is almost entirely dictated by the identity of the halogen at the coupling site.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organic halide with an organoboron compound.[9][10] The critical, rate-determining step for the haloindole is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7]

The established reactivity order for aryl halides in oxidative addition is: C-I > C-Br > C-OTf > C-Cl .

This trend is a direct consequence of bond dissociation energies. The weaker C-Br bond allows for significantly milder reaction conditions (lower temperatures, less activated catalysts) compared to the more robust C-Cl bond. Fluoroindoles, with their very strong C-F bonds, do not typically undergo oxidative addition and are thus not used as coupling partners in this context. However, a fluorine substituent elsewhere on the ring can modulate the electronic properties of the molecule.[5]

Key Insights & Experimental Causality:

  • Bromoindoles: Are the preferred substrates for routine Suzuki couplings. They react reliably under a wide range of conditions with standard palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ and various bases (e.g., Na₂CO₃, K₃PO₄).[1]

  • Chloroindoles: Represent a greater challenge due to the stronger C-Cl bond. Their successful coupling necessitates more specialized and highly active catalyst systems. Modern protocols employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the difficult oxidative addition step.[11] Reactions often require higher temperatures and stronger bases.

Table 2: Comparative Suzuki-Miyaura Coupling Conditions

SubstrateCatalyst / LigandBaseSolventTemp. (°C)Yield
5-BromoindolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80High
5-BromoindolePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100Excellent
5-ChloroindolePd(OAc)₂ / SPhosK₂CO₃iPrOAc80High[11]
5-ChloroindolePd(OAc)₂ / PCy₃K₃PO₄Toluene110Moderate-High

This table represents typical conditions; specific results vary by coupling partner.

Workflow & Mechanism Visualization

The general workflow for setting up a Suzuki-Miyaura coupling is outlined below, followed by a diagram of the catalytic cycle that drives the transformation.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Flame-dry reaction vessel under vacuum p2 Backfill with inert gas (Ar or N2) p1->p2 r1 Add Haloindole, Boronic Acid, Base p2->r1 r2 Add Pd Catalyst & Ligand r1->r2 rx1 Add degassed solvent(s) via syringe r2->rx1 rx2 Heat to target temperature with vigorous stirring rx1->rx2 rx3 Monitor by TLC/LC-MS rx2->rx3 rx4 Cool, dilute, and filter through Celite rx3->rx4 rx5 Aqueous workup & extraction rx4->rx5 rx6 Purify by column chromatography rx5->rx6 Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)L2-R' OxAdd->Trans Transmetalation (R'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination RedEl Product R-R' Trans->RedEl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [7][9]

Representative Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole

[1]

  • Vessel Preparation: To a flame-dried microwave vial, add 5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon gas three times.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and ethanol via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours, monitoring by TLC. For microwave-assisted reactions, heat to 100 °C for 30-40 minutes. [1]6. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling an amine with an aryl halide. [8][12]Similar to the Suzuki coupling, the reaction hinges on the oxidative addition of palladium into the C-X bond, and thus the same reactivity trend (C-Br > C-Cl ) applies.

Key Insights & Experimental Causality:

  • Bromoindoles: Couple readily with a wide variety of primary and secondary amines using standard Buchwald-Hartwig catalyst systems.

  • Chloroindoles: Are notoriously challenging substrates. The development of highly specialized, sterically hindered, and electron-rich biarylphosphine ligands (e.g., the "G3" and "G4" generations of palladacycle precatalysts) was essential to enable efficient coupling with these less reactive partners. [13]These advanced catalyst systems lower the activation energy for the oxidative addition to the C-Cl bond.

  • Fluoroindoles: As with Suzuki coupling, the C-F bond is inert. However, the strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of an N-H indole if the fluorine is positioned on the pyrrole ring, or deactivate the benzenoid ring, potentially influencing side reactions.

Buchwald_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)L(HNR'R'')]⁺X⁻ OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)L(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Product Ar-NR'R'' Deprotonation->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination. [12][14]

Representative Protocol: Buchwald-Hartwig Amination of a Chloro-Aromatic

[13]

  • Vessel Preparation: In a glovebox, add the chloroaniline derivative (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 0.02 equiv) to an oven-dried vial.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a plug of silica gel, washing with additional solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Electrophilic Substitution: Reactivity at the Indole Core

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position. [15][16]Halogen substituents on the benzenoid ring (positions C4-C7) modulate this reactivity primarily through their inductive electron-withdrawing effects.

Reactivity Order: Unsubstituted > Bromo-substituted > Chloro-substituted > Fluoro-substituted

  • Fluorine: Being the most electronegative halogen, it exerts the strongest deactivating effect on the ring, slowing the rate of electrophilic substitution. [6]* Chlorine & Bromine: Also deactivate the ring inductively, but to a lesser extent than fluorine. The larger size and polarizability of bromine can also introduce steric factors. [4] Despite this deactivation, the C3 position generally remains the most nucleophilic site for reactions like Vilsmeier-Haack formylation, Mannich reactions, or halogenation. [6]For example, electrophilic fluorination using reagents like Selectfluor® will typically occur at the C3 position of an otherwise unsubstituted indole ring. [17]

Metalation and Halogen-Metal Exchange

Creating a nucleophilic indole species via deprotonation (metalation) or halogen-metal exchange is a key strategy for forming C-C bonds with electrophiles.

  • Directed ortho-Metalation (DoM): A directing group (often on the N1 position) can direct a strong base (like n-BuLi or LDA) to deprotonate an adjacent C-H bond (typically C2 or C7). A fluoro-substituent, due to its strong inductive effect, can increase the acidity of an adjacent C-H bond, potentially facilitating its metalation over other sites.

  • Halogen-Metal Exchange: This reaction is highly dependent on the halogen. The exchange rate follows the order I > Br >> Cl . A C-Br bond on an indole can be readily exchanged with an organolithium reagent (e.g., t-BuLi) at low temperatures to generate a lithiated indole, which can then be trapped with an electrophile. This is a highly reliable method for functionalizing bromoindoles. Performing the same exchange on a chloroindole is much more difficult and often requires harsher conditions or is simply not feasible.

Conclusion: A Strategic Summary for the Synthetic Chemist

The choice between a bromo-, chloro-, or fluoro-substituted indole is a critical strategic decision with significant downstream consequences for reaction planning.

  • Bromoindoles are the workhorses for diversification via palladium-catalyzed cross-coupling. Their high reactivity in oxidative addition allows for mild, reliable, and versatile functionalization using standard protocols. They are also the clear choice for derivatization via halogen-metal exchange.

  • Chloroindoles are less reactive alternatives, often used when the corresponding bromo-compound is unavailable or when orthogonal reactivity is required. Their use in cross-coupling necessitates more advanced, highly active catalyst systems and often more forcing conditions.

  • Fluoroindoles play a different strategic role. The C-F bond is largely inert to cross-coupling conditions, making it a "spectator" substituent. Its primary influence is electronic; the strong inductive withdrawal deactivates the ring to electrophilic attack and can be used to fine-tune the physicochemical properties of the final molecule for pharmaceutical applications, such as improving metabolic stability or membrane permeability. [5][18] By understanding these fundamental principles of reactivity, researchers can harness the unique properties of each halogenated indole to design more efficient, robust, and successful synthetic routes in the pursuit of novel chemical entities.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrophilic Substitution Reactions of Indoles Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: C-H Functionalization of indoles and oxindoles through CDC reactions Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Metalation of Indole Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL: [Link]

  • Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles Source: Wiley Online Library URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chem-space URL: [Link]

  • Title: Understanding the electrophilic aromatic substitution of indole. Source: Henry Rzepa's Blog URL: [Link]

Sources

A Comparative Guide to Fluorine and Bromine Substitution on Indole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenation in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Its versatility makes it a "privileged structure" for drug development.[3][4] A key strategy for optimizing the therapeutic potential of indole-based compounds is halogenation—the precise incorporation of halogen atoms into the molecular structure. This guide provides an in-depth comparison of two commonly used halogens, fluorine (F) and bromine (Br), exploring how their distinct physicochemical properties influence the bioactivity of the indole nucleus.

The introduction of fluorine or bromine can profoundly alter a molecule's size, lipophilicity, electronic character, and metabolic stability.[5][6] Fluorine, being highly electronegative and small, can enhance metabolic stability by blocking sites prone to oxidative metabolism by cytochrome P450 enzymes.[4][5][7] Bromine, which is larger and more polarizable, can introduce new, potent interactions with biological targets through a phenomenon known as halogen bonding.[8] Understanding these nuances is critical for researchers aiming to fine-tune the efficacy and pharmacokinetic profiles of novel indole-based drug candidates.

This guide will delve into specific case studies across different therapeutic areas, presenting comparative experimental data, explaining the mechanistic rationale behind observed activities, and providing detailed protocols for relevant biological assays.

The Halogen Dichotomy: Physicochemical Properties of Fluorine vs. Bromine

The choice between fluorine and bromine is a strategic decision in drug design, driven by their fundamental differences. These properties directly translate into distinct effects on a drug's interaction with its biological target and its overall behavior in a physiological system.

PropertyFluorine (F)Bromine (Br)Implication in Drug Design
Van der Waals Radius (Å) 1.471.85Bromine is significantly larger, which can provide better shape complementarity in a large binding pocket but may also introduce steric hindrance. Fluorine is a closer isostere for hydrogen (1.20 Å).[9]
Electronegativity (Pauling Scale) 3.982.96Fluorine's high electronegativity can alter the pKa of nearby functional groups and strengthen hydrogen bonds, but it makes for a very weak halogen bond donor.[10]
Polarizability (ų) 0.563.05Bromine's high polarizability is key to its ability to form strong halogen bonds—a crucial interaction for enhancing binding affinity.[9]
Lipophilicity (Hansch π parameter) +0.14+0.86Bromine substitution typically leads to a greater increase in lipophilicity, which can enhance membrane permeability but may also increase nonspecific binding and toxicity.
Halogen Bonding Potential Very Weak/NegligibleStrongBromine can act as a Lewis acid, forming a directional interaction with Lewis bases (e.g., backbone carbonyls in proteins).[8][11] This is a major advantage for bromine in ligand design.[12]
Metabolic Stability HighModerateThe carbon-fluorine bond is exceptionally strong, making it effective at blocking metabolic oxidation and increasing a drug's half-life.[5][13][14]

Comparative Bioactivity Analysis: Case Studies

The ultimate effect of fluorine versus bromine substitution is context-dependent, varying with the biological target and the specific position of the halogen on the indole ring.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenation of the indole scaffold has been shown to be a viable strategy for enhancing potency.

  • Quorum Sensing Inhibition: A study on indole-3-carboxaldehydes demonstrated that bromination increased the inhibition of quorum sensing (QS) in Chromobacterium violaceum.[15] The proposed mechanism is that bromine may increase the permeability of the bacterial cell membrane, allowing more of the inhibitory compound to enter the cell.[15] The position of the bromine atom was also found to be critical, suggesting a direct interaction with AHL receptors.[15]

  • Antibacterial Potency: In a study against Vibrio parahaemolyticus, both 4-bromoindole and 5-bromoindole, along with their chloro-analogs, were identified as lead molecules with a minimum inhibitory concentration (MIC) of 50 μg/mL.[16] This highlights that heavier halogens at the 4- and 5-positions can confer potent antibacterial activity.

  • Anti-mycobacterial Activity: A direct comparison of fluoroindole isomers against Mycobacterium tuberculosis revealed a stark difference based on substitution position. 5-Fluoroindole was found to be significantly more potent (MIC = 4.7 µM) than 6-Fluoroindole (MIC = 74.0 µM).[17] This underscores the critical importance of halogen placement in determining biological effect.[17]

Comparative Antimicrobial Data

Compound Organism Bioactivity Result
5-Bromoindole-3-carboxaldehyde C. violaceum Quorum Sensing Inhibition Increased inhibition vs. unsubstituted[15]
6-Bromoindole-3-carboxaldehyde C. violaceum Quorum Sensing Inhibition Increased inhibition vs. unsubstituted[15]
4-Bromoindole V. parahaemolyticus Antibacterial MIC = 50 µg/mL[16]
5-Bromoindole V. parahaemolyticus Antibacterial MIC = 50 µg/mL[16]
5-Fluoroindole M. tuberculosis H37Rv Antibacterial MIC = 4.7 µM[17]

| 6-Fluoroindole | M. tuberculosis H37Rv | Antibacterial | MIC = 74.0 µM[17] |

Anticancer Activity

Halogenated indoles are extensively studied for their anticancer properties, where they can act through various mechanisms.[1][18]

  • Inhibition of Cell Proliferation: In a study against SW480 colon cancer cells, 3-(2-Bromoethyl)-indole (BEI-9) was identified as a potent inhibitor of cell proliferation, more so than the well-known indole-3-carbinol.[19] BEI-9 was also found to inhibit NF-κB activation, a key pathway in carcinogenesis.[19]

  • Enzyme Inhibition: A derivative of 4-fluoroindoline showed a 3-fold increase in inhibitory activity against the PERK enzyme (IC50 = 0.8 nM) compared to its non-fluorinated analogue (IC50 = 2.5 nM).[20] This demonstrates how fluorine's electron-withdrawing properties can enhance binding affinity to an enzyme target.

  • Combined Halogen Effects: In the development of the kinase inhibitor Vandetanib, structure-activity relationship studies found that a bromine at the 4'-position and a fluorine at the 2'-position of a phenyl group were optimal.[21] The fluorine atom was shown to guide the substituted phenyl group deep into a hydrophobic pocket of the protein, increasing the drug's potency.[21]

Neuroprotective Activity

Indole derivatives are promising agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] Halogenation can play a role in modulating their activity.

While direct comparative studies between fluoro- and bromo-indoles in neuroprotection are less common, the principles of halogenation apply. Fluorine can be used to enhance blood-brain barrier penetration and block metabolic degradation, which is crucial for CNS-acting drugs.[7] Bromine, through halogen bonding, could anchor a ligand in a specific receptor or enzyme active site, such as monoamine oxidase B (MAO-B), a key target in Parkinson's disease. Indole-based compounds have shown potential in reducing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, and this activity can be fine-tuned with substitutions on the indole core.

Mechanistic Insights: The "Why" Behind the Bioactivity

The observed differences in bioactivity between fluorinated and brominated indoles stem from their distinct ways of interacting with biological macromolecules.

The Power of Halogen Bonding

One of the most significant advantages of using bromine (or chlorine and iodine) is its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein.[11][12] This interaction, which is geometrically similar to a hydrogen bond, can significantly enhance binding affinity and selectivity.[8][24] Fluorine, due to its high electronegativity and low polarizability, does not typically form these beneficial interactions.[8]

Halogen_Bonding cluster_0 Protein Active Site cluster_1 Bromo-Indole Ligand cluster_2 Fluoro-Indole Ligand Acceptor O=C< (Backbone) BromoIndole Indole-Br BromoIndole->Acceptor   Strong Halogen Bond   (σ-hole interaction) FluoroIndole Indole-F FluoroIndole->Acceptor   Repulsive Interaction   (No Halogen Bond) Metabolic_Blocking Indole_H Indole-H (Metabolically Labile Site) CYP450 Cytochrome P450 Enzymes Indole_H->CYP450 Metabolism Indole_F Indole-F (Metabolically Blocked Site) Indole_F->CYP450 Interaction Metabolite Oxidized Metabolite (Inactive/Excreted) CYP450->Metabolite Oxidation No_Reaction Metabolism Blocked (Increased Half-life) CYP450->No_Reaction

Caption: Fluorine substitution blocks oxidative metabolism, enhancing drug stability.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to determine antimicrobial potency.

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria, such as Mycobacterium tuberculosis.

Objective: To find the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates (sterile, clear bottom)

  • Test compounds (fluoro- and bromo-indoles) dissolved in DMSO

  • Bacterial culture in appropriate growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control (e.g., Rifampicin) and negative control (DMSO vehicle)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Compound Serial Dilution:

    • Add 100 µL of the highest concentration of the test compound (in duplicate) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 100 µL from the last column.

    • Prepare wells for positive control (known antibiotic) and negative control (DMSO vehicle only) in the same manner.

  • Inoculation: Adjust the bacterial culture to a standardized turbidity (e.g., 0.5 McFarland standard). Dilute the culture so that adding 100 µL to each well results in the desired final inoculum concentration. Add 100 µL of the diluted bacterial suspension to all wells except for a 'medium only' sterility control.

  • Incubation: Seal the plates (e.g., with paraffin film) and incubate under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Addition of Indicator: After the incubation period, add 30 µL of the resazurin solution to each well. Re-incubate for 24-48 hours.

  • Reading Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth (metabolic activity).

    • The MIC is defined as the lowest compound concentration at which the well remains blue.

REMA_Workflow A 1. Prepare 96-Well Plate (100 µL Medium/Well) B 2. Create 2-Fold Serial Dilution of Test Compounds & Controls A->B C 3. Inoculate Wells with Standardized Bacterial Culture B->C D 4. Seal Plate and Incubate (e.g., 7 days at 37°C) C->D E 5. Add Resazurin Indicator (30 µL/Well) D->E F 6. Re-incubate (24-48 hours) E->F G 7. Read Results: Blue = Inhibition, Pink = Growth F->G H Determine MIC Value G->H

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Conclusion and Future Outlook

The strategic substitution of fluorine or bromine onto an indole scaffold offers distinct and powerful avenues for optimizing bioactivity. The choice is not arbitrary but a calculated decision based on the desired therapeutic outcome and the specific biological target.

  • Fluorine is the superior choice when the primary goal is to enhance metabolic stability , block unwanted oxidation, and improve pharmacokinetic properties like half-life and brain penetration. Its small size and ability to modulate pKa are also significant assets.

  • Bromine excels when the objective is to increase binding potency through the formation of strong, directional halogen bonds—an interaction that can provide a significant affinity boost where a suitable acceptor is present in the binding site. The larger size and lipophilicity of bromine can also be leveraged to improve interactions within hydrophobic pockets.

Future research should focus on more direct, head-to-head comparisons of fluoro- and bromo-substituted indole analogs across a wider range of biological targets. The development of novel synthetic methodologies will also enable the placement of these halogens at previously inaccessible positions on the indole ring, unlocking new structure-activity relationships. Ultimately, a deep understanding of the nuanced effects of both fluorine and bromine will continue to empower medicinal chemists to design more effective and safer indole-based therapeutics.

References

A complete list of all sources cited within this guide, including titles, sources, and verifiable URLs, is provided below.

Sources

A Comparative Guide to the Pharmacokinetic Profile of 4-Bromo-7-fluoro-5-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Rationale for Halogenation

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous endogenous molecules like serotonin and melatonin and its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of a multitude of indole derivatives with therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders.[2][3] However, the clinical progression of many promising indole-based compounds is often hampered by suboptimal pharmacokinetic properties, including poor solubility, rapid metabolism, and limited bioavailability.[1][4]

To address these challenges, medicinal chemists employ various strategies, with halogenation being a particularly powerful tool. The introduction of halogen atoms, especially fluorine and bromine, can profoundly modulate a molecule's physicochemical and pharmacokinetic characteristics. Fluorine, with its high electronegativity and small size, can block sites of metabolic attack and alter the electronic properties of the aromatic system, often leading to enhanced metabolic stability.[5] Bromine, while larger, can also influence binding interactions and metabolic pathways. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of 4-Bromo-7-fluoro-5-methyl-1H-indole derivatives, offering a predictive framework for researchers and drug development professionals. We will compare this scaffold to archetypal indole and other substituted derivatives, grounding our analysis in established principles of drug metabolism and pharmacokinetics (DMPK).

Comparative ADME Profile: A Predictive Analysis

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success.[6][7] Below, we dissect the likely ADME profile of this compound derivatives in comparison to simpler indole structures.

Absorption and Distribution

The oral bioavailability of indole derivatives can be variable.[4] The lipophilicity, solubility, and membrane permeability of a compound govern its absorption. The introduction of halogen atoms generally increases lipophilicity, which can enhance membrane permeability and absorption. However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

The methyl group on the this compound scaffold is also expected to increase lipophilicity. We can predict that this derivative will exhibit good passive diffusion across cell membranes. However, its aqueous solubility might be a limiting factor, a common challenge for substituted indoles.[1]

Table 1: Predicted Physicochemical and ADME Properties

CompoundKey SubstituentsPredicted LogP (Lipophilicity)Predicted Aqueous SolubilityPredicted PermeabilityPredicted Oral Bioavailability
1H-IndoleNoneLow-ModerateModerateModerateVariable
5-Methyl-1H-indoleMethylModerateLow-ModerateModerate-HighVariable
This compound Bromo, Fluoro, MethylHighLowHighPotentially improved over non-halogenated analogs, but may be limited by solubility
Indomethacin (Reference Drug)MultipleHighLowHighHigh
Metabolism: The Central Role of Cytochrome P450

The metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[5] Indole itself is a substrate for several CYP isoforms, including CYP2A6, CYP2C19, and CYP2E1, which hydroxylate the indole ring to form products like indoxyl.[8][9] This initial oxidation is a critical step that often precedes conjugation and excretion.[5]

For this compound, the substitution pattern is strategically designed to block several common sites of metabolic attack.

  • Blocking of Hydroxylation: The indole ring is electron-rich and susceptible to electrophilic attack by CYP enzymes, leading to hydroxylation.[5] The fluorine atom at position 7 and the bromine atom at position 4 are strong electron-withdrawing groups. This electronic perturbation reduces the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[5] Positions 4 and 7 are common sites for hydroxylation in unsubstituted indoles; thus, their substitution directly blocks these metabolic pathways.

  • Steric Hindrance: The methyl group at position 5 provides steric bulk, which may further hinder the approach of metabolizing enzymes to adjacent positions on the indole ring.

The primary route of metabolism for this derivative is likely to be oxidation of the methyl group or hydroxylation at the remaining open position on the benzene ring (position 6), followed by Phase II conjugation reactions (e.g., glucuronidation).

dot

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Indole This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Indole->CYP450 Metabolite1 Hydroxylated Metabolite (Position 6) UGT UGT Enzymes Metabolite1->UGT Metabolite2 Oxidized Methyl Group Metabolite Conjugate1 Glucuronide Conjugate Metabolite2->Conjugate1 CYP450->Metabolite1 Aromatic Hydroxylation CYP450->Metabolite2 Aliphatic Oxidation Excretion Excretion (Urine/Feces) Conjugate1->Excretion UGT->Conjugate1

Caption: Predicted metabolic pathway for this compound.

Excretion

Following metabolism, the more polar conjugates are readily excreted from the body, primarily via the kidneys into urine or via the liver into bile and subsequently feces. Given the predicted increase in metabolic stability of the halogenated indole derivative, a portion of the parent compound may also be excreted unchanged.

Experimental Protocols for Pharmacokinetic Evaluation

To validate these predictions, a series of standardized in vitro and in vivo experiments are essential. These protocols form a self-validating system, where in vitro data informs the design of more complex in vivo studies.[6][10]

In Vitro ADME Assays

In vitro ADME assays are crucial for early-stage drug discovery, providing key insights into a compound's pharmacokinetic properties before advancing to animal studies.[6][7]

dot

in_vitro_workflow start Test Compound: This compound sol Aqueous Solubility Assay start->sol perm Permeability Assay (PAMPA/Caco-2) start->perm met_stab Metabolic Stability Assay (Liver Microsomes/Hepatocytes) start->met_stab cyp_inhib CYP450 Inhibition Assay start->cyp_inhib pp_binding Plasma Protein Binding Assay start->pp_binding data_analysis Data Analysis & Candidate Selection sol->data_analysis perm->data_analysis met_stab->data_analysis cyp_inhib->data_analysis pp_binding->data_analysis

Caption: High-throughput in vitro ADME screening workflow.

1. Metabolic Stability Assay

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

  • Methodology:

    • Prepare incubations containing the test compound (e.g., at 1 µM) and a source of metabolic enzymes (human liver microsomes or cryopreserved hepatocytes are standard).

    • Include a cofactor solution (NADPH for CYP-mediated metabolism) to initiate the reaction.

    • Incubate at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

2. CYP450 Inhibition Assay

  • Objective: To assess the potential for the compound to cause drug-drug interactions by inhibiting major CYP isoforms.[5]

  • Methodology:

    • Incubate human liver microsomes with a panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).

    • Add the test compound at a range of concentrations.

    • Initiate the reaction with NADPH and incubate at 37°C.

    • Stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

    • The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) are performed to understand the complete ADME profile in a living system and to determine key pharmacokinetic parameters.[11][12][13]

1. Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F).[13]

  • Methodology:

    • Animal Model: Use of male Sprague-Dawley rats is common.[14]

    • Dosing Groups:

      • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.

      • Group 2: Oral (PO) administration (e.g., 10 mg/kg) to assess absorption and bioavailability.

    • Blood Sampling: Collect serial blood samples from each animal at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Sample Processing: Process blood to plasma and store frozen (-80°C) until analysis.

    • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate PK parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
Half-lifeTime for plasma concentration to decrease by half; determines dosing interval
CL ClearanceVolume of plasma cleared of the drug per unit time; indicates efficiency of elimination
Vd Volume of distributionApparent volume into which the drug distributes; indicates tissue distribution
F (%) Oral BioavailabilityFraction of the oral dose that reaches systemic circulation

Conclusion and Future Perspectives

The this compound scaffold represents a rationally designed approach to overcome the common pharmacokinetic liabilities of indole-based drug candidates. The strategic placement of bromo, fluoro, and methyl substituents is predicted to enhance metabolic stability by blocking major sites of CYP450-mediated oxidation, thereby potentially improving oral bioavailability and half-life. While this guide provides a robust, scientifically grounded framework for the expected pharmacokinetic profile, the definitive properties must be confirmed through the rigorous experimental protocols outlined. The synthesis and subsequent in vitro and in vivo evaluation of these derivatives will be critical in validating their potential as next-generation therapeutics.[15] The insights gained from such studies will not only advance the specific development of these compounds but also contribute to the broader understanding of structure-activity and structure-property relationships in the enduringly valuable field of indole chemistry.[2]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-7-fluoro-5-methyl-1H-indole is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship in the laboratory.

Hazard Identification and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This compound is a substituted indole derivative, a class of compounds widely used in medicinal chemistry.[1] Its structure contains both bromine and fluorine atoms, which is the single most critical factor for its waste classification.

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if their waste is hazardous and overseeing its management from "cradle-to-grave".[2][3]

Based on its chemical structure, this compound must be classified as a halogenated organic waste .[4][5] This classification dictates the specific disposal pathway required.

Property Identifier / Characteristic Source
Chemical Name This compound
CAS Number 1449581-02-5
Molecular Formula C₉H₇BrFN
Physical Form Yellow Solid
Primary Waste Class Halogenated Organic Compound[4][5]
Anticipated Hazards While a specific SDS is not available, related bromo-indole compounds are listed as harmful if swallowed, causing skin irritation, and causing serious eye damage.[6][7]N/A

The Core Principle: Mandatory Segregation

The cornerstone of proper chemical waste management is segregation. Halogenated and non-halogenated organic wastes must never be mixed.[4][8]

Causality:

  • Technological: Halogenated organic compounds require high-temperature incineration (around 1200 K or higher) in specialized facilities to ensure complete destruction and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[4][9]

  • Economic: The cost to dispose of halogenated waste is significantly higher—often double—that of non-halogenated waste.[8] Cross-contamination increases the volume of high-cost waste and is an unnecessary financial burden.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_0 Disposal Decision Workflow A Waste Generation (e.g., Unused solid, Contaminated labware, Reaction quench solution) B Step 1: Identify Waste Type A->B C Is it a Halogenated Organic? B->C D Segregate into Halogenated Organic Waste Stream C->D Yes H Follow Non-Halogenated Waste Protocol C->H No E Select Appropriate, Labeled Waste Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange Pickup by Certified Waste Disposal Service F->G

Caption: Workflow for classifying and processing chemical waste.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely handling and disposing of waste containing this compound.

Part A: Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheets: For all chemicals involved in the waste stream, review the relevant SDS, paying close attention to sections on handling, storage, and personal protection.[10][11]

  • Work in a Ventilated Area: All waste handling should be performed inside a certified chemical fume hood.[10]

  • Wear Appropriate PPE: At a minimum, this includes:

    • Splash-proof safety goggles and a face shield if necessary.

    • A properly buttoned lab coat.

    • Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws.[12]

Part B: Waste Containment and Labeling
  • Select the Correct Container:

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.[5][13]

    • For this compound, a container clearly marked for "Halogenated Organic Waste" is required.[4]

  • Label the Container Before Use: The waste container must be labeled as soon as the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name(s) of the contents (i.e., "this compound" and any solvents).

    • The approximate concentration or volume of each component.

    • The relevant hazard pictograms (e.g., irritant, harmful).

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times except when actively adding waste.[5][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory environment.

Part C: Managing Different Waste Streams
  • Unused or Expired Solid Compound:

    • Carefully transfer the solid compound into the designated halogenated organic waste container.

    • Avoid creating dust.[11][12] If necessary, wet the material with a small amount of a compatible waste solvent (e.g., methanol, ethanol) already in the container to minimize dust generation.

  • Contaminated Labware (Gloves, Wipes, Weigh Boats):

    • All disposable items grossly contaminated with the compound should be placed in the solid halogenated organic waste container.

    • Do not dispose of these items in the regular trash.

  • Contaminated Glassware:

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

    • The first rinseate is considered hazardous and must be collected in the liquid halogenated organic waste container. Subsequent rinses may be managed similarly, depending on institutional policy.

    • Empty chemical containers may require specific disposal procedures; consult your EHS guidelines.[15]

  • Solutions and Reaction Mixtures:

    • Aqueous solutions containing this compound must not be poured down the drain.[5][14][16] This is strictly prohibited by the EPA.[17]

    • Collect all liquid waste containing this compound, including mother liquors and chromatography fractions, in the designated liquid halogenated organic waste container.

Part D: Storage and Final Disposal
  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[15]

    • The SAA should be away from heat sources and sunlight.[18]

    • Do not store more than 55 gallons of hazardous waste in your laboratory's SAA.[14]

  • Arrange for Pickup:

    • Once the container is full or has been in storage for a period defined by your institution (typically not for excessive periods), submit a chemical waste collection request to your EHS department.[14]

    • Only trained EHS personnel should transport hazardous waste from the laboratory.[14]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[12]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Contain the Spill: Cover the spill with a chemical absorbent pad or spill absorbent material suitable for organic compounds.

  • Clean Up: Carefully sweep or scoop the absorbed material and spilled solid into a waste container.[12][16]

  • Dispose of as Hazardous Waste: The cleanup debris is considered halogenated hazardous waste and must be placed in the appropriate, labeled container for disposal.[16]

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your research operations.

References

  • Hazardous Waste Segregation. (n.d.). University of California, Riverside, Environmental Health & Safety.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. (2024). MDPI.
  • This compound. (n.d.). Sigma-Aldrich.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet: Indole-3-propionic acid. (n.d.). Carl ROTH.
  • This compound. (n.d.). SynHet.
  • Indole Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet - Indole. (2010, September 21). Fisher Scientific.
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  • Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM International.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
  • Laboratory Chemical Waste Management Guidelines. (2023, April 6). University of Pennsylvania EHRS.
  • Indole - Safety Data Sheet. (n.d.). ChemicalBook.
  • Updated Rules for EPA hazardous pharmaceutical waste. (2019, June 18). Hazardous Waste Experts.
  • 4-Bromo-7-azaindole Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 5-Bromo-7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

Sources

Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 4-Bromo-7-fluoro-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities is a daily reality. Among these is 4-Bromo-7-fluoro-5-methyl-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry. As with any novel compound, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and causal framework for the safe handling of this compound.

Understanding the Hazard Profile: A Cautious Approach to a Novel Compound

The indole core, while common in biologically active molecules, can present its own set of considerations. The addition of bromine and fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, properties that are desirable from a medicinal chemistry perspective but also warrant careful handling to prevent unintentional absorption.[4]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles with a face shieldProvides a robust barrier against splashes of solutions containing the compound and airborne dust particles, preventing contact with the sensitive mucous membranes of the eyes. The face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile offers good chemical resistance to a broad range of substances. Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection against potential tears or permeation.
Body Protection Chemical-resistant lab coatA lab coat made of a non-porous material will protect the wearer's skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherGiven the potential for respiratory irritation from airborne dust, a respirator is essential when weighing or transferring the solid compound outside of a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is paramount to minimizing exposure risk. The following procedural steps provide a clear and logical sequence for handling this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood. This primary engineering control is non-negotiable as it captures and exhausts airborne contaminants away from the user.

  • Gather all Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, are within the fume hood to minimize reaching outside the containment area.

  • Review Emergency Procedures: Locate the nearest safety shower and eyewash station. Confirm that you are familiar with your institution's emergency response plan for chemical exposures.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection and prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Respirator Don Respirator (if required) Lab_Coat->Respirator Goggles Don Safety Goggles Respirator->Goggles Face_Shield Don Face Shield Goggles->Face_Shield Gloves Don Gloves (over cuffs) Face_Shield->Gloves

Figure 1. A sequential workflow for the correct donning of Personal Protective Equipment.
Handling the Compound:
  • Weighing: When weighing the solid, perform the task in the fume hood. Use a tared weigh boat or paper. Handle the container with care to avoid generating dust.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to prevent splashing. Ensure the vessel is appropriately sized to avoid over-filling.

Doffing PPE and Decontamination:

The removal of PPE is a critical step to prevent self-contamination.

  • Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated chemical waste container. Remove the inner pair using a technique that avoids touching the outside of the glove with your bare skin.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Respirator: Remove your respirator.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and contaminated paper towels, must be disposed of in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

  • Jubilant Ingrevia Limited.
  • AK Scientific, Inc.
  • Wikipedia. 5-Bromo-DMT. [Link]

  • PubChem. 7-bromo-4-fluoro-5-methyl-1H-indole. [Link]

  • MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. [Link]

  • PubMed Central. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. [Link]

  • eScholarship.org. Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. [Link]

  • ResearchGate. (PDF) Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. [Link]

  • ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Bromo-7-fluoro-5-methyl-1H-indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.